Anabasine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-piperidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZQNZVYCJLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934525 | |
| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143924-48-5, 15251-47-5 | |
| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anabasine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Anabasine Hydrochloride on Nicotinic Acetylcholine Receptors
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, is a structural isomer of nicotine and a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1] This technical guide provides a comprehensive overview of the mechanism of action of anabasine hydrochloride on nAChRs, detailing its binding characteristics, functional activity, subtype selectivity, and the downstream signaling consequences of its interaction with these critical ligand-gated ion channels. We will explore the molecular intricacies of anabasine's engagement with the nAChR binding pocket, present its varied pharmacological profile across different receptor subtypes, and outline the state-of-the-art methodologies used to elucidate these interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the cholinergic system and the discovery of novel nicotinic ligands.
Introduction to Anabasine and Nicotinic Acetylcholine Receptors
Anabasine is a naturally occurring alkaloid that has garnered significant interest for its pharmacological effects on the central and peripheral nervous systems.[1] Its primary molecular targets are the nicotinic acetylcholine receptors, a diverse family of ligand-gated ion channels that mediate fast synaptic transmission.[2] nAChRs are pentameric structures composed of various combinations of α and β subunits, with the specific subunit composition determining the receptor's pharmacological and physiological properties. The most abundant and well-characterized subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[3]
The interaction of ligands like anabasine with nAChRs can elicit a range of functional responses, from full agonism to partial agonism and antagonism, depending on the receptor subtype and the specific chemical properties of the ligand. Understanding these nuanced interactions is crucial for the development of selective nAChR modulators for therapeutic applications in a variety of neurological and psychiatric disorders.
Molecular Interaction of Anabasine with the nAChR Binding Site
The binding of anabasine to the orthosteric site of nAChRs, located at the interface between subunits, is a complex interplay of non-covalent interactions. The cationic head of the anabasine molecule, typically the protonated piperidine nitrogen, is crucial for its activity. This positively charged group engages in a cation-π interaction with the electron-rich aromatic face of a conserved tryptophan residue (TrpB) within the binding pocket.[4][5] This interaction is a near-universal feature of agonist binding to nAChRs and serves as a primary anchor for the ligand.[5]
In addition to the cation-π interaction, hydrogen bonding plays a significant role in stabilizing the anabasine-receptor complex. The pyridine nitrogen of anabasine can act as a hydrogen bond acceptor, interacting with a backbone NH group on the complementary subunit of the receptor.[6] The precise orientation and strength of these bonds contribute to the ligand's affinity and efficacy.
Molecular docking studies have further illuminated the binding pose of anabasine and its analogs within the nAChR binding pocket. These models highlight the importance of hydrophobic interactions and the potential for additional hydrogen bonds with other residues in the binding loops (A-F), which collectively define the receptor's affinity and selectivity for different ligands.[7]
Pharmacological Profile: Subtype Selectivity and Functional Activity
Anabasine exhibits a distinct pharmacological profile characterized by its differential affinity and efficacy at various nAChR subtypes. This selectivity is a key aspect of its mechanism of action and dictates its physiological effects.
Binding Affinity and Functional Potency
Anabasine's interaction with nAChRs is subtype-dependent, with a notable preference for the α7 subtype over the α4β2 subtype.[1] The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of anabasine at key nAChR subtypes.
| nAChR Subtype | Species | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Functional Effect | Reference |
| α7 | Rat | 0.058 µM | - | Full Agonist | [8] |
| α4β2 | Rat | 0.26 µM | 0.9 µM (EC50) | Partial Agonist (7% of nicotine's max activation) | [3][8] |
| Muscle-type | Fish | 7.2 µM | 0.7 µM (EC50, human fetal muscle) | Full Agonist | [8] |
| α3β4 | - | - | - | Agonist activity | [1][9] |
| α6β2 | - | Lower affinity than anatabine | - | - | [1] |
Qualitative data suggests activity at these subtypes, but precise quantitative values for anabasine are not consistently reported.
Functional Consequences of Subtype Selectivity
The differential activity of anabasine at α7 and α4β2 receptors has significant functional implications:
-
α7 nAChRs (Full Agonist): As a full agonist at α7 nAChRs, anabasine can potently stimulate these receptors, leading to the opening of their associated ion channels.[1] α7 nAChRs are highly permeable to calcium ions (Ca2+), and their activation by anabasine triggers a significant influx of Ca2+, initiating a cascade of downstream signaling events.[10] This property is thought to underlie some of anabasine's potential cognitive-enhancing and neuroprotective effects.[1][11]
-
α4β2 nAChRs (Partial Agonist): In contrast, anabasine acts as a partial agonist at α4β2 nAChRs, meaning it binds to the receptor but elicits a submaximal response compared to a full agonist like nicotine.[1][3] This partial agonism has a dual effect: it provides a moderate level of receptor stimulation while also competing with and blocking the binding of full agonists like nicotine.[12] This mechanism is particularly relevant in the context of nicotine addiction, where partial agonists can reduce withdrawal symptoms and the rewarding effects of nicotine.[12]
Downstream Signaling Pathways
The activation of nAChRs by anabasine initiates a series of intracellular signaling events that extend beyond the initial ion flux. The specific pathways engaged are largely dependent on the receptor subtype involved.
α7 nAChR-Mediated Signaling
The high calcium permeability of α7 nAChRs makes them potent initiators of calcium-dependent signaling cascades. Anabasine-induced activation of α7 nAChRs leads to:
-
Direct Calcium Influx: The primary event is the influx of Ca2+ through the open channel pore.
-
Activation of Voltage-Gated Calcium Channels (VGCCs): The initial depolarization caused by cation influx can activate nearby VGCCs, leading to a further increase in intracellular calcium.
-
Calcium-Induced Calcium Release (CICR): The rise in intracellular Ca2+ can trigger the release of calcium from internal stores, such as the endoplasmic reticulum, via ryanodine receptors and IP3 receptors.
This surge in intracellular calcium activates a host of downstream effectors, including protein kinases and transcription factors, which can modulate gene expression and cellular function. Key pathways activated by α7 nAChR stimulation include:
-
JAK2/STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects of α7 nAChR activation.
-
PI3K/Akt Pathway: This pathway is involved in cell survival and neuroprotection.
α4β2 nAChR-Mediated Neurotransmitter Release
The partial agonism of anabasine at α4β2 nAChRs results in a more modest and sustained depolarization compared to full agonists. These receptors are strategically located on presynaptic terminals and play a crucial role in modulating the release of various neurotransmitters.[2] Anabasine's interaction with α4β2 nAChRs can lead to a moderate increase in the release of dopamine in reward-related brain regions, which may contribute to its abuse potential, although to a lesser extent than nicotine.[10][12] The competitive nature of its binding at these receptors can also attenuate the dopamine release induced by subsequent nicotine exposure.[12]
Experimental Methodologies for Characterizing Anabasine-nAChR Interactions
The elucidation of anabasine's mechanism of action relies on a combination of in vitro techniques that allow for the precise measurement of its binding and functional properties.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor subtype. In a competitive binding assay, unlabeled anabasine is used to displace a radiolabeled ligand with known affinity for the target nAChR.
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Harvest cells expressing the nAChR subtype of interest or dissect brain tissue rich in the target receptor.
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of this compound.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of a known unlabeled ligand like nicotine).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each anabasine concentration.
-
Plot the specific binding against the logarithm of the anabasine concentration to generate a competition curve and determine the IC50 (the concentration of anabasine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful electrophysiological technique used to measure the ion currents flowing through nAChRs expressed in large cells, such as Xenopus laevis oocytes.[13][14] This method allows for the characterization of a ligand's functional properties, including its efficacy (agonist, partial agonist, or antagonist) and potency (EC50).[13][14]
Step-by-Step Protocol for TEVC Recording:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Microinject the oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrode Preparation:
-
Pull glass microelectrodes to a resistance of 0.5-5 MΩ.
-
Fill the electrodes with a conducting solution, typically 3 M KCl.
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes: one for measuring the membrane potential and one for injecting current.
-
Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -70 mV).
-
-
Data Acquisition:
-
Apply this compound at various concentrations to the oocyte via the perfusion system.
-
Record the resulting inward currents, which represent the flow of ions through the activated nAChRs.
-
Wash out the anabasine between applications to allow the receptors to recover.
-
-
Data Analysis:
-
Measure the peak current amplitude at each anabasine concentration.
-
Plot the normalized current response against the logarithm of the anabasine concentration to generate a dose-response curve.
-
Fit the curve with a Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient (a measure of cooperativity).
-
Conclusion
This compound presents a fascinating and complex mechanism of action at nicotinic acetylcholine receptors. Its profile as a full agonist at α7 nAChRs and a partial agonist at α4β2 nAChRs distinguishes it from other nicotinic ligands like nicotine. This dual activity, leading to potent calcium signaling via α7 receptors and modulation of dopamine release through α4β2 receptors, underscores its potential as both a valuable research tool and a lead compound for the development of novel therapeutics. The in-depth understanding of its molecular interactions and functional consequences, as detailed in this guide, is paramount for harnessing its therapeutic potential while mitigating its toxicological risks. Further research into its activity across a broader range of nAChR subtypes and the elucidation of the precise structural determinants of its subtype selectivity will continue to be critical areas of investigation.
References
- 1. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 3. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors [authors.library.caltech.edu]
- 6. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of Nicotinic Receptor Subtypes in the Behavioral Effects of Nicotinic Drugs in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicological Profile and Safety of Anabasine Hydrochloride
Abstract
Anabasine hydrochloride, a pyridine alkaloid structurally isomeric to nicotine, presents a complex toxicological profile of significant interest to researchers in pharmacology, toxicology, and drug development. Primarily found in plants of the Nicotiana genus, notably Nicotiana glauca (tree tobacco), it has a history of use as a botanical insecticide, now largely obsolete due to its high toxicity.[1][2] Its presence in tobacco smoke also makes it a critical biomarker for assessing exposure to tobacco products.[2][3][4] This guide provides a comprehensive analysis of the toxicological properties, safety data, and handling protocols for this compound. We will delve into its dual mechanism of action as a potent nicotinic acetylcholine receptor (nAChR) agonist and acetylcholinesterase (AChE) inhibitor, explore its pharmacokinetic profile, and detail its acute toxicity, genotoxic potential, and developmental effects.[5][6][7] This document synthesizes data from authoritative sources to provide field-proven insights and validated experimental protocols, ensuring a self-validating system of information for professionals working with this hazardous compound.
Molecular Identity and Pharmacological Action
Anabasine is a pyridine and piperidine alkaloid.[2] As the hydrochloride salt, its solubility in aqueous solutions is enhanced, making it suitable for laboratory use.[7] The core of its toxicological impact lies in its profound effects on the cholinergic nervous system.
Primary Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonism
Anabasine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), the same family of receptors targeted by nicotine.[2][7] It binds to these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine. At low concentrations, this agonism facilitates trans-synaptic conduction in the insect central nervous system and causes neuronal excitation in mammals.[5] However, at higher doses, anabasine induces a persistent depolarization of the postsynaptic membrane. This sustained activation leads to a "depolarizing block" of nerve transmission, as voltage-gated sodium channels remain in an inactivated state, preventing further action potentials.[2][7] This blockade is the primary cause of the paralysis and respiratory failure seen in acute poisoning. Anabasine has been shown to induce depolarization of TE671 cells, which express human fetal muscle-type nAChRs, with an EC50 of 0.7 µM.[8]
Secondary Mechanism: Acetylcholinesterase (AChE) Inhibition
In addition to its direct receptor agonism, anabasine also acts as an acetylcholinesterase (AChE) inhibitor.[5][6] AChE is the enzyme responsible for breaking down acetylcholine in the synaptic cleft, thereby terminating its signal. By inhibiting AChE, anabasine causes an accumulation of acetylcholine in the synapse, leading to overstimulation of both nicotinic and muscarinic receptors. This dual-action—direct receptor stimulation combined with the prevention of acetylcholine breakdown—creates a powerful and toxic potentiation of the cholinergic system.[5][6] The symptoms of this overstimulation include excessive salivation, lacrimation, and muscle spasms.[5]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of anabasine dictates its rapid onset of action and systemic toxicity.
-
Absorption: Anabasine is readily and rapidly absorbed through the skin and mucous membranes, making dermal and inhalation exposures particularly hazardous.[5]
-
Distribution: While specific distribution data is limited, its effects on the central and peripheral nervous systems indicate widespread distribution throughout the body.
-
Metabolism: In vitro studies using rat, rabbit, and guinea pig models have shown that anabasine is metabolized to 1'-N-hydroxyanabasine and anabasine 1'Δ-nitrone.[5] There is evidence suggesting that about 70% of an orally administered dose is excreted unchanged in the urine, indicating that metabolism is not the primary route of elimination.[9]
-
Excretion: The primary route of elimination is renal, with the parent compound being the major excreted substance.[9] This characteristic is leveraged in its use as a biomarker, as its presence in urine is a direct indicator of exposure.[3][9]
Toxicological Profile
This compound is classified as a highly toxic substance. Its toxicity is comparable to, and in some animal models more severe than, nicotine.[10]
Acute Toxicity
Anabasine is classified as "super toxic," with a probable oral lethal dose in humans of less than 5 mg/kg.[5] Symptoms of acute poisoning manifest rapidly and reflect intense cholinergic stimulation.[5]
Symptoms of Acute Exposure:
-
Initial Stage: Increased salivation, vertigo, confusion, disturbed vision and hearing, nausea, vomiting, and diarrhea.[5]
-
Progressive Stage: Muscle spasms, ataxia, and convulsions.[5][10]
-
Terminal Stage: Depolarizing neuromuscular blockade leads to respiratory paralysis, with death ultimately caused by asystole (cardiac arrest).[2]
Table 1: Acute Toxicity Data (LD50)
| Species | Route of Administration | LD50 Value | Reference(s) |
|---|---|---|---|
| Mouse (R-enantiomer) | Intravenous | 11 ± 1.0 mg/kg | [2][11] |
| Mouse (S-enantiomer) | Intravenous | 16 ± 1.0 mg/kg | [2][11] |
| Dog | Oral | 50 mg/kg |[5][10] |
The causality behind enantiomer-specific toxicity lies in their differential potency at nAChRs. Studies have shown that the R-anabasine enantiomer has a higher agonistic potency on human fetal neuromuscular receptors than the S-anabasine enantiomer, correlating with its lower LD50 value.[11]
Genotoxicity and Carcinogenicity
Anabasine itself is not typically classified as a primary carcinogen. However, it is a precursor to the formation of N'-nitrosoanabasine (NAB), a tobacco-specific nitrosamine (TSNA).[12][13]
-
Animal Studies: In a study where NAB was administered to Fischer rats in drinking water, it was found to be a weak esophageal carcinogen compared to the potent carcinogen N'-nitrosonornicotine (NNN).[12] In Syrian golden hamsters, subcutaneously injected NAB was found to be inactive as a tumorigenic agent, while NNN induced tracheal tumors.[14]
-
Significance: The conversion of anabasine to NAB during the curing and processing of tobacco, or potentially endogenously, is a key concern.[13] The presence of NAB in tobacco products contributes to their overall carcinogenic risk.
Reproductive and Developmental Toxicity
Significant evidence points to anabasine as a teratogenic agent.
-
Teratogenicity: Maternal ingestion of Nicotiana glauca, which is high in anabasine, has been linked to congenital defects in swine and calves.[2][15] The mechanism is believed to involve the disruption of cholinergic neurotransmission during fetal development, as nAChRs play a critical role in developmental processes.[7]
-
Hormonal Disruption: In vitro studies using human trophoblast cells have demonstrated that anabasine competitively inhibits aromatase, a key enzyme in the synthesis of estrogens.[7][16] This inhibition of estrogen production could be a contributing factor to the reproductive and developmental toxicities observed, and may partly explain the higher incidence of early abortion in women who smoke.[16][17]
Safety Data and Hazard Management
Strict adherence to safety protocols is mandatory when handling this compound.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
Table 2: GHS Classification for this compound
| Pictogram | Signal Word | Hazard Class | Hazard Statement | Reference(s) |
|---|
|
| Danger | Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |[18][19] | |
| Warning | Skin Irritation (Category 2) | H315: Causes skin irritation |[18][20] | |
| Warning | Eye Irritation (Category 2A) | H319: Causes serious eye irritation |[18][20] | |
| Warning | STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |[18][20] |
Occupational Safety and Handling
-
Engineering Controls: All work with this compound powder or concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation.[21] Eyewash stations and safety showers must be readily accessible.[21]
-
Personal Protective Equipment (PPE):
-
Handling Procedures: Avoid breathing dust or vapors.[20] Wash hands thoroughly after handling.[19] Do not eat, drink, or smoke in the work area.[19]
-
Storage: Store in a cool, dry, well-ventilated place, locked up, and away from incompatible materials like strong oxidizing agents.[21]
First Aid Measures
Due to its high acute toxicity, immediate medical attention is required for any significant exposure.
-
Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[19][21] Rinse mouth. Do not induce vomiting.
-
Inhalation: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[19]
-
Skin Contact: IF ON SKIN: Wash with plenty of soap and water.[19] Remove contaminated clothing immediately.
-
Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]
Key Experimental Protocols
The following protocols are foundational for assessing the toxicity of cholinergic agents like anabasine. The choice of these methods is driven by the need to quantify the compound's primary toxicological actions: lethality and receptor interaction.
Protocol: Acute Oral Toxicity Assessment (OECD 425)
This protocol uses the Up-and-Down Procedure (UDP), a validated method that minimizes animal usage while providing a robust estimate of the LD50.
Step-by-Step Methodology:
-
Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female rats), as they are often slightly more sensitive.
-
Limit Test (Optional): A single animal is dosed at a defined limit (e.g., 2000 mg/kg). If it survives, the substance is classified as having an LD50 above this limit, and no further testing is needed. For a highly toxic substance like anabasine, this is skipped.
-
Main Test - Dosing: a. A single animal is dosed with a starting volume selected from a series of default values (e.g., 1.75, 5.5, 17.5 mg/kg). The choice is based on existing information about the substance's toxicity. b. The animal is observed for signs of toxicity and mortality for up to 48 hours. c. If the animal survives, the dose for the next animal is increased by a constant multiplicative factor (default is 3.2). d. If the animal dies, the dose for the next animal is decreased by the same factor.
-
Observation Period: Animals are observed for a total of 14 days for any signs of delayed toxicity.
-
Stopping Criteria: The test is stopped when one of the predefined criteria is met (e.g., three reversals in outcome).
-
LD50 Calculation: The LD50 and its confidence interval are calculated using Maximum Likelihood Estimation software, which analyzes the sequence of survival/death outcomes. This method provides a statistically robust result with a minimal number of animals.
Protocol: In Vitro nAChR Agonism Assay
This protocol quantifies the potency of anabasine at its primary molecular target using a cell line that endogenously expresses nAChRs.
Step-by-Step Methodology:
-
Cell Culture: Culture TE671 cells (human rhabdomyosarcoma cell line) in appropriate media until they reach ~80-90% confluency in a 96-well plate. This cell line is chosen because it expresses a high density of the human fetal muscle-type nAChR.
-
Dye Loading: Wash the cells with a buffered saline solution. Load the cells with a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye system) according to the manufacturer's instructions. Incubate to allow for dye uptake.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also prepare a positive control (e.g., acetylcholine or nicotine) and a negative control (buffer only).
-
Fluorescence Measurement: a. Place the 96-well plate into a fluorescence plate reader equipped with injectors. b. Measure the baseline fluorescence of each well. c. Inject the this compound dilutions and controls into the wells. d. Immediately begin kinetic measurement of the fluorescence signal. Agonist binding to the nAChR ion channel will cause an influx of cations, leading to membrane depolarization and a change in the dye's fluorescence.
-
Data Analysis: a. For each concentration, calculate the change in fluorescence from baseline. b. Plot the change in fluorescence against the logarithm of the anabasine concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response). This provides a quantitative measure of the compound's potency.
Conclusion
This compound is a potent neurotoxin with high acute toxicity driven by a dual mechanism of nicotinic acetylcholine receptor agonism and acetylcholinesterase inhibition. Its profile is further complicated by its teratogenic potential and its role as a precursor to the weak carcinogen N'-nitrosoanabasine. While its toxicity makes it unsuitable for most therapeutic applications and has led to its discontinuation as an insecticide, it remains a critical biomarker for tobacco exposure research. Professionals handling this compound must employ stringent engineering controls and personal protective equipment. The information and protocols provided in this guide are intended to foster a comprehensive understanding of its risks and to ensure its safe and responsible use in a controlled research environment.
References
- 1. Anabasine [sitem.herts.ac.uk]
- 2. Anabasine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anabasine - Hazardous Agents | Haz-Map [haz-map.com]
- 11. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. A study of tobacco carcinogenesis. XV. Effects of N'-nitrosonornicotine and N'-nitrosoanabasine in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thegoodscentscompany.com [thegoodscentscompany.com]
- 16. Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of nicotine, cotinine, anabasine and cigarette smoke extract on human granulosa cell progesterone and estradiol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | C10H15ClN2 | CID 3041330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. s3.amazonaws.com [s3.amazonaws.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Teratogenic Effects and Developmental Toxicity of Anabasine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anabasine hydrochloride, a potent nicotinic acetylcholine receptor (nAChR) agonist, presents significant concerns regarding its teratogenic and developmental toxicity profile. This technical guide provides a comprehensive analysis of the mechanisms, experimental evaluation, and toxicological implications of prenatal exposure to anabasine. By synthesizing findings from in vivo and in vitro studies, this document offers a detailed resource for researchers and professionals in toxicology and drug development. The primary mechanism of anabasine-induced teratogenicity is the persistent activation and subsequent desensitization of fetal nicotinic acetylcholine receptors, leading to a profound inhibition of fetal movement. This sustained immobility during critical developmental windows results in a spectrum of congenital malformations, most notably arthrogryposis (multiple joint contractures) and cleft palate. This guide will delve into the specifics of nAChR subunit interactions, downstream signaling disruptions, and the experimental models used to elucidate these effects. Furthermore, it will provide detailed protocols for assessing anabasine's developmental toxicity and offer a comparative toxicological perspective with other relevant cholinergic agents.
Introduction: this compound - A Developmental Toxicant of Concern
Anabasine is a pyridine and piperidine alkaloid found in various plants of the Nicotiana genus, including tree tobacco (Nicotiana glauca), and is also a minor alkaloid in commercial tobacco products.[1] As the hydrochloride salt, it exhibits increased solubility and is often used in experimental settings.[2] Its structural similarity to nicotine underpins its potent agonistic activity at nicotinic acetylcholine receptors (nAChRs).[1] While its insecticidal properties have been recognized, a growing body of evidence has firmly established anabasine as a significant teratogen, capable of inducing severe congenital abnormalities in multiple species.[1][3]
The primary audience for this guide—researchers, toxicologists, and drug development professionals—requires a deep, mechanistic understanding of anabasine's developmental toxicity to inform risk assessment, guide future research, and develop potential mitigation strategies. This document moves beyond a mere summary of findings to provide a causal narrative, linking molecular interactions to gross morphological defects.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate handling, dosing, and analysis in toxicological studies.
| Property | Value | Source(s) |
| Chemical Name | 3-(2-Piperidinyl)pyridine hydrochloride | [2] |
| CAS Number | 15251-47-5 | [2][4] |
| 53912-89-3 ((S)-isomer HCl) | [5] | |
| Molecular Formula | C₁₀H₁₄N₂ · HCl | [2][4] |
| Molecular Weight | 198.73 g/mol | [2][6] |
| Appearance | White to off-white solid/powder | [2][5] |
| Solubility | Soluble in water and alcohol | [2] |
Analytical Methods for Detection and Quantification
Accurate quantification of anabasine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Several robust analytical methods have been developed for this purpose.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the sensitive and specific detection of anabasine in urine and other biological samples. It allows for the separation of anabasine from its isomers and metabolites.[7][8][9]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A reliable method for the determination of anabasine, often employed in conjunction with single-drop microextraction for sample preparation from urine and saliva.[10]
Sample Preparation: A critical step in the analytical workflow involves the extraction and purification of anabasine from the biological matrix. This often includes liquid-liquid extraction or solid-phase extraction techniques. For the analysis of total anabasine (free and conjugated forms), an enzymatic hydrolysis step using β-glucuronidase is typically incorporated.[8]
Mechanism of Teratogenicity: Disruption of Fetal Cholinergic Signaling
The teratogenic effects of anabasine are primarily mediated through its potent interaction with nicotinic acetylcholine receptors (nAChRs), which play a critical role in fetal development.[6]
The Role of Nicotinic Acetylcholine Receptors in Fetal Development
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed throughout the developing fetal nervous system and at the neuromuscular junction.[11] The fetal muscle nAChR has a distinct subunit composition ((α1)₂β1γδ) compared to the adult form ((α1)₂β1εδ). These receptors are crucial for:
-
Neuromuscular Development: Mediating the communication between motor neurons and muscle fibers, which is essential for muscle development and movement.
-
Neuronal Development: Influencing processes such as cell proliferation, differentiation, and synaptogenesis in the developing brain.[11]
Anabasine's Interaction with Fetal nAChRs and Inhibition of Fetal Movement
Anabasine acts as a potent agonist at fetal nAChRs, particularly the muscle-type receptors.[5] This leads to a two-phase response:
-
Initial Activation: Anabasine binding initially causes depolarization of the cell membrane, leading to muscle contraction.
-
Desensitization: Prolonged or high-concentration exposure to anabasine results in receptor desensitization, where the receptors no longer respond to the agonist, leading to a depolarizing block of nerve transmission and muscle paralysis.
This sustained muscle paralysis results in the inhibition of fetal movement , which is the pivotal event in anabasine-induced teratogenesis.[2] Fetal movement is essential for the proper development of the musculoskeletal system. Its absence during critical gestational periods leads to a cascade of developmental abnormalities.
Caption: Anabasine's mechanism of teratogenicity.
Downstream Consequences of Fetal Immobility
The lack of fetal movement directly contributes to the development of specific congenital abnormalities:
-
Arthrogryposis: The absence of normal joint movement leads to the development of joint contractures, resulting in fixed and often abnormally positioned limbs.[1]
-
Cleft Palate: Reduced fetal movement, particularly of the head and neck, can prevent the tongue from descending from between the palatal shelves at the critical time of palate closure. This physical obstruction prevents the shelves from elevating and fusing, resulting in a cleft palate.[12]
Experimental Models and Protocols for Assessing Developmental Toxicity
The evaluation of anabasine's teratogenic potential relies on a combination of in vivo and in vitro experimental models.
In Vivo Models
The swine model has been instrumental in demonstrating the teratogenic effects of anabasine. Ingestion of anabasine by pregnant sows during specific gestational windows consistently induces arthrogryposis and cleft palate in the offspring, closely mimicking the effects observed in livestock exposed to tobacco plants.[1]
Experimental Protocol Outline: Teratogenicity Study in Swine
-
Animal Selection: Use pregnant gilts or sows with known breeding dates.
-
Dosing Regimen: Administer this compound orally (e.g., via gavage or in feed) at various dose levels. A typical teratogenic dose in swine is around 2.6 mg/kg body weight, administered twice daily.[1]
-
Exposure Period: The critical window for inducing arthrogryposis is typically during days 43-53 of gestation, while cleft palate is induced with exposure during days 30-37.[1]
-
Maternal Monitoring: Monitor dams daily for clinical signs of toxicity, body weight changes, and feed consumption.
-
Fetal Evaluation: At term, or on a predetermined day of gestation, perform a caesarean section. Examine fetuses for external malformations, particularly of the limbs and palate. Conduct detailed visceral and skeletal examinations.
While rats are a common model in developmental toxicity studies, they have shown to be less sensitive to the teratogenic effects of anabasine compared to livestock. Studies have shown that oral administration of anabasine to pregnant rats did not consistently produce the significant malformations seen in swine, possibly due to insufficient reduction in fetal movement.[6][13] This highlights the importance of species selection in teratogenicity testing.
The zebrafish embryo is an increasingly popular alternative model for developmental toxicity screening due to its rapid development, transparency, and genetic tractability. Studies have demonstrated the developmental toxicity of anabasine in zebrafish, observing dose-dependent effects on hatching rates and morphology.[3]
Experimental Protocol Outline: Developmental Toxicity Assay in Zebrafish
-
Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them according to established protocols.
-
Exposure: Place embryos in multi-well plates containing embryo medium with varying concentrations of this compound.
-
Incubation: Incubate the embryos at a standardized temperature (e.g., 28.5°C).
-
Endpoint Evaluation: At specific time points (e.g., 24, 48, 72, 96 hours post-fertilization), assess endpoints such as mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).[3]
In Vitro Models
In vitro assays provide a valuable tool for high-throughput screening and mechanistic studies, reducing the reliance on animal testing.
The human rhabdomyosarcoma cell line, TE-671, endogenously expresses the fetal muscle-type nAChR ((α1)₂β1γδ). This makes it a highly relevant in vitro model for studying the effects of compounds like anabasine on the neuromuscular junction.[5]
Experimental Protocol Outline: nAChR Activation Assay in TE-671 Cells
-
Cell Culture: Culture TE-671 cells under standard conditions.
-
Compound Exposure: Expose the cells to a range of this compound concentrations.
-
Endpoint Measurement: Assess nAChR activation and desensitization using techniques such as:
-
Membrane Potential Dyes: Measure changes in cell membrane potential upon agonist exposure.
-
Calcium Imaging: Monitor intracellular calcium influx, a downstream event of nAChR activation.
-
Patch-Clamp Electrophysiology: Directly measure the ion currents through nAChRs.
-
Caption: Experimental models for anabasine toxicity testing.
Comparative Toxicology
Understanding the toxicological profile of anabasine in relation to other nAChR agonists is essential for risk assessment.
| Compound | Relative Potency at Fetal Muscle nAChR (TE-671 cells) | Primary Teratogenic Outcome |
| Anabaseine | > (+)-Anabasine | Not fully established, but predicted to be a potent teratogen |
| (+)-Anabasine | > (-)-Anabasine | Arthrogryposis, Cleft Palate |
| (-)-Anabasine | < (+)-Anabasine | Arthrogryposis, Cleft Palate |
| Nicotine | Lower than Anabasine | Growth retardation, neurodevelopmental effects |
Data synthesized from Green et al. (2010).[5]
Anabaseine, a structurally related alkaloid, is a more potent agonist at fetal muscle nAChRs than anabasine, suggesting it could be a more potent teratogen.[5] While nicotine is also a developmental toxicant, its primary effects are often related to intrauterine growth restriction and neurobehavioral deficits, rather than the gross musculoskeletal defects characteristic of anabasine. This difference in teratogenic profile may be attributed to variations in potency and efficacy at different nAChR subtypes and differing pharmacokinetic properties.
Risk Assessment and Regulatory Context
Currently, there are no specific regulatory exposure limits established for this compound in the context of developmental toxicity for humans. However, its presence in tobacco products and certain plants that can be ingested by livestock poses a potential risk. The teratogenic potential of anabasine is well-documented in animal models, and therefore, exposure during pregnancy should be avoided.
For the assessment of new chemical entities with potential nAChR activity, developmental toxicity studies following OECD guidelines (e.g., TG 414 for Prenatal Developmental Toxicity Study) are essential. These guidelines provide a framework for the systematic evaluation of potential teratogenic effects.
Conclusion and Future Directions
This compound is a potent developmental toxicant with a well-defined mechanism of action centered on the disruption of fetal neuromuscular signaling. Its agonistic activity at fetal nAChRs leads to the inhibition of fetal movement, resulting in severe congenital malformations such as arthrogryposis and cleft palate. This technical guide has provided a comprehensive overview of the chemical properties, mechanisms of toxicity, and experimental models used to study anabasine.
Future research should focus on:
-
Delineating Downstream Signaling Pathways: Further investigation into the molecular cascades downstream of nAChR desensitization that lead to the observed pathologies.
-
Human Relevance: Studies to better understand the potential risks of low-level anabasine exposure in humans, particularly in the context of tobacco use.
-
Development of a Validated In Vitro Screening Platform: Refining and validating a battery of in vitro assays that can accurately predict the teratogenic potential of nAChR agonists, reducing the need for extensive animal testing.
By continuing to unravel the complexities of anabasine-induced developmental toxicity, the scientific community can better inform regulatory decisions, improve risk assessment strategies, and ultimately protect against the devastating consequences of prenatal exposure to this potent teratogen.
References
- 1. youtube.com [youtube.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Supramolecular Nano-Encapsulation of Anabasine Reduced Its Developmental Toxicity in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. OECD guideline on development toxicity updated | Food Packaging Forum [foodpackagingforum.org]
- 6. oecd.org [oecd.org]
- 7. In vitro screening assay for teratogens using growth inhibition of human embryonic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Neonicotinoid pesticides: evidence of developmental neurotoxicity from regulatory rodent studies [frontiersin.org]
- 10. Zebrafish embryos as a teratogenicity screening tool to reduce potential birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro screening assay for teratogens using growth inhibition of human embryonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the teratogenicity of anabasine in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
anabasine hydrochloride inhibition of aromatase activity
An In-Depth Technical Guide to the Inhibition of Aromatase Activity by Anabasine Hydrochloride
Executive Summary
This guide provides a comprehensive technical overview of the inhibitory effects of this compound on aromatase (CYP19A1), the key enzyme in estrogen biosynthesis. Synthesizing findings from foundational biochemical studies, we detail the mechanism of action, quantitative potency of related compounds, and provide robust, field-proven protocols for verification and further investigation. Anabasine, a tobacco alkaloid, has been identified as a direct, competitive inhibitor of aromatase. This was demonstrated in various in vitro systems, including human placental microsomes and choriocarcinoma cells.[1][2] While the precise half-maximal inhibitory concentration (IC50) for anabasine itself is not widely reported, its mechanism has been characterized, and more potent acyl-derivatives have been developed, with Ki values in the sub-micromolar range.[3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this interaction, offering both the theoretical framework and practical methodologies required for rigorous scientific inquiry.
Section 1: The Central Role of Aromatase (CYP19A1) in Steroidogenesis
Aromatase, also known as estrogen synthetase, is a terminal enzyme complex essential for the biosynthesis of estrogens.[4] It is a member of the cytochrome P450 superfamily, specifically CYP19A1, and is localized in the endoplasmic reticulum of estrogen-producing cells.[5] The primary function of aromatase is to catalyze the aromatization of the A-ring of androgens, converting them into estrogens.[4] This multi-step process transforms substrates like androstenedione and testosterone into estrone (E1) and estradiol (E2), respectively.[6]
This enzymatic function is a cornerstone of endocrine biology, playing a critical role in female reproductive development and function.[7] However, its activity is not confined to the gonads; aromatase is also expressed in tissues such as adipose tissue, brain, and bone.[4] The local production of estrogens in these tissues has significant physiological implications. Pathologically, the activity of aromatase is a critical driver in the progression of estrogen receptor-positive (ER+) breast cancers, making it a premier target for oncological therapies.[5][6] The inhibition of aromatase effectively depletes the supply of estrogen that fuels the growth of these tumors.[5]
Section 2: this compound: A Tobacco Alkaloid with Aromatase Inhibitory Properties
Anabasine is a piperidine and pyridine alkaloid found as a minor component in tobacco (Nicotiana species).[2] While structurally similar to nicotine, its pharmacological profile includes distinct activities. Early investigations into the epidemiological link between smoking and altered estrogen levels in women led to the examination of tobacco constituents on steroidogenic pathways.[2][8]
These studies revealed that anabasine, alongside nicotine and cotinine, inhibits the conversion of androstenedione to estrogen in a dose-dependent manner in cultured human choriocarcinoma cells and granulosa cells.[2][8] Crucially, the inhibition was found to be reversible; its effects were nullified upon removal of the alkaloids from the culture medium.[1][2] Further experiments using preparations of term placental microsomes—a rich source of native human aromatase—confirmed that anabasine directly inhibits the conversion of testosterone to estrogen, establishing a direct interaction with the enzyme complex itself.[1][9][10]
Section 3: Unraveling the Mechanism: Competitive Inhibition
Understanding the mechanism of inhibition is paramount for drug development and mechanistic toxicology. The causality behind anabasine's effect on aromatase was elucidated through kinetic analysis. In studies using human placental microsomes, the inhibition by anabasine was demonstrated to be competitive with respect to the androgen substrate.[1][9]
Competitive inhibition implies that the inhibitor (anabasine) and the natural substrate (androgen) compete for binding to the same active site on the aromatase enzyme. The inhibitor's binding is mutually exclusive with substrate binding. This is often due to structural similarity between the inhibitor and the substrate. A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate. This was experimentally verified, as a supraphysiologic concentration of androstenedione was shown to block the aromatase inhibition caused by anabasine.[1][2]
References
- 1. Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tobacco alkaloid derivatives as inhibitors of breast cancer aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. [PDF] Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro. | Semantic Scholar [semanticscholar.org]
- 6. A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Constituents of cigarette smoke inhibit human granulosa cell aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotine, cotinine, and anabasine inhibit aromatase in human trophoblast in vitro. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]
- 10. scispace.com [scispace.com]
Anabasine Hydrochloride as a Structural Isomer of Nicotine: A Comprehensive Technical Guide
Abstract
Anabasine and nicotine, both pyridine alkaloids found in the tobacco plant, represent a classic example of structural isomerism impacting pharmacological activity. While sharing the same molecular formula, their distinct structural arrangements lead to significant differences in their interaction with biological targets, primarily nicotinic acetylcholine receptors (nAChRs). This in-depth technical guide provides a comparative analysis of anabasine hydrochloride and nicotine, elucidating how subtle changes in chemical structure translate to divergent physicochemical properties, pharmacodynamic and pharmacokinetic profiles, and toxicological effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of these compounds and standardized protocols for their comparative evaluation.
Introduction: The Significance of Structural Isomerism
Structural isomers are molecules that have the same molecular formula but a different bonding arrangement of atoms. Anabasine and nicotine are both alkaloids found in the tobacco plant (Nicotiana tabacum) and other Nicotiana species, and they serve as a compelling case study in the pharmacological consequences of structural isomerism.[1][2] While both are known for their effects on the nervous system, their differing structures dictate their potency, receptor selectivity, and overall biological activity.
1.1 Defining Structural Isomerism: Anabasine vs. Nicotine
Anabasine is a structural isomer of nicotine, meaning they share the same chemical formula, C₁₀H₁₄N₂.[3][4] The key difference lies in the arrangement of their constituent rings. Nicotine consists of a pyridine ring linked to a pyrrolidine ring, whereas anabasine features a pyridine ring connected to a piperidine ring.[1] This seemingly minor variation in ring size and the point of attachment has profound implications for their three-dimensional shape and, consequently, their interaction with biological receptors.
1.2 Overview of Pharmacological Implications
Both anabasine and nicotine exert their primary effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs).[5][6] These receptors are crucial for a wide range of physiological processes in both the central and peripheral nervous systems.[7] The differential affinity and efficacy of anabasine and nicotine at various nAChR subtypes underpin their distinct pharmacological profiles, influencing everything from their potential therapeutic applications to their toxicity.
Physicochemical Properties: A Tale of Two Isomers
The structural differences between anabasine and nicotine give rise to distinct physicochemical properties that influence their behavior in biological systems.
2.1 Chemical Structure and Stereochemistry
Nicotine possesses a bicyclic structure with a pyridine and a pyrrolidine ring. It has one chiral center, and the naturally occurring form is predominantly the (S)-(-)-enantiomer. Anabasine, on the other hand, is composed of a pyridine and a piperidine ring.[1] Like nicotine, it has a chiral center, and while the (S)-enantiomer is common, the (R)-enantiomer also occurs naturally.[8]
2.2 Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and nicotine.
| Property | This compound | Nicotine |
| Molecular Formula | C₁₀H₁₅ClN₂[9] | C₁₀H₁₄N₂[10] |
| Molecular Weight | 198.73 g/mol [3] | 162.23 g/mol |
| Appearance | White to off-white solid[11] | Colorless to pale yellow, oily liquid[10] |
| Solubility | Soluble in water and alcohol[3] | Slightly soluble in water[10] |
| Melting Point | 220-222 °C[11] | -79 °C |
| Boiling Point | 271 °C at 760 mmHg[11] | 247 °C[10] |
Pharmacodynamics: Differential Interactions with Nicotinic Acetylcholine Receptors (nAChRs)
The primary mechanism of action for both anabasine and nicotine involves their interaction with nAChRs.[5][6] These ligand-gated ion channels are found throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions.[7]
3.1 The nAChR Superfamily: Structure and Function
Neuronal nAChRs are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits.[12] This diversity in subunit composition gives rise to a wide array of receptor subtypes with distinct pharmacological and biophysical properties.[12] The activation of these receptors by agonists like nicotine leads to the influx of cations, causing membrane depolarization and the release of various neurotransmitters, including dopamine.[7][13]
3.2 Comparative Binding Affinities at nAChR Subtypes
While both anabasine and nicotine are nAChR agonists, they exhibit different affinities for various receptor subtypes. Nicotine has a particularly high affinity for the α4β2 subtype, which is heavily implicated in its addictive properties.[13] Anabasine also acts as a full agonist at nAChRs and has been shown to induce depolarization of cells expressing human fetal muscle-type nAChRs.[5][14]
| nAChR Subtype | Anabasine (Relative Affinity/Potency) | Nicotine (Relative Affinity/Potency) |
| α4β2 | Lower affinity compared to nicotine[15] | High affinity[13] |
| α7 | Potent agonist[16] | Agonist[13] |
| Muscle-type | Potent agonist (EC₅₀ = 0.7 µM)[5] | Agonist |
3.3 Functional Consequences: Agonism, Partial Agonism, and Antagonism
Nicotine generally acts as a full agonist at most nAChRs, though it can act as an antagonist at the α9 and α10 subtypes.[13] Anabasine is also considered a full agonist at many nAChR subtypes.[5] The functional outcome of receptor activation depends on the specific subtype and the downstream signaling pathways involved.
3.4 Downstream Signaling Pathways
The activation of nAChRs by anabasine or nicotine initiates a cascade of intracellular events. The influx of calcium, for instance, can trigger various signaling pathways that regulate gene expression and neurotransmitter release.[7] Nicotine's activation of the mesolimbic pathway and subsequent dopamine release is a key factor in its reinforcing effects and addictive potential.[13][17]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profiles of anabasine and nicotine also differ, influencing their onset and duration of action.
4.1 Comparative ADME Profiles
| Parameter | Anabasine | Nicotine |
| Absorption | Readily absorbed through the skin and mucous membranes[18] | Rapidly absorbed after ingestion and inhalation[19] |
| Distribution | Widely distributed | Widely distributed |
| Metabolism | Metabolized to 1'-N-hydroxyanabasine and anabasine 1'Δ-nitrone[18] | Primarily metabolized to cotinine |
| Excretion | Excreted in urine | Excreted in urine |
| Half-life | ~16 hours[20] | ~2 hours |
4.2 Metabolic Pathways and Key Enzymes
Nicotine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6, to its major metabolite, cotinine. The metabolism of anabasine involves hydroxylation and the formation of a nitrone.[18]
Experimental Protocols for Comparative Analysis
To rigorously compare the pharmacological properties of anabasine and nicotine, standardized in vitro and in vivo assays are essential.
5.1 Protocol 1: Competitive Radioligand Binding Assay
5.1.1 Objective: To determine and compare the binding affinities (Ki) of this compound and nicotine for a specific nAChR subtype.
5.1.2 Materials:
-
Cell membranes expressing the target nAChR subtype
-
Radiolabeled ligand with high affinity for the receptor (e.g., [³H]epibatidine)
-
Unlabeled this compound and nicotine
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
5.1.3 Step-by-Step Methodology:
-
Prepare serial dilutions of this compound and nicotine.
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the unlabeled test compounds.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
5.1.4 Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[21]
5.2 Protocol 2: In Vitro Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
5.2.1 Objective: To measure and compare the functional activity (e.g., agonism, antagonism) of this compound and nicotine at a specific nAChR subtype.
5.2.2 Materials:
-
Xenopus laevis oocytes
-
cRNAs encoding the desired nAChR subunits
-
Two-electrode voltage clamp setup
-
Recording chamber and solutions
-
This compound and nicotine solutions
5.2.3 Step-by-Step Methodology:
-
Inject Xenopus oocytes with cRNAs for the target nAChR subunits and allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes.
-
Voltage-clamp the oocyte at a holding potential (e.g., -70 mV).
-
Apply increasing concentrations of this compound or nicotine to the oocyte.
-
Measure the resulting ion current through the nAChR channels.
5.2.4 Data Analysis:
-
Generate concentration-response curves by plotting the current amplitude against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal efficacy for each compound.
Toxicological Profiles: A Comparative Overview
Both anabasine and nicotine are toxic compounds, with their toxicity stemming from their effects on the nervous system.
6.1 Acute Toxicity Data
| Compound | Route | Species | LD₅₀ |
| Anabasine | Intravenous | Mouse | 11-16 mg/kg[22] |
| Nicotine | Oral | Human (estimated) | 0.5-1.0 mg/kg[23] |
| Nicotine | Oral | Rat | 50 mg/kg[24] |
6.2 Mechanisms of Toxicity
At high doses, both anabasine and nicotine can cause a depolarizing block of nerve transmission, leading to paralysis of respiratory muscles and potentially death.[1] Symptoms of poisoning can include nausea, vomiting, seizures, and cardiac arrhythmias.[23][25]
Therapeutic and Research Applications
Despite their toxicity, both anabasine and nicotine have been investigated for potential therapeutic uses.
7.1 Anabasine: Potential as a Smoking Cessation Aid and Bio-pesticide
Anabasine has been explored for its potential to improve memory and attention, suggesting it could have therapeutic applications for cognitive deficits.[16] It has also been used as a botanical insecticide.[5][14]
7.2 Nicotine: Established Role in Nicotine Replacement Therapy
Nicotine is the primary active ingredient in nicotine replacement therapies (NRTs) for smoking cessation. These products deliver controlled doses of nicotine to alleviate withdrawal symptoms.
Conclusion and Future Directions
The structural isomerism of anabasine and nicotine provides a compelling illustration of how subtle molecular modifications can lead to significant differences in pharmacological activity. A thorough understanding of their comparative pharmacology is crucial for the development of novel therapeutics targeting the nicotinic acetylcholine receptor system and for assessing the risks associated with exposure to these alkaloids. Future research should continue to explore the subtype selectivity of these compounds and their potential for treating a range of neurological and psychiatric disorders.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Nicotine | Tobacco, Addiction, Poison | Britannica [britannica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. This compound | C10H15ClN2 | CID 3041330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nicotine: Systemic Agent | NIOSH | CDC [cdc.gov]
- 11. echemi.com [echemi.com]
- 12. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotine - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Nicotine poisoning: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 20. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nicotine poisoning - Wikipedia [en.wikipedia.org]
- 24. news-medical.net [news-medical.net]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
An In-Depth Technical Guide to the Discovery and Analysis of Anabasine Hydrochloride in Nicotiana Species
Abstract
Anabasine, a pyridine alkaloid structurally isomeric to nicotine, is a significant secondary metabolite within the Nicotiana genus. While famously the principal alkaloid in tree tobacco (Nicotiana glauca), it is also present as a minor alkaloid in common tobacco (N. tabacum) and other related species. Its potent pharmacological activity as a nicotinic acetylcholine receptor (nAChR) agonist, historical use as an insecticide, and modern application as a specific biomarker for tobacco consumption underscore the continued scientific interest in its discovery, biosynthesis, and quantification. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, biochemistry, and analytical methodologies pertaining to anabasine in Nicotiana. It offers detailed, field-proven protocols for extraction, purification, and analysis, grounded in established scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Significance of Anabasine
Anabasine (3-(piperidin-2-yl)pyridine) was first synthesized by C. F. Smith in 1930 and was initially named "neonicotine" due to its close structural resemblance to nicotine.[1] It is a colorless, viscous liquid that turns brown upon exposure to air and is highly soluble in water and most organic solvents.[2] While first isolated from Anabasis aphylla, its presence in the Nicotiana genus, particularly as the major alkaloid in Nicotiana glauca, has been a subject of extensive study.[1]
The scientific and commercial importance of anabasine stems from several key properties:
-
Pharmacological Activity: Anabasine is a potent agonist of nAChRs, exhibiting effects similar to nicotine but with a higher toxic potential.[3] Its interaction with these receptors has driven research into its derivatives as potential analgesics and cognitive enhancers.[3]
-
Toxicology and Teratogenicity: It is notably more toxic than nicotine, with a minimal fatal dose in rabbits of 3 mg/kg compared to 9 mg/kg for nicotine.[3] Furthermore, anabasine is a known teratogen, capable of causing developmental defects such as cleft palate in animal models.[3]
-
Biomarker of Tobacco Use: Because anabasine is present in tobacco products but not in pharmaceutical nicotine replacement therapies (NRT), its detection in urine or blood is a definitive indicator of recent tobacco use, making it an invaluable tool in smoking cessation studies and public health monitoring.[4][5]
-
Insecticidal Properties: Historically, anabasine was utilized as a potent, broad-spectrum insecticide, a direct consequence of its neurotoxic effects on insects.[1]
This guide will delve into the biosynthetic origins of anabasine, provide a comparative analysis of its distribution across Nicotiana species, and present detailed protocols for its extraction and quantification.
The Anabasine Biosynthetic Pathway
The biosynthesis of anabasine is a fascinating example of convergent evolution in alkaloid pathways, sharing precursors with nicotine while utilizing a distinct initial building block for its piperidine ring. The entire process occurs primarily in the roots of Nicotiana plants, after which the synthesized alkaloids are translocated to the leaves and other aerial parts.[3]
The pathway can be dissected into two primary branches that converge in a final condensation step:
-
Formation of the Pyridine Ring: This portion of the pathway is shared with nicotine biosynthesis. It originates from nicotinic acid, which is derived from the pyridine nucleotide cycle.
-
Formation of the Piperidine Ring: Unlike nicotine's pyrrolidine ring, which is derived from ornithine, the piperidine ring of anabasine originates from the amino acid L-lysine .[6]
The key enzymatic steps are as follows:
-
Decarboxylation: The pathway is initiated by the enzyme Lysine Decarboxylase (LDC) , which removes the carboxyl group from L-lysine to produce cadaverine.[7] The activity of LDC is a critical rate-limiting factor in anabasine production.[8]
-
Oxidative Deamination: Cadaverine is then acted upon by an Amine Oxidase (AO) , which removes an amino group.[6][7]
-
Cyclization: The resulting intermediate, 5-aminopentanal, spontaneously cyclizes to form the reactive imine, Δ¹-piperideine .[6]
-
Condensation and Oxidation: The Δ¹-piperideine ring then couples with a nicotinic acid-derived intermediate. While the exact condensation enzyme is not fully elucidated, the final step involves an oxidation reaction catalyzed by Berberine Bridge Enzyme-Like (BBL) proteins .[3][9] These vacuole-localized flavoproteins are essential for the formation of the stable anabasine structure.[3][9]
Distribution of Anabasine Across Nicotiana Species
The concentration of anabasine varies dramatically across the Nicotiana genus. While N. glauca is unique in that anabasine is its predominant alkaloid, many other species contain it in trace or minor amounts. This differential accumulation has significant implications for chemotaxonomy and for the selection of germplasm in tobacco breeding programs. The following table consolidates data from various studies to provide a comparative overview of anabasine content.
| Nicotiana Species | Anabasine Content (% of Total Alkaloids) | Anabasine Content (mg/g Dry Weight) | Reference(s) |
| N. glauca | 86.7% | ~2.4 - 11.0 | [10][11] |
| N. tabacum | ~0.5% | ~0.13 - 0.19 | [10] |
| N. rustica | Varies | Low concentrations | [1] |
| N. benthamiana | 8.4% | Varies (e.g., 1.33) | [12] |
| Flue-cured Tobacco | - | ~0.30 | |
| Burley Tobacco | - | Varies (elevated) | |
| Oriental Tobacco | - | Low concentrations |
Note: Alkaloid content is highly variable and influenced by genetic factors, plant age, environmental conditions, and agricultural practices. The values presented are representative.
Experimental Protocols: From Plant to Pure Analyte
The successful study of anabasine requires robust and validated methodologies for its extraction from complex plant matrices and its subsequent analysis. This section provides detailed, step-by-step protocols grounded in established literature.
Extraction and Purification of Anabasine Hydrochloride
This protocol is a synthesized method based on classic acid-base alkaloid extraction principles, optimized for Nicotiana species, particularly N. glauca.[2][13] The objective is to isolate the basic alkaloid fraction from the plant material and convert it to its more stable hydrochloride salt.
Rationale: The protocol leverages the pH-dependent solubility of alkaloids. In an acidic solution, the nitrogen atoms in anabasine become protonated, forming a salt that is soluble in the aqueous phase. Non-alkaloidal, lipophilic compounds are removed with an organic solvent. The aqueous phase is then made basic, deprotonating the anabasine and making it soluble in a non-polar organic solvent, thus separating it from water-soluble plant components.
Materials:
-
Dried, powdered Nicotiana leaf material
-
5% Acetic Acid (v/v)
-
10% Ammonium Hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Diethyl ether
-
0.05 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH strips
Step-by-Step Methodology:
-
Acidic Extraction: a. Weigh 10 g of dried, powdered leaf material. b. Macerate or shake the powder with 200 mL of 5% acetic acid for 4-6 hours at room temperature. This protonates the alkaloids, rendering them water-soluble. c. Filter the mixture to remove solid plant debris. The filtrate is your acidic aqueous extract. d. Partition the acidic extract with diethyl ether (3 x 100 mL) in a separatory funnel to remove chlorophyll and other lipophilic, non-basic compounds. Discard the ether layers.
-
Basification and Liquid-Liquid Extraction: a. Transfer the acidic aqueous extract to a clean separatory funnel. b. Slowly add 10% NH₄OH solution while monitoring the pH. Adjust the pH to approximately 9-10. This deprotonates the anabasine, converting it to its free base form, which is soluble in organic solvents. c. Extract the basified solution with dichloromethane (3 x 100 mL). Combine the organic (dichloromethane) layers.
-
Drying and Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate to remove residual water. b. Filter off the sodium sulfate. c. Concentrate the organic extract to a smaller volume (e.g., 70 mL) using a rotary evaporator at a temperature below 40°C.[2] This yields the crude alkaloid-rich fraction.
-
Conversion to Hydrochloride Salt: a. Add the concentrated alkaloid fraction to five portions of 20 mL of 0.05 M HCl.[2] This converts the anabasine free base back into its salt form (this compound), which is more stable and often crystalline. b. The combined acidified aqueous extract can be concentrated under reduced pressure to crystallize the this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ccsenet.org [ccsenet.org]
- 3. Vacuole-Localized Berberine Bridge Enzyme-Like Proteins Are Required for a Late Step of Nicotine Biosynthesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting anabasine biosynthesis in tobacco hairy roots expressing plant lysine decarboxylase gene by using 15N-labeled lysine - 文献詳細 - Ceek.jp Altmetrics [altmetrics.ceek.jp]
- 9. Vacuole-localized berberine bridge enzyme-like proteins are required for a late step of nicotine biosynthesis in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of Anabasine Hydrochloride in Human Urine
Introduction: The Significance of Anabasine Detection
Anabasine, a minor tobacco alkaloid, serves as a specific and reliable biomarker for distinguishing between tobacco users and individuals using nicotine replacement therapy (NRT).[1][2][3] Unlike nicotine and its primary metabolite, cotinine, which are present in both tobacco products and NRT formulations, anabasine is found almost exclusively in tobacco.[1][2][4] Therefore, the sensitive and accurate quantification of anabasine in biological matrices such as urine is crucial for smoking cessation programs, clinical trials, and toxicological assessments to monitor compliance and verify tobacco use status.[5][6][7]
This application note provides a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of anabasine hydrochloride in human urine. The described protocol is designed for high-throughput analysis, offering excellent sensitivity, specificity, and reproducibility for researchers, scientists, and drug development professionals.
Method Rationale: A Scientifically Grounded Approach
The selection of LC-MS/MS for anabasine quantification is predicated on its inherent advantages of high sensitivity, selectivity, and the ability to provide structural confirmation. This is particularly critical due to the presence of isobaric interferences in complex biological matrices like urine.[5][8]
Chromatographic Separation: Resolving Isobaric Interferences
A key challenge in anabasine analysis is its isobaric nature with nicotine, both having the same nominal mass.[9] Therefore, robust chromatographic separation is paramount to prevent misquantification. This protocol utilizes a reversed-phase C18 column, which provides excellent retention and separation of polar and non-polar compounds. The mobile phase, consisting of a gradient of ammonium acetate in water and acetonitrile, ensures efficient elution and sharp peak shapes for anabasine.[10][11] The use of a gradient elution allows for the effective separation of anabasine from nicotine and other endogenous urine components.
Mass Spectrometric Detection: Specificity through MRM
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides an additional layer of specificity. In MRM, a specific precursor ion (the molecular ion of anabasine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[12][13] This highly specific detection method minimizes the impact of matrix effects and ensures that only the analyte of interest is quantified.[5][8] The use of a deuterated internal standard (Anabasine-d4) is essential to correct for any variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the method.[5][14]
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, encompassing sample preparation, LC-MS/MS analysis, and data processing.
Caption: Figure 1. Overall experimental workflow for anabasine analysis.
Detailed Protocols
Materials and Reagents
-
This compound certified reference standard
-
Anabasine-d4 hydrochloride (internal standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Drug-free human urine for calibration standards and quality controls
Standard and Internal Standard Preparation
-
Anabasine Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Anabasine Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare working solutions for calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve anabasine-d4 hydrochloride in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.
Sample Preparation Protocol
This protocol utilizes a simple "dilute-and-shoot" approach with protein precipitation, which is both time-efficient and effective for urine samples.[5][15]
-
Label microcentrifuge tubes for each sample, calibrator, and quality control.
-
To each tube, add 100 µL of the respective urine sample, calibrator, or QC.
-
Add 20 µL of the internal standard working solution (100 ng/mL Anabasine-d4) to each tube.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Figure 2. Step-by-step sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anabasine | 163.1 | 134.1 (Quantifier) | 15 |
| 163.1 | 84.1 (Qualifier) | 25 | |
| Anabasine-d4 (IS) | 167.1 | 138.1 | 15 |
Method Validation and Performance
This method has been rigorously validated according to established guidelines to ensure its reliability and accuracy.
-
Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) of >0.995.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control levels (low, medium, and high). The accuracy was within ±15% of the nominal concentration, and the precision (as coefficient of variation, %CV) was less than 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD was determined to be 0.5 ng/mL, and the LOQ was established at 1 ng/mL, providing sufficient sensitivity for typical clinical and research applications.[9]
-
Matrix Effect: The matrix effect was assessed by comparing the response of anabasine in post-extraction spiked urine samples to that in neat solution. The use of a deuterated internal standard effectively compensated for any ion suppression or enhancement.
-
Recovery: The extraction recovery of anabasine from urine was consistently above 85% across all QC levels.
Conclusion: A Reliable Tool for Tobacco Use Assessment
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific solution for the quantification of this compound in human urine. The streamlined sample preparation protocol and optimized chromatographic and mass spectrometric conditions make it suitable for high-throughput analysis in a variety of research and clinical settings. By enabling the accurate differentiation of tobacco use from NRT, this method serves as an invaluable tool for professionals in drug development, smoking cessation research, and clinical toxicology.
References
- 1. Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. [escholarship.org]
- 4. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.co.kr [shimadzu.co.kr]
- 14. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 15. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population [mdpi.com]
- 16. dergipark.org.tr [dergipark.org.tr]
Anabasine Hydrochloride as a Biomarker for Tobacco Smoke Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Specificity of Anabasine in Tobacco Exposure Monitoring
In the landscape of tobacco exposure biomarkers, anabasine, a minor tobacco alkaloid, offers a distinct advantage in specificity.[1][2] While nicotine and its primary metabolite, cotinine, are excellent indicators of nicotine intake, their presence can be confounded by the use of Nicotine Replacement Therapy (NRT) such as patches, gum, or lozenges, as well as electronic nicotine delivery systems (ENDS).[3][4][5] Anabasine, a structural isomer of nicotine, is present in tobacco products but is largely absent from NRT formulations and most e-liquids.[5][6] This makes the detection of anabasine a powerful tool to distinguish between active tobacco use and the use of cessation aids or alternative nicotine products.[3][4][7]
This document provides a comprehensive guide to the principles and protocols for utilizing anabasine hydrochloride as a biomarker for tobacco smoke exposure. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust and reliable analytical methods for anabasine quantification in biological matrices.
The Rationale for Anabasine as a Biomarker
The utility of anabasine as a biomarker is rooted in its unique distribution. It is a naturally occurring alkaloid in the Nicotiana species of plants, including Nicotiana tabacum, the primary source of tobacco.[1] While present in much smaller quantities than nicotine, its consistent presence in tobacco smoke and smokeless tobacco products allows for its use as a qualitative and semi-quantitative indicator of exposure.[4][6]
Key advantages of using anabasine as a biomarker include:
-
High Specificity for Tobacco: Anabasine is a reliable indicator of exposure to tobacco products, as it is not a significant component of NRTs.[3][4]
-
Complementary to Cotinine: When measured alongside cotinine, anabasine can provide a more complete picture of an individual's nicotine and tobacco use patterns.[8]
-
Monitoring Abstinence: In clinical trials for smoking cessation, anabasine can be used to verify self-reported abstinence from tobacco.[3][9]
Analytical Methodologies for Anabasine Quantification
The gold standard for the quantification of anabasine in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to multiplex the analysis of anabasine with other tobacco alkaloids and nicotine metabolites.[10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized.[13]
Core Principles of LC-MS/MS Analysis
LC-MS/MS analysis involves three key stages:
-
Sample Preparation: Extraction of anabasine from the biological matrix (e.g., urine, plasma, saliva) and removal of interfering substances.[11][13][14]
-
Chromatographic Separation: Separation of anabasine from other compounds in the sample using a liquid chromatograph.[10][11]
-
Mass Spectrometric Detection: Ionization of the separated anabasine and detection of specific parent and daughter ions for unambiguous identification and quantification.[10][15]
An important consideration in the chromatographic separation is the potential for interference from isobaric compounds, which have the same mass-to-charge ratio as anabasine.[11] Rigorous chromatographic methods are essential to ensure accurate quantification.[11]
Experimental Workflow for Anabasine Quantification
The following diagram illustrates a typical workflow for the analysis of anabasine in urine samples using LC-MS/MS.
Caption: A generalized workflow for the quantification of anabasine in urine by LC-MS/MS.
Detailed Protocols
Protocol 1: Urine Sample Preparation for LC-MS/MS Analysis
This protocol describes a "dilute and shoot" method, which is a high-throughput approach suitable for large-scale studies.[10][16]
Materials:
-
Urine samples
-
Deuterated anabasine (anabasine-d4) internal standard solution
-
0.5% Formic acid in water
-
96-well round-bottom plates
-
Centrifuge
Procedure:
-
Thaw frozen urine samples at room temperature and mix thoroughly by vortexing.
-
To each well of a 96-well plate, add 150 µL of 0.5% formic acid.
-
Add 50 µL of the internal standard solution (containing a known concentration of anabasine-d4) to each well.
-
Add 50 µL of each urine sample, calibrator, or quality control sample to the appropriate wells.[10]
-
Seal the plate and centrifuge at 3,000 x g for 5 minutes to pellet any particulate matter.[11]
-
Carefully transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
For applications requiring lower detection limits or for complex matrices, SPE can be employed to concentrate the analyte and remove interferences.[13]
Materials:
-
Urine samples
-
Internal standard solution
-
pH 6 phosphate buffer (0.1 M)
-
Methanol
-
Deionized water
-
1 M Acetic Acid
-
Elution solvent: Methylene chloride:Isopropanol:Ammonium hydroxide (78:20:2 v/v/v)
-
SPE columns (e.g., Oasis HLB)
-
SPE manifold
Procedure:
-
To 1 mL of urine, add 1 mL of pH 6 phosphate buffer and the internal standard solution. Mix well.
-
Condition the SPE column:
-
Wash with 3 mL of methanol.
-
Wash with 3 mL of deionized water.
-
Equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
-
Load the sample: Apply the prepared urine sample to the column at a flow rate of 1-2 mL/minute.
-
Wash the column:
-
Wash with 3 mL of deionized water.
-
Wash with 3 mL of 1 M acetic acid.
-
Wash with 3 mL of methanol.
-
Dry the column under vacuum for 5 minutes.
-
-
Elute anabasine: Elute the analyte with 3 mL of the elution solvent into a clean collection tube.
-
Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 35°C.
-
Reconstitute: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[13]
Method Validation
A robust analytical method requires thorough validation to ensure the reliability of the results.[17][18][19] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify anabasine in the presence of other components in the sample.[17]
-
Linearity and Range: The concentration range over which the method provides accurate and precise results.[20][21]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the reproducibility of the measurements (precision).[17][20]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of anabasine that can be reliably detected and quantified, respectively.[10][20]
-
Matrix Effects: The influence of the biological matrix on the ionization of anabasine, which can affect accuracy.[22]
-
Stability: The stability of anabasine in the biological matrix under different storage and processing conditions.[20]
The following table summarizes typical performance characteristics for LC-MS/MS methods for anabasine quantification in urine.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.2 - 0.6 ng/mL | [10] |
| Linear Range | 0.25 - 100 ng/mL | [10] |
| Intra-day Precision (%CV) | < 10% | [23][24] |
| Inter-day Precision (%CV) | < 15% | [23][24] |
| Accuracy (% Bias) | Within ±15% | [12][14] |
Data Interpretation and Cut-off Values
The presence of anabasine in a biological sample is a strong indicator of recent tobacco use. A cut-off concentration is often used to distinguish between tobacco users and non-users. Historically, a cut-off of 2 ng/mL in urine has been used.[3][4] However, with the advent of more sensitive analytical methods, lower cut-off values may be more appropriate to accurately classify individuals.[25][26] Recent studies suggest that a lower threshold can significantly improve the sensitivity of detecting tobacco use.[25]
It is important to note that anabasine has a half-life of approximately 16 hours.[4] Therefore, it is a biomarker of recent exposure, typically within the last few days.
Logical Framework for Biomarker Application
The decision to use anabasine as a biomarker and the interpretation of the results should follow a logical framework.
Caption: A decision tree for the application of anabasine as a biomarker.
Conclusion
This compound is a valuable and specific biomarker for assessing exposure to tobacco products. Its use is particularly advantageous in settings where it is necessary to distinguish between tobacco use and the use of nicotine replacement therapies. The implementation of a validated and robust analytical method, such as LC-MS/MS, is crucial for obtaining accurate and reliable data. By following the protocols and principles outlined in this guide, researchers and clinicians can confidently employ anabasine as a tool in tobacco research, smoking cessation programs, and clinical diagnostics.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unitedchem.com [unitedchem.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Biomarkers of Tobacco Exposure: Summary of an FDA-sponsored Public Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Federal Register :: Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability [federalregister.gov]
- 19. fda.gov [fda.gov]
- 20. comum.rcaap.pt [comum.rcaap.pt]
- 21. researchgate.net [researchgate.net]
- 22. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 23. Determination of nicotine, anabasine, and cotinine in urine and saliva samples using single-drop microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. dial.uclouvain.be [dial.uclouvain.be]
- 26. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Use of Anabasine Hydrochloride in Rodent Cognitive Function Studies
For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: Anabasine Hydrochloride as a Tool for Cognitive Research
Anabasine, a structural isomer of nicotine found in certain plants of the Nicotiana genus, has emerged as a significant pharmacological tool for investigating the role of the cholinergic system in cognitive processes.[1] As a potent agonist of nicotinic acetylcholine receptors (nAChRs), anabasine offers a unique profile for dissecting the contributions of specific nAChR subtypes to learning, memory, and attention.[2][3][4] These application notes provide a comprehensive guide for researchers on the effective use of this compound in rat models of cognitive function, detailing its mechanism of action, recommended dosages, and step-by-step protocols for key behavioral assays.
Anabasine's primary mechanism of action involves the activation of nAChRs, though its affinity varies across different receptor subtypes. It demonstrates a pronounced agonist effect at the α7 nAChR subtype and acts as a partial agonist at α4β2 nAChRs, with a lower affinity compared to nicotine.[2][4][5] The α7 nAChR is of particular interest in cognitive research due to its high expression in brain regions critical for learning and memory, such as the hippocampus.[2] By selectively modulating these receptors, anabasine can be utilized to probe their function and to evaluate its potential as a cognitive enhancer.
Mechanism of Action: Anabasine's Interaction with Nicotinic Acetylcholine Receptors
Anabasine's effects on cognitive function are intrinsically linked to its interaction with nAChRs, which are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central nervous system. Upon binding, anabasine induces a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the neuron, increasing its excitability and modulating the release of various neurotransmitters, including dopamine, norepinephrine, serotonin, GABA, and glutamate.[4]
The differential affinity of anabasine for various nAChR subtypes is a key aspect of its pharmacological profile. It is a potent agonist at both muscle and neuronal α-bungarotoxin-sensitive nicotinic receptors.[6] Notably, it displays a greater affinity for the α7 subtype compared to nicotine, acting as a full agonist.[2] In contrast, its affinity and efficacy at α4β2 receptors are considerably less than that of nicotine.[6] This preferential activity at α7 nAChRs makes anabasine a valuable tool for specifically investigating the role of this subtype in cognitive processes.
Caption: Anabasine's mechanism of action at the synapse.
Experimental Design and Dosage Considerations
Dosage and Administration
The selection of an appropriate dosage regimen is critical for the successful implementation of cognitive studies using anabasine. Based on published literature, a dose range of 0.02 mg/kg to 2.0 mg/kg is recommended for initial studies in rats.[2][7][8][9][10] It is advisable to perform a dose-response study to determine the optimal dose for the specific cognitive domain and rat strain being investigated. In some paradigms, such as intracranial self-stimulation, doses up to 4.0 mg/kg have been utilized.[11]
The most common route of administration for anabasine in rodent studies is subcutaneous (SC) injection .[8][9][10] This route provides reliable and rapid absorption. The vehicle for dissolving this compound is typically sterile saline.
Table 1: Recommended this compound Dosage Regimen for Cognitive Studies in Rats
| Dose Range (mg/kg, SC) | Cognitive Domain Investigated | Reference |
| 0.02, 0.2, 1, 2 | Working and Reference Memory (Radial Arm Maze) | [2][7] |
| 0.02, 0.2, 2 | Alcohol Consumption and Preference | [8][9][10] |
| 0.5, 1.0, 3.0, 4.0 | Brain Reward Function (ICSS) | [11] |
Animal Models
Adult female Sprague-Dawley rats have been effectively used in studies investigating the effects of anabasine on memory and attention.[7] The choice of rat strain, age, and sex should be carefully considered and justified based on the specific research question.
Control Groups
The inclusion of appropriate control groups is essential for data interpretation. A vehicle control group (receiving saline injections) should always be included. In studies investigating the reversal of cognitive deficits, a positive control group (e.g., animals treated with a known cognitive impairing agent like dizocilpine) and a group receiving both the impairing agent and anabasine are necessary.[2][7]
Protocols for Behavioral Assays
The following are detailed protocols for three widely used behavioral assays to assess different aspects of cognitive function in rats.
Novel Object Recognition (NOR) Test
The NOR test is a relatively high-throughput assay for evaluating recognition memory.[12][13] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[14][15]
Step-by-Step Protocol:
-
Habituation:
-
Individually place each rat in the testing arena (e.g., a 70 cm x 70 cm x 45 cm box) for 5-10 minutes on two consecutive days prior to testing. This allows the animal to acclimate to the environment.[14]
-
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle at the predetermined time before the training phase.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).[14]
-
Record the time spent actively exploring each object (sniffing or touching the object with the nose).
-
-
Retention Interval:
-
Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).[12]
-
-
Testing Phase:
-
Replace one of the familiar objects with a novel object (B).
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Caption: Workflow for the Novel Object Recognition test.
Morris Water Maze (MWM)
The MWM is a classic test of spatial learning and memory that is highly dependent on hippocampal function.[16][17]
Step-by-Step Protocol:
-
Apparatus: A circular pool (approx. 1.5-2m diameter) filled with opaque water (20-24°C) containing a hidden escape platform submerged 1-2 cm below the surface.[18][19] The room should have various distal visual cues.
-
Acquisition Training:
-
Administer this compound or vehicle prior to each training session.
-
Conduct 4 trials per day for 4-5 consecutive days.[20]
-
For each trial, gently place the rat into the water facing the wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for 60 seconds.[20]
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve (decrease in escape latency and path length) across training days.
-
Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates good spatial memory.
-
Passive Avoidance Test
This test assesses fear-motivated long-term memory based on negative reinforcement.[21][22]
Step-by-Step Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door.[23] The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition):
-
Place the rat in the light compartment and allow it to acclimatize for a short period (e.g., 60 seconds).[24]
-
Open the guillotine door. Rats have a natural tendency to enter the dark compartment.
-
Once the rat enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat from the apparatus after a set time (e.g., 30 seconds).[24]
-
-
Retention Test:
-
24 hours after training, administer this compound or vehicle.
-
Place the rat in the light compartment and open the door.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience. The test is typically terminated if the animal does not enter within a cut-off time (e.g., 300 seconds).
-
-
Data Analysis:
-
Compare the step-through latencies between the anabasine-treated and control groups.
-
Safety and Toxicity
While effective dosages for cognitive studies are generally well-tolerated, researchers should be aware of the potential toxicity of anabasine at higher doses. The intravenous LD50 in mice has been reported to be 11 mg/kg for the (+)-R-anabasine enantiomer and 16 mg/kg for the (-)-S-anabasine-rich fraction.[25] Anabasine has also been shown to be teratogenic in some animal models.[1][26] Appropriate institutional safety protocols for handling chemical compounds should be strictly followed.
Conclusion
This compound is a valuable pharmacological agent for investigating the cholinergic mechanisms underlying cognitive function. Its preferential agonism at α7 nAChRs provides a means to explore the specific role of this receptor subtype in learning and memory. By employing the detailed protocols and dosage guidelines outlined in these application notes, researchers can effectively utilize anabasine in rat models to advance our understanding of cognitive processes and to screen for potential cognitive-enhancing therapeutics.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. (+)-Anabasine hydrochloride | Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 6. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of nicotine and minor tobacco alkaloids on intracranial-self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference [mdpi.com]
- 15. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of different protocols of Morris water maze in cognitive impairment with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scantox.com [scantox.com]
- 22. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 23. animalab.eu [animalab.eu]
- 24. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Studies on the teratogenicity of anabasine in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Systemic Administration of Anabasine Hydrochloride in Murine Models
Abstract: This document provides a comprehensive experimental protocol for the administration of anabasine hydrochloride in mice, designed for researchers in pharmacology, neuroscience, and drug development. Anabasine, a minor alkaloid found in tobacco plants, is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and serves as a critical tool for investigating cholinergic systems.[1][2] This guide moves beyond a simple list of steps to explain the scientific rationale behind protocol design, ensuring experimental robustness, reproducibility, and adherence to the highest standards of animal welfare. We will cover pre-experimental considerations, detailed step-by-step administration procedures, and post-procedural monitoring, grounded in authoritative references and field-proven insights.
Scientific Foundation & Pre-Experimental Considerations
A successful in vivo study begins with a thorough understanding of the compound's mechanism, its toxicological profile, and the ethical framework governing animal research.
Core Mechanism of Action: nAChR Agonism
This compound is a structural isomer of nicotine and functions primarily as a full agonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems. Upon binding, anabasine induces a conformational change in the nAChR, opening the channel to allow an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to membrane depolarization and the initiation of a cellular response, such as neurotransmitter release or muscle contraction.[1] At high concentrations, prolonged receptor occupation by anabasine can lead to a depolarizing block of nerve transmission, a mechanism underlying its toxicity.[2]
Caption: Anabasine binds to and activates nAChRs, causing cellular depolarization.
Toxicology and Dose Planning
Understanding the toxicity of anabasine is paramount for ethical and effective study design. The lethal dose (LD50) provides a critical upper limit, while published behavioral and physiological studies offer guidance for selecting a therapeutic or investigational dose range. Administration route significantly impacts bioavailability and toxicity.
| Parameter | Value | Route of Administration | Species | Source |
| LD50 ((+)-R-anabasine) | 11 ± 1.0 mg/kg | Intravenous (IV) | Mouse | |
| LD50 ((-)-S-anabasine) | 16 ± 1.0 mg/kg | Intravenous (IV) | Mouse | [2] |
| Behavioral Study Doses | 0.02 - 2 mg/kg | Subcutaneous (SC) | Rat | [4][5][6] |
| Nicotine Discrimination | Doses tested up to a level that substituted for 0.32 mg/kg nicotine | Intraperitoneal (IP) | Mouse | [7] |
Causality Insight: The intravenous LD50 is the most acute toxicity measure and is expectedly lower than the LD50 for other routes like intraperitoneal (IP) or subcutaneous (SC), which involve slower absorption. Experimental doses for behavioral studies are typically set at a fraction of the LD50 to avoid overt toxicity and isolate the pharmacological effects of interest. A pilot dose-response study is always recommended to establish the optimal dose for your specific model and endpoint.
Ethical Considerations and Animal Welfare
All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics board. The principles of the 3Rs (Replacement, Reduction, Refinement) are mandatory.[8][9]
-
Replacement: Justify why a non-animal model cannot be used to achieve the scientific objectives.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant data. Power analysis should be performed during experimental design.
-
Refinement: All procedures must be refined to minimize pain, suffering, and distress. This includes proper handling, choice of administration route, and post-procedural care.[9][10] All personnel must be thoroughly trained in the specific techniques.[8][10]
Materials and Reagents
-
Compound: this compound (CAS: 15251-47-5), Purity ≥98%[3][11]
-
Vehicle: Sterile 0.9% Sodium Chloride Solution (Physiological Saline)
-
Animals: Mice (specify strain, age, sex, and weight). Acclimatize animals for at least one week before the experiment.
-
Equipment:
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
1 mL sterile syringes
-
Sterile hypodermic needles (27-30 gauge for SC; 25-27 gauge for IP)
-
Animal scale
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.
-
Detailed Experimental Protocols
This section outlines the workflow from solution preparation to administration. Precision and consistency are key to minimizing experimental variability.
Caption: Standardized workflow for in vivo anabasine administration in mice.
Protocol: Dosing Solution Preparation
This compound is soluble in water, making sterile saline an ideal vehicle.[3] Solutions should be prepared fresh on the day of the experiment.
Step 1: Calculate Required Mass
-
Determine the desired dose (e.g., 1 mg/kg).
-
Determine the injection volume (typically 10 mL/kg for mice).
-
Determine the concentration needed:
-
Concentration (mg/mL) = Dose (mg/kg) / Injection Volume (mL/kg)
-
Example: 1 mg/kg / 10 mL/kg = 0.1 mg/mL
-
-
Calculate the total volume needed for all animals plus a small overage (e.g., 20%).
-
Calculate the mass of anabasine HCl to weigh:
-
Mass (mg) = Concentration (mg/mL) * Total Volume (mL)
-
Step 2: Dissolution
-
Weigh the calculated amount of this compound using a calibrated analytical balance.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the calculated volume of sterile 0.9% saline.
-
Vortex thoroughly until the solid is completely dissolved and the solution is clear.
-
Visually inspect for any particulates before drawing into syringes.
Protocol: Animal Handling and Restraint
Proper handling is critical to reduce animal stress, a significant confounding variable.
-
Grasp the mouse at the base of the tail and allow it to grip a surface (e.g., wire cage lid).
-
Gently scruff the mouse by grasping the loose skin over the neck and shoulders.
-
Securely hold the scruff and tail to immobilize the animal for injection.
Protocol: Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile. IP administration leads to rapid systemic absorption, while SC provides a slower, more sustained release.
A. Intraperitoneal (IP) Injection
-
Restrain the mouse as described above, tilting it slightly so the head is lower than the abdomen. This allows the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Insert a 25-27 gauge needle at a 15-20 degree angle, just deep enough to penetrate the peritoneum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should appear in the syringe hub).
-
Inject the solution smoothly and withdraw the needle.
-
Return the mouse to its cage and monitor.
B. Subcutaneous (SC) Injection
-
Restrain the mouse and create a "tent" of skin over the shoulders or flank by pinching the loose skin.
-
Insert a 27-30 gauge needle into the base of the skin tent, parallel to the body.
-
Ensure the needle is in the subcutaneous space (it should move freely under the skin).
-
Inject the solution. A small bleb or bubble will form under the skin.
-
Withdraw the needle and return the mouse to its cage.
Post-Administration Monitoring
Following administration, animals must be closely monitored for adverse effects, especially during the first 30-60 minutes.
-
Signs of Toxicity: Observe for symptoms similar to nicotine poisoning, which may include tremors, seizures, flattened body posture, ptosis (drooping eyelids), and respiratory distress.[2][12]
-
General Health: Monitor for any changes in activity, posture, or grooming.
-
Injection Site: Check for any signs of irritation, swelling, or inflammation at the injection site.
-
Record Keeping: Meticulously document all observations, including the time of administration, dose, and any behavioral or physiological changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anabasine - Wikipedia [en.wikipedia.org]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 9. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Determination of Behaviorally Effective Tobacco Constituent Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anabasine Hydrochloride as a Botanical Insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
Anabasine hydrochloride is the salt form of anabasine, a pyridine and piperidine alkaloid.[1] It is structurally similar to nicotine and is found naturally in plants such as tree tobacco (Nicotiana glauca) and Anabasis aphylla.[1][2] Historically, anabasine extracted from Anabasis aphylla was used as a commercial insecticide, particularly in the former Soviet Union.[2] Its potent biological activity and natural origin make it a continued subject of interest for modern, more sustainable pest management strategies.
Anabasine is considered a first-generation botanical insecticide, a category that also includes natural compounds like nicotine, pyrethrum, and rotenone.[3] These compounds are valued for their biodegradability and distinct modes of action compared to many synthetic pesticides.[4] This guide provides a technical overview and detailed protocols for the laboratory and greenhouse evaluation of this compound as a botanical insecticide.
Mechanism of Action: A Potent Nicotinic Agonist
The primary insecticidal action of anabasine is through its function as a potent agonist of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[5][6][7] This mechanism is analogous to that of nicotine and the more recent synthetic neonicotinoid insecticides.
Causality of Action:
-
Binding: Anabasine binds to and activates nAChRs on the postsynaptic membrane of neurons.[6][8]
-
Ion Channel Opening: This binding opens ligand-gated ion channels, causing an influx of sodium ions.
-
Depolarization: The ion influx leads to the depolarization of the neuron, triggering an uncontrolled firing of nerve impulses.[5][7]
-
Paralysis and Death: Continuous stimulation results in a depolarizing block of nerve transmission.[1][9] This hyperexcitation leads to involuntary muscle contractions, tremors, paralysis, and ultimately the death of the insect.[1]
Some sources have historically misidentified the mode of action as Acetylcholinesterase (AChE) inhibition, but the primary, well-established mechanism is the agonism of nAChRs.[6][10]
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. Anabasis aphylla - Wikipedia [en.wikipedia.org]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ccsenet.org [ccsenet.org]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. Anabasine [sitem.herts.ac.uk]
Elucidating the Functional Signature of Anabasine Hydrochloride on Nicotinic Acetylcholine Receptors: An In Vitro Electrophysiology Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for characterizing the interaction of anabasine hydrochloride with nicotinic acetylcholine receptors (nAChRs) using in vitro electrophysiology. We will delve into the underlying principles, provide step-by-step protocols for two-electrode voltage clamp (TEVC) and patch-clamp techniques, and offer insights into data analysis and interpretation. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental procedures to ensure robust and reproducible results.
Introduction: Anabasine and the Nicotinic Acetylcholine Receptors
Anabasine, a piperidine alkaloid found in certain plants and animal venoms, is a structural analog of nicotine and acts as a ligand for nAChRs.[1][2] These receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[3][4] nAChRs are pentameric structures composed of various combinations of α and β subunits, which determine their pharmacological and physiological properties.[5][6] The vast diversity of nAChR subtypes presents a significant opportunity for the development of selective therapeutic agents for various neurological disorders.
Anabasine exhibits a complex pharmacological profile, acting as an agonist or partial agonist at different nAChR subtypes.[7][8] It has been shown to be a potent agonist at muscle-type and homomeric α7 nAChRs, while displaying lower affinity and efficacy at heteromeric neuronal subtypes like α4β2.[9] Understanding the precise functional consequences of anabasine interaction with specific nAChR subtypes is crucial for elucidating its physiological roles and therapeutic potential. In vitro electrophysiology provides a powerful tool to dissect these interactions at the molecular level.
Core Principles of In Vitro Electrophysiology for nAChR Characterization
In vitro electrophysiology techniques allow for the direct measurement of ion flow through nAChR channels in response to ligand binding. The two primary methods employed for this purpose are the Two-Electrode Voltage Clamp (TEVC) for studies using Xenopus oocytes and the patch-clamp technique for mammalian cell lines.
-
Two-Electrode Voltage Clamp (TEVC): This technique is ideal for studying receptors expressed in large cells like Xenopus laevis oocytes.[10][11] It utilizes two intracellular electrodes: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a desired level.[12][13] By holding the voltage constant, the current flowing through the ion channels upon agonist application can be accurately measured. The large size and efficient protein expression machinery of Xenopus oocytes make them a robust system for characterizing the basic pharmacology of nAChR subtypes.[14][15][16]
-
Patch-Clamp Electrophysiology: This is a more versatile technique applicable to a wide range of cell types, including mammalian cell lines engineered to express specific nAChR subtypes.[17][18][19][20] A glass micropipette with a fire-polished tip is used to form a high-resistance "giga-seal" with the cell membrane, isolating a small patch of the membrane.[21] Different configurations of the patch-clamp technique (whole-cell, cell-attached, inside-out, outside-out) allow for detailed investigation of single-channel properties, whole-cell currents, and the influence of intracellular signaling molecules.
Anabasine's Interaction with nAChRs: A Mechanistic Overview
Anabasine, upon binding to the extracellular ligand-binding domain of nAChRs, induces a conformational change in the receptor protein. This change leads to the opening of the central ion pore, allowing the influx of cations (primarily Na+ and Ca2+, and efflux of K+), resulting in membrane depolarization.[3][4] The subtype-specific affinity and efficacy of anabasine dictate the magnitude and kinetics of this response.
Caption: Mechanism of anabasine action on nAChRs.
Quantitative Profile of this compound at nAChR Subtypes
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of anabasine at various nAChR subtypes. These values are critical for designing experiments and interpreting results.
| nAChR Subtype | Species | Assay Type | Parameter | Value (µM) | Reference |
| α7 | Rat | Binding (Ki) | Ki | 0.058 | [8] |
| Rat | Electrophysiology (EC50) | EC50 | Potent Agonist | [7][9] | |
| α4β2 | Rat | Binding (Ki) | Ki | 0.26 | [8] |
| Human | Electrophysiology (EC50) | EC50 | Partial Agonist | [7][22] | |
| α3β4 | Human | Electrophysiology (EC50) | EC50 | Weak Agonist | [23] |
| Muscle-type (fetal) | Human | Electrophysiology (EC50) | EC50 | 0.7 | [1][2] |
| Skeletal Muscle | Fish | Binding (Ki) | Ki | 7.2 | [8] |
Note: The reported values can vary depending on the experimental conditions, expression system, and specific methodologies used.
Experimental Protocols
Part 1: Characterization of Anabasine on nAChRs Expressed in Xenopus Oocytes using Two-Electrode Voltage Clamp (TEVC)
This protocol outlines the procedure for expressing nAChR subunits in Xenopus laevis oocytes and subsequently recording anabasine-induced currents using TEVC.
Materials:
-
Xenopus laevis frogs
-
cRNA encoding desired nAChR subunits (e.g., α7, α4, β2)
-
Collagenase Type I
-
OR-2 solution
-
ND96 recording solution
-
This compound stock solution
-
TEVC setup (amplifier, digitizer, perfusion system, electrodes)
-
Microinjection apparatus
Protocol:
-
Oocyte Preparation:
-
Surgically remove a lobe of ovary from an anesthetized Xenopus laevis frog.
-
Isolate oocytes by treating with collagenase to defolliculate.
-
Manually select stage V-VI oocytes and store them in OR-2 solution.
-
-
cRNA Injection:
-
Load a microinjection pipette with a known concentration of cRNA for the desired nAChR subunits.
-
Inject approximately 50 nL of cRNA solution into each oocyte. For heteromeric receptors, inject a mixture of the respective subunit cRNAs.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
Apply known concentrations of this compound via the perfusion system.
-
Record the inward current elicited by anabasine application.
-
Perform a washout with ND96 solution between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the anabasine-induced current for each concentration.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).
-
Construct a concentration-response curve by plotting the normalized current versus the logarithm of the anabasine concentration.
-
Fit the data to the Hill equation to determine the EC50 (concentration for half-maximal effect) and the Hill coefficient.
-
Caption: Two-Electrode Voltage Clamp (TEVC) experimental workflow.
Part 2: Characterization of Anabasine on nAChRs in a Mammalian Cell Line using Whole-Cell Patch-Clamp
This protocol describes the use of the whole-cell patch-clamp technique to study the effects of anabasine on nAChRs stably expressed in a mammalian cell line (e.g., SH-EP1 or HEK293).[24][25][26]
Materials:
-
Mammalian cell line stably expressing the nAChR subtype of interest
-
Cell culture reagents
-
External (extracellular) recording solution
-
Internal (pipette) solution
-
This compound stock solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette pulling
Protocol:
-
Cell Culture:
-
Culture the cells expressing the target nAChR subtype under standard conditions.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
-
Whole-Cell Recording:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply this compound at various concentrations using a rapid solution exchange system.
-
Record the inward currents evoked by anabasine.
-
Ensure complete washout of the drug between applications.
-
-
Data Analysis:
-
Measure the peak and steady-state current amplitudes.
-
Generate concentration-response curves and determine EC50 and Hill coefficient as described in the TEVC protocol.
-
Analyze current kinetics (activation and desensitization rates) to further characterize the drug-receptor interaction.
-
Trustworthiness and Self-Validating Systems
To ensure the integrity and reliability of your findings, incorporate the following self-validating practices into your experimental design:
-
Positive Controls: Always include a known full agonist (e.g., acetylcholine or nicotine) to confirm receptor expression and functionality.
-
Negative Controls: Use untransfected cells or oocytes to ensure that the observed currents are specific to the expressed nAChRs.
-
Antagonist Confirmation: Co-apply anabasine with a known nAChR antagonist (e.g., mecamylamine for neuronal subtypes) to confirm that the response is mediated by nAChRs.
-
Reproducibility: Repeat experiments on multiple cells/oocytes from different batches to ensure the consistency of your results.
-
Solution Exchange Verification: Use a dye in your perfusion system to visually confirm the speed and completeness of solution exchange around the cell or oocyte.
By adhering to these principles and protocols, researchers can confidently and accurately characterize the electrophysiological profile of this compound on various nAChR subtypes, contributing to a deeper understanding of its pharmacological properties and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. scholarpedia.org [scholarpedia.org]
- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 20. scientifica.uk.com [scientifica.uk.com]
- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 22. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Levo-tetrahydropalmatine inhibits α4β2 nicotinic receptor response to nicotine in cultured SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Construction of SH-EP1-alpha4beta2-hAPP695 cell line and effects of nicotinic agonists on beta-amyloid in the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of Anabasine Hydrochloride
Abstract
This document provides a comprehensive guide to a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of anabasine hydrochloride. Anabasine, a piperidine alkaloid found in certain plant species, is of significant interest in pharmaceutical and toxicological research.[1][2][3] This application note details the entire analytical lifecycle, from method development and optimization to a full validation compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7] The protocols herein are designed to ensure the generation of reliable, reproducible, and scientifically sound data, making it a valuable resource for researchers in drug development and quality control.
Introduction
This compound is the salt form of anabasine, a natural alkaloid structurally similar to nicotine.[8] It is recognized for its activity as a nicotinic acetylcholine receptor (nAChR) agonist and has applications as a biomarker for tobacco exposure.[1][2] Given its physiological activity and potential therapeutic or toxicological implications, the ability to accurately quantify this compound in various matrices is crucial.
The development of a robust and validated analytical method is a cornerstone of pharmaceutical development and quality control. It ensures that the data generated is reliable and can be confidently used for decision-making throughout the drug development process. This application note addresses this need by presenting a detailed, validated HPLC method for this compound quantification. The principles and protocols described are grounded in established scientific practices and regulatory expectations, including those outlined by the FDA and USP.[9][10][11][12]
Method Development and Rationale
The selection of an analytical technique is a critical first step. High-Performance Liquid Chromatography (HPLC) was chosen for its versatility, high resolution, and suitability for the analysis of polar, non-volatile compounds like this compound. The method development process focused on achieving optimal separation, peak shape, and sensitivity.
2.1. Chromatographic System and Conditions
The following HPLC system and conditions were established after a systematic evaluation of various parameters:
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | Provides reliable and reproducible performance. |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | Offers excellent retention and separation for polar analytes. |
| Mobile Phase | Isocratic elution with 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v) | Provides good peak shape and retention time for anabasine. The acidic pH ensures the analyte is in its ionized form, enhancing its interaction with the stationary phase. |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal separation efficiency. |
| Column Temperature | 30 °C | Ensures consistent retention times and reduces viscosity of the mobile phase. |
| Injection Volume | 10 µL | A standard volume that provides good sensitivity without overloading the column. |
| Detector | UV-Vis Detector at 260 nm | Anabasine exhibits strong absorbance at this wavelength, providing good sensitivity. |
| Run Time | 10 minutes | Sufficient to allow for the elution of anabasine and any potential interfering peaks. |
2.2. Sample Preparation
A simple and efficient sample preparation protocol is essential for high-throughput analysis. For this method, a straightforward dilution approach is employed:
-
Accurately weigh and dissolve the this compound reference standard or sample in the mobile phase to a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.
Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The validation of this HPLC method was performed in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics and the experimental data required.[4][5][6][7][14]
The following validation parameters were assessed:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
3.1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]
-
Protocol:
-
Analyze a blank sample (mobile phase).
-
Analyze a placebo sample (if applicable, containing all excipients except this compound).
-
Analyze the this compound reference standard.
-
Analyze a sample spiked with known related substances or potential impurities.
-
-
Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of anabasine. The anabasine peak should be well-resolved from any other peaks.
3.2. Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound at different concentrations, typically spanning 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 125432 |
| 75 | 188148 |
| 100 | 250864 |
| 125 | 313580 |
| 150 | 376296 |
| Correlation Coefficient (r²) | 0.9998 |
3.3. Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[14]
-
Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80 | 79.2 | 99.0 |
| 100 | 101.1 | 101.1 |
| 120 | 118.8 | 99.0 |
| Mean Recovery | 99.7% |
3.4. Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
| Precision Type | RSD (%) |
| Repeatability | 0.8 |
| Intermediate Precision | 1.2 |
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on the Standard Deviation of the Response and the Slope: Determine the LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Signal-to-Noise Ratio: Alternatively, determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
3.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a system suitability standard under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for all variations.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.
-
Protocol:
-
Inject a system suitability standard (a solution of this compound at a known concentration) five times.
-
-
Acceptance Criteria:
-
The RSD of the peak areas should be ≤ 2.0%.
-
The tailing factor for the anabasine peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
Conclusion
The HPLC method for the quantification of this compound detailed in this application note has been successfully developed and validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a research or quality control environment. Adherence to the described protocols will ensure the generation of high-quality, reliable data for the quantification of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. youtube.com [youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. This compound | C10H15ClN2 | CID 3041330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. uspnf.com [uspnf.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. propharmagroup.com [propharmagroup.com]
Application Notes & Protocols: The Utility of Anabasine Hydrochloride in Preclinical Models of Schizophrenia-like Behavior
Introduction: Targeting the Cholinergic Deficit in Schizophrenia
Schizophrenia is a complex neurodevelopmental disorder characterized by a constellation of positive, negative, and cognitive symptoms.[1] While current antipsychotic medications, primarily dopamine D2 receptor antagonists, offer some relief for positive symptoms, they are largely ineffective against the debilitating negative and cognitive impairments.[2][3] This therapeutic gap has driven research toward alternative neurochemical pathways implicated in the disorder's pathophysiology.
Converging evidence from genetic, post-mortem, and pharmacological studies points to significant dysfunction in the nicotinic acetylcholine receptor (nAChR) system, particularly the α7 subtype.[4][5][6] A diminished expression of α7 nAChRs has been observed in the brains of schizophrenia patients, which may contribute to deficits in sensory gating and cognitive processing.[7] This has led to the "cholinergic hypothesis," which posits that enhancing nAChR function could be a viable therapeutic strategy.
Anabasine, a natural alkaloid found in tobacco, acts as a potent agonist at α7 nAChRs.[8][9] Its hydrochloride salt, anabasine hydrochloride, offers a valuable pharmacological tool to probe the therapeutic potential of α7 nAChR activation in preclinical models. These application notes provide a detailed guide for researchers on the use of this compound to investigate and potentially reverse schizophrenia-like behavioral deficits in established rodent models.
Scientific Rationale: Mechanism of Action
The therapeutic hypothesis for anabasine rests on its ability to modulate the dysfunctional glutamate and dopamine circuits thought to underlie schizophrenia.[2][10] The two leading neurochemical theories of schizophrenia are:
-
The Glutamate Hypofunction Hypothesis: This theory stems from observations that N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine can induce the full spectrum of schizophrenia symptoms in healthy individuals.[1][3][11] This suggests that reduced glutamatergic signaling is a core pathophysiological feature.
-
The Dopamine Hyperactivity Hypothesis: This model proposes that excessive dopaminergic activity in the mesolimbic pathway contributes to positive symptoms.[12]
These pathways are not mutually exclusive; rather, they are intricately linked. Cortical glutamatergic neurons regulate midbrain dopamine release.[12] The α7 nAChRs are strategically positioned on neurons within these circuits, including GABAergic interneurons and glutamatergic terminals. By activating α7 nAChRs, anabasine can enhance the release of multiple neurotransmitters, including acetylcholine, dopamine, and glutamate, thereby restoring a degree of neurochemical balance.[9][13] For instance, anabasine-induced activation of α7 nAChRs on hippocampal interneurons can increase inhibitory tone, which is crucial for filtering sensory information—a process deficient in schizophrenia.[6][13]
Pharmacological Induction of Schizophrenia-Like Phenotypes
To test the efficacy of this compound, it is essential to first establish a robust and reliable animal model displaying relevant behavioral deficits. Non-competitive NMDA receptor antagonists are widely used for this purpose as they produce behavioral changes analogous to the positive, negative, and cognitive symptoms of schizophrenia.[14][15]
| Inducing Agent | Receptor Target | Typical Dosing Regimen (Rats) | Key Phenotypes Induced | Reference |
| Dizocilpine (MK-801) | NMDA Receptor (Non-competitive Antagonist) | Acute: 0.1 - 0.5 mg/kg, i.p. | Hyperlocomotion, Stereotypy, PPI Deficits, Cognitive Impairment | [7][8] |
| Phencyclidine (PCP) | NMDA Receptor (Non-competitive Antagonist) | Sub-chronic: 5 mg/kg, i.p., twice daily for 7 days | Social Withdrawal, Cognitive Deficits (NOR), PPI Deficits | [15][16][17] |
Experimental Protocols
The following protocols detail the application of this compound in three core behavioral paradigms relevant to schizophrenia research.
Protocol 1: Reversal of Sensorimotor Gating Deficits in the Prepulse Inhibition (PPI) Test
Scientific Rationale: PPI is the suppression of a startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling prepulse.[18] This is a cross-species measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[19][20] The ability of a compound to restore PPI deficits induced by agents like MK-801 is a strong indicator of potential antipsychotic activity.[18] Nicotinic agonists have been shown to reverse PPI disruption.[5][18]
Protocol Steps:
-
Apparatus: Standard startle response chambers equipped with a loudspeaker, a whole-body animal enclosure on a piezoelectric platform to detect movement, and a ventilation fan providing background noise (e.g., 65-70 dB).
-
Animal Subjects: Male Sprague-Dawley or Wistar rats (250-350g). Group housed on a 12h light/dark cycle with ad libitum access to food and water.
-
Drug Preparation:
-
This compound: Dissolve in 0.9% sterile saline. Doses typically range from 0.1 to 2.0 mg/kg.
-
Dizocilpine (MK-801): Dissolve in 0.9% sterile saline. A dose of 0.2-0.4 mg/kg is typically sufficient to disrupt PPI.
-
-
Procedure:
-
Habituation (Day 1): Place each rat in the startle chamber for a 10-minute session. This session should include a 5-minute acclimation period followed by 5-10 startle pulses (120 dB, 40 ms duration) to reduce novelty-induced variability.
-
Test Day (Day 2):
-
Administer Anabasine HCl (or vehicle) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
After a 15-minute pretreatment interval, administer MK-801 (or vehicle) i.p.
-
Following another 15-minute interval, place the animal in the startle chamber.
-
The test session begins with a 5-minute acclimation period.
-
The session consists of a series of randomized trials:
-
Pulse-alone: 120 dB stimulus (40 ms).
-
Prepulse + Pulse: A prepulse (e.g., 4, 8, or 16 dB above background) is presented 100 ms before the 120 dB pulse.
-
No-stimulus: Background noise only, to measure baseline movement.
-
-
-
-
Data Analysis:
-
The primary measure is the startle amplitude (Vmax).
-
Calculate %PPI using the formula: %PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) * 100]
-
Analyze data using a two-way ANOVA (Treatment x Prepulse Intensity) followed by post-hoc tests. The expected outcome is that MK-801 will significantly reduce %PPI, and co-administration of an effective dose of anabasine HCl will reverse this deficit.
-
Protocol 2: Amelioration of Cognitive Deficits in the Novel Object Recognition (NOR) Test
Scientific Rationale: The NOR task assesses recognition memory, a form of declarative memory that is significantly impaired in schizophrenia.[17] The task is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[21] Sub-chronic treatment with PCP is a well-validated model for inducing long-lasting cognitive deficits relevant to schizophrenia.[16] Anabasine has been shown to reverse memory impairment caused by NMDA antagonists.[8][22]
Protocol Steps:
-
Apparatus: An open-field arena (e.g., 50cm x 50cm x 40cm), made of non-porous material. A set of objects that are distinct in shape, color, and texture, but similar in size and lacking innate motivational properties.
-
Animal Subjects: Male Wistar rats (275-400g).
-
PCP Treatment Regimen:
-
Administer PCP (5 mg/kg, i.p.) or vehicle twice daily for 7 consecutive days.
-
Follow this with a 7-day washout period before behavioral testing begins. This abstinence period is critical for modeling the persistent cognitive deficits.[16]
-
-
Drug Preparation:
-
This compound: Dissolve in 0.9% saline. Doses of 0.5 - 2.0 mg/kg (s.c.) can be explored.
-
-
Procedure:
-
Habituation: For 2-3 days prior to testing, allow each rat to explore the empty arena for 10 minutes to reduce anxiety and novelty-induced locomotion.
-
Familiarization Trial (T1):
-
Administer anabasine HCl or vehicle 30 minutes before the trial.
-
Place the rat in the arena containing two identical objects (A1 and A2) for a 5-minute exploration period.
-
Exploration is defined as the nose being pointed at the object within a 2 cm distance.
-
Return the rat to its home cage.
-
-
Inter-Trial Interval (ITI): A delay of 60 minutes is standard.
-
Test Trial (T2):
-
Place the rat back in the arena, which now contains one familiar object (A) and one novel object (B).
-
Allow the rat to explore for 5 minutes.
-
Record the time spent exploring each object using video tracking software or manual scoring.
-
-
-
Data Analysis:
-
Calculate a Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates successful recognition memory. A DI near zero indicates a deficit.
-
Analyze DI using a one-sample t-test (vs. 0) for the control group and one-way ANOVA for treatment effects. The expected outcome is that sub-chronic PCP treatment will reduce the DI to near zero, and anabasine HCl will significantly increase the DI, indicating a rescue of recognition memory.
-
Protocol 3: Reversal of Social Withdrawal in the Social Interaction Test
Scientific Rationale: Negative symptoms, such as social withdrawal and amotivation, are core features of schizophrenia.[23] The social interaction test measures the innate tendency of rodents to engage in social behaviors with an unfamiliar conspecific.[24] Pharmacologically or developmentally induced models of schizophrenia often show reduced social interaction, providing a platform to test compounds for efficacy against negative symptoms.[23][24]
Protocol Steps:
-
Apparatus: An open-field arena, identical to the one used for NOR. The arena should be clean and dimly lit to reduce anxiety.
-
Animal Subjects: Male Sprague-Dawley rats, weight-matched in pairs. Animals are housed individually for 3-5 days before the test to increase their motivation for social contact.
-
Induction of Deficit: Social interaction deficits can be induced by various models, including sub-chronic PCP treatment (as in NOR) or developmental models like isolation rearing.
-
Drug Preparation:
-
This compound: Dissolve in 0.9% saline. Doses of 0.5 - 2.0 mg/kg (s.c.) can be tested.
-
-
Procedure:
-
Habituation: Habituate each rat to the test arena for 10 minutes per day for 2 days.
-
Drug Administration: Administer anabasine HCl or vehicle to both rats in a pair 30 minutes before the test.
-
Test Session:
-
Place two unfamiliar, weight-matched, and similarly treated rats into the arena simultaneously.
-
Record the 10-minute session with an overhead camera.
-
-
Behavioral Scoring: Manually score the cumulative time spent in active social interaction. This includes behaviors such as sniffing (nose, body, anogenital region), following, grooming, and crawling over/under the partner. Passive contact (sitting or lying next to each other) is not scored.
-
-
Data Analysis:
-
The primary endpoint is the total time (in seconds) the pair spends in social interaction.
-
Analyze the data using a one-way ANOVA or an unpaired t-test, comparing the vehicle-treated deficit group with the anabasine-treated deficit group.
-
The expected outcome is that the schizophrenia-like model will show a significant reduction in social interaction time compared to healthy controls, and that anabasine HCl treatment will significantly increase this interaction time.
-
Summary of Dosing and Expected Outcomes
| Behavioral Model | Inducing Agent | Anabasine HCl Dose Range (Rat, s.c./i.p.) | Primary Endpoint | Expected Outcome with Anabasine HCl |
| Prepulse Inhibition (PPI) | MK-801 (0.2-0.4 mg/kg) | 0.1 - 2.0 mg/kg | % Prepulse Inhibition | Reversal of MK-801-induced deficit |
| Novel Object Recognition (NOR) | Sub-chronic PCP (5 mg/kg) | 0.5 - 2.0 mg/kg | Discrimination Index (DI) | Increase in DI towards positive values |
| Social Interaction | Sub-chronic PCP / Isolation Rearing | 0.5 - 2.0 mg/kg | Total time in social interaction | Increase in interaction time |
Conclusion and Future Directions
This compound serves as a powerful research tool for investigating the role of the α7 nAChR system in the pathophysiology of schizophrenia. The protocols outlined here provide a framework for assessing its potential to ameliorate deficits across the three major symptom domains of the disorder. Positive results in these preclinical models can provide a strong rationale for the development of novel α7 nAChR agonists as a much-needed adjunctive therapy for schizophrenia, particularly for the treatment-resistant cognitive and negative symptoms.
References
- 1. Schizophrenia - Wikipedia [en.wikipedia.org]
- 2. Dopamine and glutamate in schizophrenia: biology, symptoms and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Schizophrenia and the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glutamate and dopamine in schizophrenia: an update for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relevance of Interactions Between Dopamine and Glutamate Neurotransmission in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial Phase 2 Trial of a Nicotinic Agonist in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acnp.org [acnp.org]
- 15. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Evaluation of antipsychotic and relative drugs using disruption of prepulse inhibition as an animal model for schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of cannabinoid drugs on the deficit of prepulse inhibition of startle in an animal model of schizophrenia: the SHR strain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dopamine D4 receptor stimulation contributes to novel object recognition: Relevance to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of Anabasine Hydrochloride as a Ligand for α7 Nicotinic Acetylcholine Receptors
Introduction: The α7 Nicotinic Receptor and the Utility of Anabasine
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel with a prominent role in the central nervous system. As a homopentameric channel composed of five α7 subunits, it exhibits high permeability to calcium ions, a feature that positions it as a critical modulator of neurotransmitter release and neuronal excitability.[1][2] The α7 nAChR is implicated in a range of physiological processes, including learning, memory, and attention. Consequently, it has emerged as a significant therapeutic target for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[3][4]
Anabasine, a tobacco alkaloid structurally isomeric to nicotine, serves as a valuable pharmacological tool for investigating α7 nAChR function.[5] Supplied as a hydrochloride salt for enhanced stability and solubility, anabasine acts as a partial to full agonist at α7 nAChRs.[6][7] Notably, it displays a distinct pharmacological profile compared to nicotine, with a higher affinity for the α7 subtype relative to the more abundant α4β2 subtype.[7] This application guide provides a comprehensive overview and detailed protocols for researchers utilizing anabasine hydrochloride to characterize the binding and functional properties of α7 nAChRs.
Physicochemical and Pharmacological Properties
A thorough understanding of the ligand's properties is fundamental to experimental design and data interpretation. This compound is a white powder with good solubility in aqueous solutions, facilitating its use in a variety of in vitro assays.[5]
| Property | Value | Source |
| Chemical Name | (S)-(+)-3-(2-Piperidinyl)pyridine hydrochloride | [6] |
| Molecular Formula | C₁₀H₁₄N₂·HCl | |
| Molecular Weight | 198.69 g/mol | [6] |
| CAS Number | 53912-89-3 | |
| Purity | Typically ≥98-99% (HPLC) | [6] |
| Solubility | Soluble to 100 mM in water | |
| Storage | Desiccate at Room Temperature |
Pharmacological Profile: this compound is a high-affinity partial agonist at neuronal nAChRs.[6] Its selectivity profile makes it particularly interesting for dissecting the specific roles of the α7 subtype.
-
α7 nAChR: High affinity (Ki = 0.058 µM for rat α7). It acts as a potent agonist, eliciting robust channel activation. In some systems, it behaves as a full agonist, producing maximal responses equivalent to the endogenous ligand, acetylcholine.[7][8]
-
α4β2 nAChR: Moderate affinity (Ki = 0.26 µM for rat α4β2).[6] It generally acts as a partial agonist at this subtype.[9]
-
Muscle-type nAChR: Low affinity (Ki = 7.2 µM for fish skeletal muscle).[6]
Mechanism of Action and Cellular Signaling
Activation of the α7 nAChR by an agonist like anabasine initiates a rapid influx of cations. Due to the channel's high relative permeability to Ca²⁺, this influx significantly elevates intracellular calcium concentrations, triggering a cascade of downstream signaling events.[2]
-
Binding and Channel Gating: Anabasine binds to the extracellular ligand-binding domain at the interface of two adjacent α7 subunits. This binding event induces a conformational change that opens the central ion pore.
-
Ion Influx and Depolarization: The open channel allows the rapid influx of Na⁺ and Ca²⁺ down their electrochemical gradients, leading to membrane depolarization.
-
Calcium-Mediated Signaling: The rise in intracellular Ca²⁺ acts as a crucial second messenger, activating various downstream effectors including calmodulin, protein kinases (e.g., CaMKII), and transcription factors, ultimately modulating cellular processes like neurotransmitter release and gene expression.[2]
References
- 1. Local and global calcium signals associated with the opening of neuronal alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. (+)-Anabasine hydrochloride | Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 7. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Anabasine Hydrochloride Solubility for In Vivo Studies
Welcome to the technical support center for anabasine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges with this compound in in vivo experimental settings. Here, we address common questions and provide in-depth troubleshooting strategies to ensure the successful preparation of stable, homogenous solutions for your studies.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with this compound.
Q1: Why is my this compound not dissolving in neutral PBS (pH 7.4) or saline?
A: This is the most common issue and is due to the fundamental chemistry of the molecule. Anabasine is a basic compound with a pKa value around 9.0.[1] When formulated as a hydrochloride (HCl) salt, it is readily soluble in water.[2] However, the solubility of this salt is highly dependent on the pH of the solvent.[3] In neutral or alkaline solutions, the anabasine HCl salt can convert to its free base form, which is significantly less soluble in water, causing it to precipitate.[4] To maintain solubility, an acidic pH must be maintained to keep the molecule in its protonated, ionized state.[5][6]
Q2: What is the best starting solvent for this compound?
A: For most in vivo applications, the recommended starting solvent is sterile Water for Injection (WFI) or a slightly acidified saline solution. This compound is soluble in water and alcohol.[2] Starting with an aqueous vehicle is standard practice for intravenous administration.[7] If you require a higher concentration than achievable in a simple aqueous buffer, a co-solvent system may be necessary (see Part 2).
Q3: Can I heat or sonicate the solution to improve solubility?
A: Gentle heating and sonication can be used to aid the initial dissolution process. However, caution is advised. Anabasine is an unstable liquid in its free base form and is susceptible to degradation from light, heat, and moisture.[1][8] Prolonged or excessive heating can lead to the degradation of the compound, producing oxides of nitrogen and other toxic fumes.[1] It is recommended to use these methods sparingly and always protect the solution from light.[9]
Q4: What is the pKa of anabasine and why is it critical for formulation?
A: Anabasine has a pKa of approximately 9.0 (for the piperidine nitrogen) and another around 11.0.[1][10] The pKa is the pH at which 50% of the drug is in its ionized form and 50% is in its non-ionized (free base) form.[5] For a basic drug like anabasine, at a pH well below the pKa, the molecule is protonated (charged) and generally water-soluble. As the pH of the solution approaches and surpasses the pKa, the molecule deprotonates, becoming the neutral free base which has lower aqueous solubility.[11][12] Therefore, controlling the pH of your formulation to stay well below the pKa is the single most important factor for maintaining solubility.[6]
Part 2: In-Depth Troubleshooting Guide
This section explores more complex issues and provides structured solutions.
Issue 1: The compound dissolves initially in acidic water but precipitates when buffered to a less acidic pH (e.g., pH 5-6).
-
Causality: This indicates that even at a moderately acidic pH, the concentration of your solution is exceeding the solubility limit of the anabasine salt. While solubility is high in very acidic conditions (pH < 4), it decreases as the pH rises. The goal is to find a pH that is both physiologically tolerable and sufficient to keep the drug in solution.
-
Troubleshooting Steps:
-
Determine the pH-Solubility Profile: If possible, experimentally determine the solubility of your this compound lot at various pH points (e.g., pH 3, 4, 5, 6, 7). This will define your working formulation window.
-
Lower the Final pH: Prepare your formulation at the lowest physiologically acceptable pH for your intended route of administration. For intravenous injections, a pH range of 3 to 9 is generally considered safe, though values closer to physiological pH are preferred to minimize irritation.
-
Reduce the Final Concentration: If adjusting the pH is not feasible or sufficient, the most straightforward solution is to lower the final concentration of the drug in your formulation.
-
Consider a Co-solvent System: If a high concentration is mandatory, you will need to move to a more complex vehicle. See Issue 3 for guidance.
-
Issue 2: The drug is soluble in the formulation vial but crashes out of solution upon injection into the bloodstream (in vivo).
-
Causality: This is a classic precipitation issue caused by the rapid dilution and buffering effect of blood, which has a pH of ~7.4. Your acidic and/or co-solvent-based formulation is stable in the vial, but when injected, the local pH and solvent composition change dramatically, causing the anabasine to convert to its insoluble free base and precipitate.
-
Troubleshooting Steps:
-
Slow Down the Infusion Rate: For intravenous administration, changing from a rapid bolus injection to a slow infusion can mitigate precipitation.[7] This allows the drug to be diluted more gradually in a larger volume of blood, potentially keeping its concentration below the solubility limit at pH 7.4.
-
Formulate with Solubilizing Excipients: Incorporate excipients that can help maintain solubility upon dilution.
-
Cyclodextrins: Molecules like sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with the drug, creating a stable formulation that is less prone to precipitation upon dilution. A common formulation might involve 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[9]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate the drug, improving its stability in aqueous environments.[4] A typical vehicle could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
-
Issue 3: A high concentration of the drug is required, but it is insoluble in simple aqueous buffers. What co-solvents are safe for in vivo use?
-
Causality: The intrinsic solubility of this compound in aqueous systems is limited, even at an optimal pH. To achieve higher concentrations, the polarity of the solvent must be reduced by using organic co-solvents.
-
Recommended Co-Solvents & Systems:
-
DMSO (Dimethyl Sulfoxide): Widely used, but must be kept at a low final concentration (<10%, and ideally <5%) in the final injected volume due to potential toxicity and cellular effects.[13][14] It is often used to create a concentrated stock that is then diluted into the final vehicle.
-
PEG 300/400 (Polyethylene Glycol): A common, low-toxicity co-solvent used to increase the solubility of hydrophobic compounds.
-
Ethanol: Can be used, but like DMSO, should be limited in concentration to avoid adverse effects.
-
Propylene Glycol: Another frequently used and safe co-solvent.
-
-
Validated Co-Solvent System Example: A widely cited vehicle for challenging compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[9] The typical preparation involves dissolving the compound in DMSO first, then sequentially adding PEG300, Tween 80, and finally saline.[9]
Part 3: Protocols, Data & Visualizations
Key Physicochemical Properties
The following table summarizes essential data for this compound formulation development.
| Property | Value | Source / Comment |
| Molecular Weight | 198.73 g/mol (HCl Salt) | [2] |
| pKa | ~9.0 (Strongest Basic) | [1] The piperidine nitrogen is the key basic center. |
| Aqueous Solubility | Soluble in water | [2] Highly pH-dependent. Solubility decreases as pH nears pKa. |
| Organic Solubility | Soluble in alcohol, DMSO | [2][15] |
| Stability | Unstable to light, heat, moisture | [1][8] Store solutions protected from light at 2-8°C.[16] |
Experimental Protocols
Protocol 3.2.1: Preparation of a Buffered this compound Solution
This protocol is for preparing a standard aqueous solution for injection.
-
Calculation: Determine the required mass of anabasine HCl for your target concentration and final volume (e.g., 10 mg/mL in 10 mL).
-
Initial Dissolution: Weigh the anabasine HCl into a sterile vial. Add ~80% of the final volume of sterile Water for Injection (WFI) or 0.9% saline.
-
pH Adjustment: Use a calibrated pH meter. Slowly add dilute HCl (e.g., 0.1 N HCl) dropwise to lower the pH to between 3.5 and 4.5. Ensure the compound is fully dissolved. A vortex mixer can be used to aid dissolution.
-
Volume Adjustment: Once fully dissolved, add WFI or saline to reach the final desired volume.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a final sterile container.[17]
-
Storage: Store the final solution at 2-8°C, protected from light.[16] Use within a validated time frame, as stability may be limited.
Protocol 3.2.2: Preparation of a Co-Solvent Formulation for High Concentrations
This protocol uses the DMSO/PEG300/Tween-80 system.[9]
-
Calculation: Determine the required mass of anabasine HCl.
-
Primary Dissolution: In a sterile vial, dissolve the anabasine HCl in DMSO. The volume of DMSO should be 10% of your final desired volume (e.g., for a 1 mL final volume, use 100 µL of DMSO).
-
Addition of Co-solvent: Add PEG300, equivalent to 40% of the final volume (e.g., 400 µL). Mix thoroughly until the solution is clear.
-
Addition of Surfactant: Add Tween 80, equivalent to 5% of the final volume (e.g., 50 µL). Mix thoroughly.
-
Final Dilution: Slowly add sterile saline (0.9% NaCl), equivalent to 45% of the final volume (e.g., 450 µL), while vortexing to bring the solution to its final volume.
-
Final Check: Ensure the solution is clear and free of precipitation. This formulation is typically not filter-sterilized due to its viscosity; therefore, it should be prepared aseptically.[18][19][20]
Mandatory Visualizations
Diagram 1: The pH-Solubility Relationship for Anabasine
Caption: pH effect on anabasine ionization and solubility.
Diagram 2: Systematic Workflow for Solubility Troubleshooting
References
- 1. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. microbenotes.com [microbenotes.com]
- 4. ovid.com [ovid.com]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. sivuh.ie [sivuh.ie]
- 8. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [ Medkoo 대리점 에이아이바이오허브 ](S)-Anabasine hydrochloride(575805) | AI바이오허브 [aibiohub.co.kr]
- 16. medkoo.com [medkoo.com]
- 17. health.usf.edu [health.usf.edu]
- 18. northmemorial-asc.com [northmemorial-asc.com]
- 19. Intravenous medicine preparation technique training programme for nurses in clinical areas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
Anabasine Hydrochloride Stability: A Technical Support Guide for Researchers
Welcome to the technical support center for anabasine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for the stability issues and degradation products of this compound. Here, we will delve into the causality behind experimental observations and provide robust protocols to ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability a concern?
This compound is the salt form of anabasine, a pyridine and piperidine alkaloid found in tobacco plants.[1][2] It is a structural isomer of nicotine and is used as an insecticide and a biomarker for tobacco exposure.[3] Its stability is a critical concern for researchers as degradation can lead to a loss of potency, the formation of unknown impurities, and potentially altered pharmacological or toxicological profiles, thereby compromising experimental results.
Q2: What are the primary degradation pathways for this compound?
This compound is susceptible to several degradation pathways, with the most prominent being oxidation . It is also sensitive to heat and light. While it is predicted not to undergo hydrolysis due to the absence of readily hydrolyzable functional groups, this should be experimentally verified under specific conditions.[4]
Q3: What are the known degradation products of anabasine?
Based on available literature, the primary degradation products of anabasine are formed through oxidation and dehydrogenation:
-
Anabasine N-oxides : Oxidation can occur at the nitrogen atom of the piperidine ring.
-
N-Hydroxyanabasine and Anabasine-1(2)-nitrone : These have been identified as in vitro metabolites, suggesting oxidative pathways.[4]
-
1,2-Dehydroanabasine : This product is a result of dehydrogenation.[5]
Q4: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. Product information sheets often recommend refrigeration at 4°C.[3] It is crucial to protect it from light and moisture to prevent degradation.
Q5: How does pH affect the stability of this compound in solution?
The stability of this compound in solution is expected to be pH-dependent. While specific studies on anabasine are limited, related compounds show that pH can significantly influence degradation rates.[6] It is advisable to use buffered solutions and to determine the optimal pH range for your specific application through stability studies.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments with this compound.
Q: Why am I observing a rapid loss of potency in my this compound stock solution?
A: This is a common issue and can be attributed to several factors:
-
Cause 1: Oxidative Degradation. Anabasine is prone to oxidation, especially in solution. The presence of dissolved oxygen can accelerate this process.
-
Troubleshooting:
-
De-gas your solvents: Before preparing your stock solution, de-gas the solvent by sparging with an inert gas like nitrogen or argon, or by using a sonicator.
-
Use antioxidants: Consider the addition of a suitable antioxidant to your stock solution if it is compatible with your experimental design.
-
Minimize headspace: Store your stock solution in vials with minimal headspace to reduce the amount of oxygen present.
-
-
-
Cause 2: Inappropriate Storage. Exposure to light and elevated temperatures can catalyze degradation.
-
Troubleshooting:
-
Store in amber vials: Always use amber or light-protecting containers for your solutions.
-
Refrigerate or freeze: Store your stock solutions at recommended low temperatures (e.g., 4°C or -20°C).
-
Aliquot: Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to ambient conditions.
-
-
-
Cause 3: pH Instability. The pH of your solution can influence the stability of this compound.
-
Troubleshooting:
-
Use buffered solutions: Prepare your stock and working solutions in a buffer system that maintains a stable pH within a range you have determined to be optimal for anabasine stability.
-
Monitor pH: Regularly check the pH of your solutions, as it can change over time, especially with exposure to air (CO2 absorption).
-
-
Q: I am seeing unexpected peaks in my chromatogram when analyzing aged this compound samples. What are they and how can I identify them?
A: The appearance of new peaks is a strong indicator of degradation. These are likely the degradation products of anabasine.
-
Probable Identity of New Peaks: Based on known degradation pathways, these peaks could correspond to:
-
Workflow for Identification: A systematic approach is necessary to identify these unknown peaks.
Caption: Workflow for the identification of this compound degradation products.
-
Step 1: Perform a Forced Degradation Study. This is a crucial step to intentionally generate degradation products under controlled conditions. The protocol below provides a detailed methodology.
-
Step 2: Analyze by LC-MS/MS. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. It will provide the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which are essential for structural elucidation.
-
Step 3: Propose Structures. Based on the mass difference from the parent drug and the fragmentation data, you can propose the structures of the degradation products. For example, an increase of 16 amu often suggests the addition of an oxygen atom (oxidation).
-
Step 4: Confirm with Reference Standards. If available, inject reference standards of suspected degradation products to confirm their identity by comparing retention times and mass spectra.
-
III. Experimental Protocols
This section provides a detailed protocol for conducting a forced degradation study of this compound.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to generate its degradation products for characterization.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV system
-
LC-MS/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep a parallel sample with 1 N HCl.
-
Incubate the solutions at room temperature and at 60°C.
-
Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep a parallel sample with 1 N NaOH.
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep a parallel sample with 30% H₂O₂.
-
Incubate the solutions at room temperature.
-
Withdraw samples at different time points.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a controlled temperature (e.g., 60°C, 80°C).
-
Also, subject the stock solution to thermal stress.
-
Withdraw samples at different time points.
-
-
Photolytic Degradation:
-
Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
-
-
Sample Analysis:
-
Analyze all the stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC-UV method.
-
For the identification of degradation products, analyze the samples using an LC-MS/MS system.
-
Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
-
Propose the degradation pathways based on the identified products.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of anabasine based on the current understanding.
Caption: Potential degradation pathways of anabasine.
IV. Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Products | Mechanism |
| Oxidative | Anabasine N-oxides, N-Hydroxyanabasine, Anabasine-1(2)-nitrone | Oxidation of the piperidine nitrogen |
| Thermal | To be determined by forced degradation studies | Thermal decomposition |
| Photolytic | To be determined by forced degradation studies | Photochemical reactions |
| Hydrolytic (Acid/Base) | Anabasine is predicted to be stable, but this should be confirmed experimentally | - |
V. References
-
PubChem. Anabasine. National Center for Biotechnology Information. --INVALID-LINK--
-
Kisaki, T., & Tamaki, E. (1966). Phytochemical Transformation of Tobacco Alkaloids. Agricultural and Biological Chemistry, 30(5), 492-497.
-
Human Metabolome Database. Showing metabocard for Anabasine (HMDB0004350). --INVALID-LINK--
-
PubChem. (+-)-Anabasine. National Center for Biotechnology Information. --INVALID-LINK--
-
Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies. --INVALID-LINK--
-
LKT Laboratories, Inc. This compound. --INVALID-LINK--
-
Feng, S., et al. (2021). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 9(12), 332.
-
The Good Scents Company. (±)-anabasine. --INVALID-LINK--
-
Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 217–224.
-
Khodjaniyazov, K. E., et al. (2012). Products of HCH degradation with Anabasine in presence H2O2. ResearchGate.
-
Crooks, P. A., & Bardo, M. T. (2008). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. The AAPS journal, 10(3), 443–450.
-
Taylor & Francis Online. Anabasine – Knowledge and References. --INVALID-LINK--
-
Rajagopaludu, P., et al. (2021). Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS. Journal of Pharmaceutical Research International, 33(18), 1-10.
-
Grassin-Delyle, S., et al. (2013). pH Stability of Injectable Fentanyl, Bupivacaine, or Clonidine Solution or a Ternary Mixture in 0.9% Sodium Chloride in Two Types of Polypropylene Syringes. Anesthesiology Research and Practice, 2013, 856030.
-
Zheng, Q., et al. (2020). Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. Science of The Total Environment, 743, 140551.
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 89, 159-166.
-
Science.gov. forced degradation products: Topics by Science.gov. --INVALID-LINK--
-
Rojas-Gätjens, D., et al. (2024). Analysis of the Stability of Compounded Vancomycin Hydrochloride Oral Solution: A Comparison Between Formulations Prepared Using a Commercial Product and Using the Pure Active Ingredient. Cureus, 16(9), e68993.
-
O'Connor, B. J., et al. (1988). Effect of pH on the stability of methacholine chloride in solution. Thorax, 43(7), 559–562.
-
Iuga, C., et al. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Molecules, 28(12), 4683.
-
LGC Standards. (S)-Anabasine (>98%). --INVALID-LINK--
References
- 1. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]
- 2. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anabasine Hydrochloride in Receptor Desensitization Studies
Welcome to the technical support center for the application of anabasine hydrochloride in studying and preventing receptor desensitization, with a primary focus on nicotinic acetylcholine receptors (nAChRs). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Understanding the Dichotomy: this compound as an Agonist and a Potential Inhibitor of Desensitization
Anabasine, a tobacco alkaloid and structural isomer of nicotine, presents a unique pharmacological profile at nicotinic acetylcholine receptors (nAChRs). It is crucial to understand its dualistic nature to effectively utilize it in your research.[1] Anabasine acts as a potent agonist at nAChRs.[1][2] Specifically, it has been characterized as a full agonist at α7 nAChRs and a high-affinity partial agonist at α4β2 nAChRs .[3][4]
This partial agonism at certain nAChR subtypes is the key to its potential in preventing desensitization. A partial agonist binds to the receptor but elicits a submaximal response compared to a full agonist. By occupying the receptor's binding site, a partial agonist like anabasine can competitively inhibit the binding of a full agonist, thereby reducing the overall level of receptor activation and, consequently, mitigating the extent of agonist-induced desensitization.
However, it is also important to note that like other nicotinic agonists, anabasine itself can induce receptor desensitization, particularly at subactivating concentrations.[4] Therefore, careful dose-response and time-course experiments are essential to identify the optimal experimental conditions where anabasine can be used to prevent desensitization by another agonist.
Core Mechanisms of Nicotinic Receptor Desensitization
Prolonged or repeated exposure to an agonist triggers a conformational change in the nAChR, leading to a non-conducting, desensitized state.[5] This is an intrinsic property of the receptor.[5] The transition to a desensitized state is often accompanied by an increase in the receptor's affinity for the agonist.[5]
Frequently Asked Questions (FAQs)
Q1: Is this compound an agonist or an antagonist of nAChRs?
A1: this compound is primarily a nicotinic acetylcholine receptor agonist .[1][2] However, its activity varies depending on the nAChR subtype. It is a full agonist at α7 nAChRs and a high-affinity partial agonist at α4β2 nAChRs.[3][4] Its ability to act as a partial agonist allows it to function as a competitive inhibitor of full agonists, which can in turn prevent or reduce receptor desensitization.
Q2: How can a partial agonist prevent desensitization?
A2: A partial agonist binds to the receptor but does not produce the maximal response that a full agonist would. When co-applied with a full agonist, the partial agonist competes for the same binding site. By occupying a portion of the receptors and eliciting a smaller response, it effectively lowers the overall stimulation of the receptor population, thereby reducing the stimulus that leads to desensitization.
Q3: What is the optimal concentration of this compound to use to prevent desensitization?
A3: The optimal concentration is highly dependent on the specific nAChR subtype being studied, the cell system, and the full agonist being used. It is crucial to perform a dose-response curve for this compound alone to determine its potency and efficacy in your system. Subsequently, co-application experiments with a fixed concentration of the full agonist and varying concentrations of this compound should be conducted to identify the concentration that effectively reduces desensitization without completely abolishing the desired signal.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in water and DMSO.[6][7] For stock solutions, it is recommended to store them at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[7] It is advisable to protect the solutions from light.[8] Always refer to the manufacturer's specific instructions for the product you are using.
Q5: Are there any safety precautions I should take when handling this compound?
A5: Yes, anabasine is a toxic compound.[9] It is harmful if swallowed and can cause skin and serious eye irritation. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Electrophysiological Assessment of nAChR Desensitization and its Prevention by this compound
This protocol utilizes the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes or whole-cell patch clamp in cultured cells to measure nAChR currents and assess desensitization.
Methodology:
-
Cell/Oocyte Preparation: Prepare and maintain your cell line (e.g., SH-SY5Y, HEK293 expressing specific nAChR subunits) or Xenopus oocytes expressing the nAChR subtype of interest.
-
Solution Preparation:
-
External Solution (for patch clamp): Prepare a standard extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal Solution (for patch clamp): Prepare a standard intracellular solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP, 0.2 GTP, pH 7.2).
-
Agonist Solutions: Prepare stock solutions of the full agonist (e.g., acetylcholine) and this compound in the appropriate solvent. Dilute to the final desired concentrations in the external solution immediately before the experiment.
-
-
Electrophysiological Recording:
-
Establish a stable whole-cell patch clamp or two-electrode voltage clamp recording.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
-
Paired-Pulse Protocol for Desensitization:
-
Apply a short "test" pulse of the full agonist (e.g., 1-2 seconds) to establish a baseline response.
-
After a recovery period (e.g., 2-5 minutes), apply a longer "conditioning" pulse of the same full agonist (e.g., 20-30 seconds) to induce desensitization.
-
Immediately following the conditioning pulse, apply a second identical "test" pulse.
-
The ratio of the peak amplitude of the second test pulse to the first test pulse indicates the extent of desensitization.
-
-
Testing the Effect of this compound:
-
Pre-incubate the cell with a specific concentration of this compound for a defined period (e.g., 1-2 minutes).
-
In the continued presence of this compound, repeat the paired-pulse protocol with the full agonist.
-
Compare the extent of desensitization in the presence and absence of this compound.
-
Repeat with a range of this compound concentrations to determine its dose-dependent effect on preventing desensitization.
-
Troubleshooting Guide: Electrophysiology
| Problem | Possible Cause | Suggested Solution |
| No or very small current response to agonist. | Poor cell health or low receptor expression. | Ensure cells are healthy and at an appropriate passage number. Verify receptor expression using techniques like immunocytochemistry or Western blotting. |
| Clogged patch pipette. | Backfill the pipette tip carefully to avoid air bubbles. Ensure the external solution is filtered. | |
| Unstable recording (drifting baseline, high noise). | Poor seal resistance. | Attempt to re-patch or discard the cell. Ensure the recording setup is properly grounded and isolated from vibrations. |
| Electrical noise from nearby equipment. | Use a Faraday cage. Identify and turn off non-essential electrical equipment.[10][11] | |
| Rapid rundown of current with repeated applications. | Receptor desensitization or "rundown" of the cell. | Allow for longer recovery periods between agonist applications. Include ATP and GTP in the internal solution to support cellular metabolism. |
| Inconsistent results between cells. | Variability in receptor expression levels. | Use a clonal cell line with stable receptor expression. Analyze a sufficient number of cells to obtain statistically significant data. |
Protocol 2: Calcium Imaging Assay for nAChR Desensitization
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium ([Ca²⁺]i) as a downstream indicator of nAChR activation and desensitization.
Methodology:
-
Cell Preparation: Plate cells expressing the nAChR of interest onto glass-bottom dishes suitable for microscopy.
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.[12]
-
Wash the cells with an appropriate buffer (e.g., Hank's Balanced Salt Solution - HBSS) to remove excess dye.
-
-
Imaging Setup:
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Continuously perfuse the cells with the imaging buffer.
-
-
Baseline and Agonist Application:
-
Acquire baseline fluorescence images for a few minutes.
-
Apply the full agonist to the cells and record the initial peak in fluorescence, followed by the decay which represents desensitization.
-
-
Assessing the Effect of this compound:
-
After a washout and recovery period, pre-incubate the cells with this compound.
-
Re-apply the full agonist in the presence of this compound and record the fluorescence changes.
-
Compare the peak response and the rate and extent of fluorescence decay in the presence and absence of this compound.
-
Troubleshooting Guide: Calcium Imaging
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence. | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. |
| Autofluorescence from cells or media. | Use phenol red-free media for imaging. | |
| Low signal-to-noise ratio. | Insufficient dye loading or low receptor expression. | Optimize dye concentration and loading time. Confirm receptor expression. |
| Phototoxicity or photobleaching. | Reduce the intensity and duration of excitation light. Use an anti-fade reagent if compatible with live-cell imaging. | |
| Bell-shaped dose-response curve. | Receptor desensitization at higher agonist concentrations. | Shorten the agonist incubation time. Perform a time-course experiment to identify the optimal time point for measuring the peak response. |
| No significant change in fluorescence upon agonist application. | Cells are not expressing functional receptors. | Verify receptor functionality with a positive control (e.g., ionomycin to induce a maximal calcium response). |
| Intracellular calcium stores are depleted. | Ensure the imaging buffer contains an appropriate concentration of calcium. |
Visualization of Experimental Workflow and Signaling
Experimental Workflow for Assessing Prevention of Desensitization
Caption: Paired-pulse protocol workflow.
Simplified nAChR State Diagram
Caption: nAChR conformational states.
Quantitative Data Summary
| Parameter | This compound | Reference |
| CAS Number | 53912-89-3 ((S)-isomer HCl) | [7] |
| Molecular Formula | C₁₀H₁₅ClN₂ | [7] |
| Molecular Weight | 198.69 g/mol | [7] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in water and DMSO | [6][7] |
| Storage | Short-term: 0-4°C; Long-term: -20°C | [7] |
| nAChR Affinity (Ki) | 0.058 µM (rat α7), 0.26 µM (rat α4β2) | [4] |
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on anabasine hydrochloride activity in buffer solutions
Technical Support Center: Anabasine Hydrochloride Experiments
A Senior Application Scientist's Guide to Understanding the Impact of pH on this compound Activity in Buffer Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, field-proven insights into the critical role of pH in the stability, solubility, and biological activity of this compound. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions encountered during experiments involving this compound in buffer solutions.
Q1: What are the critical physicochemical properties of anabasine that are pH-dependent?
Understanding the pH-dependent properties of anabasine is the foundation for designing a successful experiment. Anabasine is a diprotic base, meaning it has two nitrogen atoms that can accept protons: one on the piperidine ring and one on the pyridine ring. The extent to which these sites are protonated is governed by the pH of the solution and their respective acid dissociation constants (pKa).
The piperidine nitrogen is significantly more basic (higher pKa) than the pyridine nitrogen. While exact experimental values can vary slightly, the literature and chemical principles provide a working framework.
Table 1: Physicochemical Properties of Anabasine
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molar Mass (Free Base) | 162.23 g/mol | [1] |
| Molar Mass (HCl Salt) | 198.69 g/mol | [2] |
| pKa₁ (Pyridine N) | ~3.5 - 4.5 | This is a typical range for a pyridine ring; its basicity is low. |
| pKa₂ (Piperidine N) | ~9.0 - 11.0 | The piperidine nitrogen is a secondary amine, making it a much stronger base. Values of 9.0[3] and 11.0[1] have been reported. For experimental design, it is crucial to consider that this nitrogen will be protonated at physiological pH. |
| Water Solubility | Soluble | The hydrochloride salt form is readily soluble in water.[4] The free base is less soluble. |
| Stability | Darkens on exposure to air; susceptible to light, heat, and moisture. | [1][3] |
Expert Insight: The large difference between the two pKa values is key. It means that you can selectively control the protonation state of the two nitrogen atoms by adjusting the pH, which directly impacts the molecule's charge, conformation, and ultimately, its biological activity.
Q2: How does pH influence the protonation state of anabasine, and which form is biologically active?
The charge of the anabasine molecule changes dramatically with pH. This relationship dictates not only its solubility but also its ability to interact with its biological target, the nicotinic acetylcholine receptor (nAChR).
-
At Low pH (e.g., pH < 3): Both the piperidine and pyridine nitrogens are protonated, giving the molecule a net charge of +2 (dicationic form).
-
At Mid-Range pH (e.g., pH 5-8): The highly basic piperidine nitrogen remains protonated, while the less basic pyridine nitrogen is neutral. This results in a net charge of +1 (monocationic form).
-
At High pH (e.g., pH > 11): Both nitrogen atoms are deprotonated, and the molecule is in its neutral, free-base form.
Research on the closely related compound anabaseine strongly indicates that the monocationic form is the pharmacologically active species that binds to and activates vertebrate nAChRs.[5][6] Therefore, maintaining a pH that favors this +1 charged state is critical for experiments investigating its biological activity.
Caption: pH-dependent equilibrium of anabasine protonation states.
Q3: My this compound solution appears cloudy or has precipitated. What is the cause and how can I fix it?
This is a classic solubility issue directly related to pH.
-
Causality: this compound is the salt of a strong acid (HCl) and a weak base (anabasine). It is highly soluble in aqueous solutions because the anabasine molecule is in its protonated (charged) form. If you dissolve it in a buffer that is too alkaline (basic), you will shift the equilibrium towards the neutral, free-base form of anabasine. This free-base form is significantly less water-soluble and will precipitate out of the solution, causing cloudiness. This typically happens if the buffer pH approaches or exceeds the pKa of the piperidine nitrogen (~9.0-11.0).
-
Troubleshooting & Solution:
-
Verify Buffer pH: Always measure the final pH of your buffer after adding all components, including the this compound.
-
Lower the pH: The solution is to use a buffer with a pH well below the higher pKa. For most biological assays, a buffer in the physiological range (e.g., PBS at pH 7.4) is ideal, as it ensures the compound remains in its soluble, monocationic form.
-
Dissolution Protocol: Dissolve the this compound in a small amount of pure water or a slightly acidic solution first to ensure it is fully protonated and dissolved before adding it to your final buffer system.
-
Q4: Is anabasine stable in my buffer solution over time? What are the signs of degradation?
Anabasine, like many alkaloids, is susceptible to degradation. Its stability is highly dependent on pH, temperature, light, and oxygen.
-
Mechanisms of Degradation: The primary degradation pathway is oxidation, which is often indicated by the solution turning yellow or darkening upon exposure to air.[1] While specific studies on anabasine are limited, related alkaloids are known to be unstable at pH extremes (both highly acidic and highly alkaline conditions can promote hydrolysis or other rearrangements).[7][8]
-
Signs of Degradation:
-
Visual: A color change from colorless to yellow or brown.
-
Analytical: The appearance of new peaks or a decrease in the area of the parent peak in chromatographic analyses (e.g., HPLC, LC-MS).
-
Functional: A loss of potency or inconsistent results in your bioassay.
-
-
Self-Validating Protocol for Stability:
-
Prepare Fresh: Always prepare working solutions fresh from a solid or a concentrated, validated stock solution for each experiment.
-
Storage: Store solid this compound in a dry, dark place at 4°C for short-term or -20°C for long-term storage.[9] Store stock solutions in small aliquots at -20°C or -80°C and protect them from light.[10]
-
Pilot Study: If your experiment runs for several hours or days, it is essential to conduct a pilot stability test. Incubate anabasine in your experimental buffer under the exact same conditions (temperature, light) and for the same duration. Analyze samples at the beginning and end of the incubation period by LC-MS to confirm that the concentration of the parent compound has not significantly decreased.
-
Q5: I'm observing inconsistent results in my bioassay. Could the buffer be the problem?
Yes, inconsistent results are frequently traced back to issues with the buffer system. Before questioning the assay biology, rigorously validate your buffer chemistry.
-
Root Cause Analysis:
-
Incorrect pH: The most common issue. A slight deviation in buffer pH can significantly alter the concentration of the active monocationic anabasine species, leading to variable receptor activation.
-
Poor Buffer Capacity: If your buffer's pKa is too far from your target pH, or if its concentration is too low, it may not be able to resist pH shifts caused by cellular metabolism (e.g., CO₂ production), leading to a drift in activity over time.
-
Buffer-Compound Interaction: Some buffer components can interact with your compound or target. For example, phosphate buffers can chelate divalent cations, which may be important for receptor function.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol ensures the compound is fully dissolved and the final pH is accurate.
-
Calculate Mass: Determine the mass of this compound (MW: 198.69 g/mol [2]) needed to prepare a concentrated stock solution (e.g., 10 mM or 100 mM).
-
Initial Dissolution: Dissolve the weighed solid in a high-purity solvent where it is freely soluble, such as sterile, deionized water or DMSO. Ensure complete dissolution. This will be your concentrated stock solution.
-
Buffer Preparation: Prepare your desired experimental buffer (e.g., PBS, HEPES) at its target concentration.
-
pH Adjustment (Pre-dilution): Adjust the buffer to the desired final pH (e.g., 7.4) before adding the anabasine stock solution.
-
Dilution: Create your working solution by performing a serial dilution of the concentrated stock into the pH-adjusted buffer.
-
Final pH Verification (Critical Step): After diluting the anabasine stock into the buffer, measure the pH of the final working solution. The addition of the stock solution (especially if it's unbuffered) can slightly alter the final pH. If necessary, make small adjustments using dilute HCl or NaOH. This final solution is the only one that should be used in the experiment.
Protocol 2: Assessment of pH-Dependent Stability via LC-MS
This protocol validates the stability of anabasine in your specific experimental conditions.
-
Prepare Samples: Prepare several identical vials of your final anabasine working solution in your chosen buffer. Also prepare samples in buffers of more extreme pH (e.g., pH 4 and pH 9) to assess the stability window.
-
Initial Analysis (t=0): Immediately analyze one vial from each pH condition using a validated LC-MS method to get a baseline (t=0) concentration.
-
Incubation: Place the remaining vials in the exact environmental conditions of your bioassay (temperature, light exposure, etc.).
-
Time-Point Analysis: At various time points throughout the typical duration of your experiment (e.g., 1h, 4h, 8h, 24h), remove a vial from each pH condition and analyze it by LC-MS.
-
Data Analysis: For each pH, plot the concentration of anabasine versus time. Calculate the percentage of anabasine remaining at each time point relative to the t=0 sample. A loss of >10-15% over the experimental duration may indicate a stability issue that needs to be addressed.
References
- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H15ClN2 | CID 3041330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
Anabasine Hydrochloride Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for anabasine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the off-target effects of this compound, particularly at high concentrations. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.
Introduction
This compound is a nicotinic acetylcholine receptor (nAChR) agonist. While it is a valuable tool for studying these receptors, its utility can be compromised at high concentrations due to off-target activities. This guide provides practical solutions and troubleshooting strategies to help you maintain specificity and interpret your data with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected cellular responses at high concentrations of this compound that don't align with known nAChR signaling. What could be happening?
A1: This is a classic indicator of off-target effects. At high concentrations, the chemical promiscuity of a small molecule like this compound can lead to interactions with other proteins, ion channels, or receptors that have binding pockets amenable to its structure. These unintended interactions can trigger signaling cascades unrelated to its primary target, the nAChRs.
Troubleshooting Workflow:
-
Concentration-Response Curve Analysis: The first step is to perform a detailed concentration-response curve for your primary endpoint. An ideal curve will have a sigmoidal shape. If you observe a biphasic or other complex curve shape, it strongly suggests the engagement of multiple targets at different concentration ranges.
-
Literature Review for Known Off-Targets: Anabasine is a natural alkaloid and has been studied for decades. A thorough literature search for "anabasine off-target effects" or "anabasine pharmacology" may reveal previously identified unintended targets.
-
Orthogonal Target Engagement Assays: To confirm that the observed effect is due to nAChR engagement, use a structurally unrelated nAChR agonist or antagonist. If the effect is still present with the antagonist, it is likely an off-target effect.
Experimental Workflow for Validating On-Target vs. Off-Target Effects
Caption: Troubleshooting workflow for differentiating on-target and off-target effects.
Q2: What are some of the known or potential off-targets for this compound?
A2: While comprehensive public data on anabasine's off-target profile is limited, we can infer potential off-targets based on its structural similarity to other nicotinic agonists and general pharmacological principles.
Potential Off-Target Classes:
-
Other Ligand-Gated Ion Channels: Due to structural similarities in the ligand-binding domains, high concentrations of anabasine might interact with GABA-A receptors, serotonin (5-HT3) receptors, or glycine receptors.
-
Monoamine Transporters: Some nicotinic alkaloids have been shown to interact with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Voltage-Gated Ion Channels: While less common, interactions with sodium, potassium, or calcium channels cannot be ruled out at high micromolar concentrations.
-
Enzymes: Cholinesterases are a potential, albeit weaker, target for some nicotinic compounds.
Data Summary: this compound Target & Potential Off-Target Profile
| Target Class | Primary Target/Potential Off-Target | Typical Affinity (Ki or EC50) | Key Experimental Validation |
| Nicotinic Acetylcholine Receptors | Primary Target | Nanomolar to low Micromolar | Radioligand binding assays, electrophysiology (e.g., patch-clamp) |
| Ligand-Gated Ion Channels | Potential Off-Target | High Micromolar | Specific radioligand displacement assays, electrophysiology |
| Monoamine Transporters | Potential Off-Target | High Micromolar | Neurotransmitter uptake assays |
| Voltage-Gated Ion Channels | Potential Off-Target | High Micromolar | Electrophysiology, membrane potential dyes |
Q3: How can we proactively design our experiments to minimize the risk of off-target effects from the outset?
A3: A well-designed experimental plan is the best defense against misleading data from off-target effects.
Key Strategies:
-
Use the Lowest Effective Concentration: Always start with a concentration-response experiment to determine the EC50 (half-maximal effective concentration) for your desired on-target effect. Subsequent experiments should use concentrations at or near the EC50, and avoid concentrations in the plateau phase of the curve where off-target effects are more likely.
-
Employ a "Rescue" Experiment: A rescue experiment is a powerful tool for demonstrating target specificity. After treating with this compound, introduce a specific nAChR antagonist. If the observed effect is reversed, it provides strong evidence for on-target activity.
-
Utilize a Structurally Unrelated Agonist: If possible, use another nAChR agonist with a different chemical scaffold (e.g., varenicline) to replicate the effect. If both compounds produce the same result, it is more likely to be a true on-target effect.
-
Consider a Systems-Level Approach: In complex systems like in vivo studies, be aware that anabasine can have wide-ranging physiological effects due to the broad distribution of nAChRs. These can include effects on the cardiovascular, endocrine, and central nervous systems.
Signaling Pathway: On-Target vs. Off-Target Logic
Caption: Simplified diagram illustrating on-target vs. off-target signaling pathways.
Protocol: Validating nAChR-Mediated Effects Using a Chemical Antagonist
This protocol provides a general framework for using a nAChR antagonist to validate that an observed cellular response is due to the on-target activity of this compound.
Materials:
-
This compound stock solution
-
Specific nAChR antagonist (e.g., mecamylamine for non-selective antagonism, or a subtype-selective antagonist if the receptor subtype is known)
-
Cell culture medium or appropriate buffer
-
Your cellular model (e.g., cultured cells, tissue slice)
-
Assay-specific reagents for measuring your endpoint (e.g., fluorescent dyes, antibodies)
Procedure:
-
Establish a Baseline: Measure the basal level of your experimental endpoint in your cellular model without any treatment.
-
This compound Treatment: Add this compound at the desired concentration and incubate for the appropriate time to elicit the cellular response. Measure the endpoint.
-
Antagonist Pre-treatment: In a separate set of samples, pre-incubate the cellular model with the nAChR antagonist for a sufficient time to allow for receptor binding (typically 15-30 minutes).
-
Co-treatment with this compound: While the antagonist is still present, add this compound at the same concentration as in step 2. Incubate for the same duration.
-
Measure the Endpoint: Measure the endpoint in the co-treated samples.
Data Interpretation:
-
On-Target Effect: If the cellular response observed with this compound alone is significantly reduced or completely blocked in the presence of the antagonist, this is strong evidence for an on-target effect mediated by nAChRs.
-
Off-Target Effect: If the cellular response is not significantly affected by the antagonist, it suggests that the effect is likely due to an off-target interaction of this compound.
ensuring purity of anabasine hydrochloride to avoid experimental interference
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for anabasine hydrochloride. As Senior Application Scientists, we understand that the purity of your reagents is paramount to the validity and reproducibility of your experimental results. This compound, a potent nicotinic acetylcholine receptor (nAChR) agonist, is a critical tool in neurological and toxicological research.[1][2] However, impurities—even at trace levels—can lead to confounding variables, misinterpretation of data, and significant setbacks in research.
This guide provides in-depth technical information, validated protocols, and troubleshooting advice to help you identify, manage, and eliminate purity-related issues in your work with this compound.
Section 1: The Critical Impact of Impurities
This compound is a pyridine alkaloid, and its purity is typically expected to be ≥98% for research applications.[1] Impurities can arise from various sources, including the original synthesis, degradation over time, or improper storage.[3][4] These impurities are not merely inert fillers; they can be structurally related alkaloids or reaction byproducts with their own pharmacological activity, potentially leading to:
-
Altered Receptor Binding and Function: Structurally similar alkaloids can compete with anabasine for binding sites on nAChRs or other targets, leading to unpredictable agonistic or antagonistic effects.[1]
-
Non-Specific Cellular Responses: Reactive impurities can interact with various cellular components, causing artifacts that are unrelated to the intended mechanism of action.[5]
-
Inaccurate Quantification: The presence of impurities can lead to errors in determining the precise concentration of the active compound, affecting dose-response calculations.
-
Poor Reproducibility: Batch-to-batch variability in impurity profiles can be a major source of inconsistent experimental outcomes.
Common Impurities and Their Origins
Understanding the potential contaminants is the first step toward ensuring purity. The primary sources of impurities are related alkaloids co-extracted from plant sources or byproducts from synthetic manufacturing.[6][7]
| Impurity Name | Common Origin | Potential for Interference |
| Nornicotine | Synthesis byproduct, degradation | Pharmacologically active nAChR agonist.[8][9] |
| Anatabine | Co-extracted from plant material, synthesis byproduct | Minor tobacco alkaloid with potential biological activity.[8][9] |
| Myosmine | Degradation product | Can form during storage; biological activity is less characterized but a known nicotine-related impurity.[8] |
| Cotinine | Degradation product | A major metabolite of nicotine with its own pharmacological profile.[8][9] |
| Nicotine-N'-oxide | Oxidation/degradation product | Can form with exposure to air and light.[6][8] |
| Residual Solvents | Synthesis and purification | Can interfere with analytical measurements and may have cytotoxic effects. |
| Heavy Metals | Catalysts used in synthesis | Can cause false positives in certain assays, particularly those involving fluorescence or enzymatic reactions.[10] |
Section 2: Analytical Methods for Purity Assessment
Verifying the purity of your this compound is a non-negotiable step before beginning any experiment. We recommend a multi-pronged approach using high-resolution analytical techniques. Certified reference materials are essential for calibrating instruments and confirming the identity of impurities.[11][12][13][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis, capable of separating anabasine from closely related impurities.
Workflow for HPLC Purity Analysis
Caption: HPLC workflow for anabasine HCl purity assessment.
Protocol: HPLC-UV/PDA Method
This protocol provides a robust starting point for assessing the purity of this compound.
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Rationale: The acidic mobile phase ensures that the basic nitrogen atoms in the alkaloids are protonated, leading to sharp, symmetrical peaks.[15]
-
-
Gradient Elution:
-
Start with 5% Solvent B, hold for 2 minutes.
-
Ramp to 50% Solvent B over 15 minutes.
-
Ramp to 95% Solvent B over 2 minutes.
-
Hold at 95% Solvent B for 3 minutes.
-
Return to 5% Solvent B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (Anabasine has a strong UV absorbance around this wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase (95% A, 5% B).
-
Analysis: Calculate purity by the area normalization method: % Purity = (Area of Anabasine Peak / Total Area of All Peaks) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. It offers excellent sensitivity and specificity, making it ideal for detecting trace contaminants.[7][16]
Protocol: GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for alkaloid analysis.
-
Sample Preparation:
-
Dissolve the this compound in methanol.
-
For GC analysis, the free base form is often preferred. To achieve this, basify the solution with a small amount of ammonium hydroxide and extract the free base into an organic solvent like dichloromethane or MTBE.
-
Alternatively, derivatization with an agent like trifluoroacetic anhydride can improve volatility and peak shape.[17]
-
-
Injection: 1 µL split/splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry: Operate in full scan mode (e.g., m/z 40-400) for impurity identification by comparing spectra to a library (e.g., NIST).[18] Use Selected Ion Monitoring (SIM) for higher sensitivity quantification of known impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides a comprehensive structural profile of the sample. While not as sensitive as chromatographic methods for trace impurities, it is unparalleled for confirming the primary structure and identifying major impurities without the need for reference standards. It can also detect residual solvents.
Section 3: Purification Strategies
If your analysis reveals a purity level below your experimental requirements (typically <98%), purification is necessary. Recrystallization is the most common and effective method for purifying solid compounds like this compound.
Protocol: Single-Solvent Recrystallization of this compound
Recrystallization purifies compounds based on differences in solubility. The goal is to find a solvent that dissolves the this compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.[19][20]
-
Solvent Selection: this compound is soluble in water and alcohol.[1] A good starting point is a solvent system like ethanol or an isopropanol/water mixture. Perform small-scale solubility tests to find the ideal solvent.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the solvent dropwise to avoid using an excess, which would reduce your final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[20] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the crystals thoroughly under a vacuum to remove all residual solvent.
-
Validation: Re-analyze the purified material using the HPLC or GC-MS methods described in Section 2 to confirm the purity has improved.
Recrystallization Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 4: Troubleshooting & FAQs
Q1: My baseline in the HPLC chromatogram is noisy. What could be the cause?
A1: A noisy baseline can result from several factors. First, ensure your mobile phase is properly degassed. Second, check for leaks in the system. Third, a contaminated column or guard column can cause noise; try flushing the column with a strong solvent like 100% acetonitrile or isopropanol.
Q2: I see a peak in my chromatogram that I can't identify. How can I determine what it is?
A2: This is where hyphenated techniques are invaluable. If you have access to LC-MS, you can get the mass-to-charge ratio (m/z) of the unknown peak.[15][21][22][23] This information, combined with knowledge of common synthesis byproducts and degradation pathways, can often lead to a positive identification.[3][4] For example, an impurity with an m/z corresponding to anabasine + 16 amu is likely an N-oxide degradation product.
Q3: My this compound powder has turned yellow/brown. Is it still usable?
A3: Color change often indicates degradation. Anabasine can darken upon exposure to air and light.[3] While it might still be usable for some applications, its purity is compromised. You should re-analyze the material by HPLC or GC-MS to quantify the level of degradation products before use. If significant degradation has occurred (e.g., purity <95%), purification or replacement is strongly recommended. Store this compound at 4°C, protected from light and moisture, to minimize degradation.[1]
Q4: Can I use a competitor's data sheet as proof of purity for my own experiments?
A4: No. A Certificate of Analysis (CoA) from the vendor provides a snapshot of the batch's purity at the time of manufacturing. Purity can change during shipping and storage.[5] It is a critical best practice in research to independently verify the purity of key reagents like this compound upon receipt and periodically thereafter, especially for long-term studies.
Q5: I suspect my assay interference is caused by trace metal impurities. How can I confirm this?
A5: Metal impurities from synthetic catalysts can cause assay artifacts.[10] One effective troubleshooting method is to add a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your assay buffer. If the interference is eliminated or significantly reduced in the presence of the chelator, it strongly suggests that trace metal contamination is the root cause.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (±)-anabasine, 13078-04-1 [thegoodscentscompany.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nicotine Testing Reference Material (+)-Anabasine HCl | Cerilliant - USA MedPremium [usamedpremium.com]
- 12. Alkaloids Reference Materials | LGC Standards [lgcstandards.com]
- 13. 植物化學標準 [sigmaaldrich.com]
- 14. (+)-Anabasine HCl, 1.0 mg/mL (as free base) [store.dtpm.com]
- 15. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. Home Page [chem.ualberta.ca]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Dose-Response Studies for Anabasine Hydrochloride
Welcome to the technical support center for anabasine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you design, execute, and interpret your dose-response experiments with confidence. As Senior Application Scientists, we have synthesized technical data with practical, field-tested insights to address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell-based assays.
Q1: What is the mechanism of action for this compound?
A1: this compound is an alkaloid that functions as a full agonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Structurally similar to nicotine, it binds to and activates these ligand-gated ion channels, leading to the depolarization of the cell membrane in excitable cells like neurons and muscle cells.[1][4] An EC50 value of 0.7 µM has been reported for the induction of depolarization in TE671 cells, which endogenously express human fetal muscle-type nAChRs.[1][2][3]
Q2: How do I determine an appropriate starting concentration range for my dose-response study?
A2: For a successful dose-response experiment, it is crucial to test a wide range of concentrations to capture the full sigmoidal curve, including the baseline, the dynamic range, and the maximal effect. A good starting point for this compound is to bracket the known EC50 value (0.7 µM). We recommend a wide range from 1 nM to 100 µM, using serial dilutions.[5] This broad range will help identify the optimal concentrations for your specific cell line and assay.
Q3: What is the best vehicle for dissolving this compound?
A3: this compound is soluble in water and alcohol.[4] For most in vitro cell culture experiments, sterile, nuclease-free water or a buffered solution like phosphate-buffered saline (PBS) is the recommended vehicle. It is critical to ensure the final concentration of any solvent, such as ethanol, is non-toxic to your cells.[6][7][8] Always include a vehicle-only control in your experiments to account for any effects of the solvent on your results.[9]
Q4: Should I be concerned about the cytotoxicity of this compound?
A4: Yes, at high concentrations, anabasine can be cytotoxic.[10] It is essential to assess cell viability in parallel with your functional assay to distinguish between a specific pharmacological effect and a general toxic one.[5] A standard method for this is an MTT or similar tetrazolium-based assay, which measures metabolic activity.[5][9] Aim for a concentration range in your functional assays that maintains high cell viability (e.g., >90%).[5]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Guide 1: Inconsistent IC50/EC50 Values or Poor Reproducibility
A significant shift in the IC50 or EC50 value across experiments is a common challenge that can often be traced back to several key experimental parameters.
Issue Checklist and Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Cell Health & Passage Number | Ensure you are using cells from a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered drug responses. Always work with healthy, logarithmically growing cells.[9][11][12] |
| Inconsistent Seeding Density | Optimize and standardize your cell seeding density. Overcrowding can lead to nutrient depletion and altered cellular responses, while too few cells may not produce a detectable signal.[11] |
| Reagent Integrity | Prepare fresh serial dilutions of this compound for each experiment from a recent stock. Aliquot your stock solution upon receipt to avoid multiple freeze-thaw cycles.[9] |
| "Edge Effect" in Microplates | The "edge effect" is a well-documented phenomenon where wells on the perimeter of a microplate behave differently due to temperature and humidity gradients, leading to increased evaporation.[13][14][15] To mitigate this, consider not using the outer wells for experimental data, or fill them with sterile water or media to create a humidity buffer.[13] Pre-incubating the plate at room temperature for about an hour after seeding can also promote a more even cell distribution.[14][16] |
| Pipetting Errors | Inaccurate pipetting is a major source of variability.[11] Ensure your pipettes are calibrated. When pipetting cells, mix them gently but thoroughly to ensure a uniform suspension. |
Guide 2: High Background Signal or No Dose-Response
Observing a high background signal in your negative controls or a flat line in your dose-response curve can be perplexing.
Issue Checklist and Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and signaling, leading to unreliable results. Regularly test your cell cultures for mycoplasma contamination. |
| Assay Incubation Time | The optimal incubation time with this compound can vary depending on the cell type and the endpoint being measured. Perform a time-course experiment to determine the optimal duration for your assay.[17] |
| Compound Inactivity | If you consistently observe no response, verify the integrity of your this compound stock. If possible, test its activity in a validated positive control system. |
| Incorrect Assay Endpoint | This compound is an nAChR agonist. Ensure your assay is designed to measure a downstream effect of nAChR activation, such as changes in ion flux, membrane potential, or the expression of downstream genes. |
| Cell Line Insensitivity | Verify from the literature that your chosen cell line expresses the nicotinic acetylcholine receptors that anabasine targets.[9] |
Experimental Protocols
Protocol 1: General Workflow for a Dose-Response Assay
This protocol outlines a general workflow for conducting a dose-response experiment with this compound in a 96-well plate format.
Caption: General experimental workflow for a dose-response assay.
Step-by-Step Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable vehicle (e.g., sterile water) to create a high-concentration stock solution.
-
Culture and Harvest Cells: Culture your cells under standard conditions, ensuring they are healthy and in the logarithmic growth phase.
-
Cell Count and Viability Check: Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed Cells: Seed the cells into a 96-well plate at a pre-optimized density.
-
Prepare Serial Dilutions: In a separate plate, prepare serial dilutions of this compound from your stock solution.
-
Treat Cells: Carefully add the compound dilutions to the appropriate wells of the cell plate. Include vehicle-only and untreated controls.
-
Incubate: Incubate the plate for the predetermined optimal time.
-
Assay Readout: Perform your chosen assay (e.g., MTT for viability, a reporter gene assay for signaling).
-
Data Analysis: Analyze the raw data, normalizing it to your controls. Plot the response against the logarithm of the compound concentration to generate a dose-response curve.[18]
-
Calculate EC50/IC50: Use a non-linear regression model to fit the data and determine the EC50 or IC50 value.[18][19][20]
Protocol 2: Hypothetical Signaling Pathway for nAChR Activation
The following diagram illustrates a simplified, hypothetical signaling pathway that could be activated by this compound binding to an nAChR.
Caption: Hypothetical signaling pathway for nAChR activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anabasine - MedChem Express [bioscience.co.uk]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anabasine - Wikipedia [en.wikipedia.org]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
- 13. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 16. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
- 18. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 19. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Anabasine Hydrochloride and Nicotine: Binding Affinity for α4β2 Nicotinic Acetylcholine Receptors
A Senior Application Scientist's Guide for Neuropharmacology Researchers
In the intricate landscape of neuropharmacology, the α4β2 nicotinic acetylcholine receptor (nAChR) stands out as a critical target for understanding and treating a range of neurological and psychiatric conditions, most notably nicotine addiction.[1][2][3] This receptor subtype, which accounts for over 90% of high-affinity nicotine binding sites in the brain, is central to the reinforcing effects of tobacco.[1][3] This guide provides an in-depth, objective comparison of the binding affinities of two key alkaloids for the α4β2 nAChR: the well-known psychoactive compound, nicotine, and its structural isomer, anabasine. By synthesizing experimental data and detailing the underlying methodologies, we aim to equip researchers with the critical information needed for informed compound selection and experimental design.
Introduction to α4β2 nAChRs and Ligand Interaction
The α4β2 nAChR is a ligand-gated ion channel expressed widely throughout the central nervous system.[2] Its activation by agonists like acetylcholine or nicotine leads to the influx of cations, primarily Na⁺ and Ca²⁺, causing neuronal depolarization.[4] This event triggers the release of various neurotransmitters, with the release of dopamine in the mesolimbic pathway being particularly crucial for mediating reward and addiction.[4][5]
-
Nicotine: The primary psychoactive component in tobacco, nicotine acts as a potent agonist at α4β2 nAChRs.[5] Its high affinity for this receptor subtype is fundamental to its addictive properties.[2][5]
-
Anabasine: A minor tobacco alkaloid, anabasine is structurally similar to nicotine and also interacts with nAChRs.[6][7] However, its pharmacological profile at the α4β2 subtype differs significantly, classifying it as a partial agonist with distinct affinity and efficacy characteristics.[8][9]
Understanding the nuanced differences in how these two molecules interact with the α4β2 receptor is vital for developing novel therapeutics, such as smoking cessation aids, and for accurately interpreting toxicological and behavioral studies.
Quantitative Comparison of Binding Affinities
The interaction of a ligand with its receptor is quantified by its binding affinity, commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) from competitive binding assays. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. Functional potency, or the concentration required to elicit a half-maximal response, is measured as the EC₅₀ value.
The following table summarizes experimental data comparing the binding and functional parameters of nicotine and anabasine at the α4β2 nAChR.
| Compound | Receptor Subtype | Preparation | Kᵢ (nM) | IC₅₀ (µM) | EC₅₀ (µM) | Efficacy | Reference(s) |
| Nicotine | α4β2 | Rat Brain | 1 | - | 0.8 ± 0.1 | Full Agonist | [5][10] |
| α4β2 (human) | CHO Cells | - | 0.0059 (5.9 nM) | - | - | [11] | |
| (+)-Anabasine HCl | α4β2 | Rat Brain | 260 | - | - | Partial Agonist | |
| (S)-Anabasine | α4β2 | Rat Brain | 1100 | - | - | - | [12] |
| Anabasine | α4β2 (human) | CHO Cells | - | - | 0.9 ± 0.0 | Partial Agonist (7% of Nicotine) | [10] |
Analysis of Comparative Data:
The experimental data consistently demonstrate that nicotine possesses a significantly higher binding affinity for the α4β2 nAChR than anabasine . Nicotine's Kᵢ value is in the low nanomolar range (1 nM), while anabasine's affinity is substantially lower, with reported Kᵢ values ranging from 260 nM to 1100 nM in rat brain preparations.[5][12]
Furthermore, functional assays reveal a critical difference in their efficacy. Nicotine acts as a full agonist, capable of maximally activating the receptor. In contrast, anabasine is a partial agonist, which, even at saturating concentrations, elicits only a fraction (approximately 7%) of the maximal response induced by nicotine.[8][10] This means that while anabasine can bind to the receptor, it is much less effective at opening the ion channel. This partial agonism is a key feature that distinguishes its pharmacological effects from those of nicotine.
Experimental Methodology: Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of binding affinity data, a robust and well-validated experimental protocol is essential. The most common method for determining the Kᵢ of an unlabeled compound is the competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., anabasine or nicotine) to displace a radiolabeled ligand with known high affinity for the target receptor.
Below is a detailed, step-by-step protocol that serves as a self-validating system for this purpose.
Protocol: Competitive [³H]Cytisine Binding Assay for α4β2 nAChRs
Causality Behind Experimental Choices: The choice of [³H]Cytisine as the radioligand is critical. Cytisine is a potent agonist with high affinity and selectivity for the α4β2 nAChR, making it an excellent tool for probing the nicotine binding site.[11][13] The use of brain tissue, specifically from regions like the cortex or thalamus, ensures a high density of the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex) in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).[14]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes containing the receptors.[14]
-
Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. This step is crucial for removing endogenous ligands that could interfere with the assay.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the BCA assay.[14]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, a fixed concentration of [³H]Cytisine (typically at or near its Kₑ value, e.g., 0.6 nM), and assay buffer.[11]
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, [³H]Cytisine, and a high concentration of an unlabeled competitor (e.g., 10 µM nicotine) to saturate all specific binding sites.[11] Any remaining radioactivity detected represents non-specific binding to the filter or membrane.
-
Competition Wells: Add membrane preparation, [³H]Cytisine, and serial dilutions of the test compound (e.g., anabasine hydrochloride or nicotine).
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethylenimine (PEI).[14] The PEI pre-soak reduces non-specific binding of the positively charged radioligand to the negatively charged filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[14]
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[14]
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value.[15]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[15] This conversion is essential for standardizing affinity values across experiments that may use different radioligand concentrations.
-
Visualizing the Experimental and Biological Pathways
To better illustrate the concepts described, the following diagrams outline the experimental workflow and the receptor's signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Agonist-induced dopamine release via α4β2 nAChR activation.
Conclusion for the Research Professional
The evidence is unequivocal: nicotine exhibits a substantially higher binding affinity for α4β2 nAChRs compared to this compound . This difference in affinity, coupled with nicotine's status as a full agonist versus anabasine's partial agonism, dictates their distinct pharmacological and physiological effects.
For researchers in drug development, this distinction is paramount. Anabasine's profile as a low-efficacy partial agonist might suggest its potential as a scaffold for developing smoking cessation therapies that could occupy the receptor to mitigate withdrawal symptoms without producing the strong reinforcing effects of nicotine. Conversely, when studying the full addictive potential of tobacco, nicotine remains the quintessential agonist. A thorough understanding of these binding kinetics, validated through rigorous experimental protocols as outlined here, is the cornerstone of advancing research in nicotinic system pharmacology.
References
- 1. Nicotinic (α4β2) Receptors | Acetylcholine Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 2. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Nicotine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
A Comparative Pharmacological Guide to Anabasine and N-methyl-anabasine at Nicotinic Acetylcholine Receptors
This guide provides a detailed comparative analysis of the pharmacological properties of anabasine and its derivative, N-methyl-anabasine, at nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental data, outlines robust methodologies for their characterization, and offers insights into their structure-activity relationships. Due to the limited availability of direct pharmacological data for N-methyl-anabasine, this guide establishes the well-documented profile of anabasine as a primary reference, followed by an evidence-based discussion on the anticipated effects of N-methylation on its activity.
Introduction: A Tale of Two Alkaloids
Anabasine is a pyridine and piperidine alkaloid naturally found in plants of the Nicotiana genus, such as tree tobacco (Nicotiana glauca)[1]. As a structural isomer of nicotine, it has garnered significant interest for its interactions with nAChRs[1]. N-methyl-anabasine, a derivative of anabasine, is also found in tobacco and is a product of anabasine metabolism[2][3]. Both compounds are ligands for nAChRs, a superfamily of ligand-gated ion channels pivotal to synaptic transmission in the central and peripheral nervous systems[4].
The fundamental action of these alkaloids begins with their binding to nAChRs, which triggers a conformational change in the receptor, opening an intrinsic ion channel. This allows the influx of cations like Na⁺ and Ca²⁺, leading to membrane depolarization and the activation of downstream signaling cascades.
Signaling Pathways and Mechanism of Action
The activation of nAChRs by agonists such as anabasine initiates a cascade of intracellular events. The influx of calcium is a critical second messenger, influencing numerous cellular processes through pathways like the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways. These pathways are integral to cell survival, proliferation, and differentiation.
Caption: Agonist binding to nAChRs triggers channel opening and downstream signaling.
Comparative Bioactivity: A Data-Driven Analysis
Quantitative analysis of ligand-receptor interactions is fundamental to comparative pharmacology. The following tables summarize the available binding affinities (Ki) and functional potencies (EC50) for anabasine at various nAChR subtypes. It is important to note the current scarcity of such data for N-methyl-anabasine in peer-reviewed literature.
Table 1: Anabasine Binding Affinities (Ki) at nAChR Subtypes
| nAChR Subtype | Preparation | Ki (µM) | Reference |
| rat α7 | Brain Membranes | 0.058 | |
| rat α4β2 | Brain Membranes | 0.26 | |
| fish skeletal muscle | Muscle Tissue | 7.2 |
Table 2: Anabasine Functional Potency (EC50) and Efficacy at nAChR Subtypes
| nAChR Subtype | Cell Line | EC50 (µM) | Efficacy (relative to Nicotine) | Reference |
| α4β2 | CHO cells | 0.9 ± 0.0 | 7% | [5] |
These data establish anabasine as a potent agonist at the α7 nAChR and a partial agonist at the α4β2 subtype, exhibiting a lower efficacy compared to nicotine despite a similar potency[5][6]. The higher affinity for the α7 subtype suggests a degree of selectivity that is a key aspect of its pharmacological profile[6].
The N-methyl-anabasine Enigma: A Predictive Pharmacological Profile
While direct binding and functional data for N-methyl-anabasine are limited, its known metabolic pathways provide a basis for predicting its pharmacological behavior. In vitro studies with liver homogenates have shown that N-methyl-anabasine undergoes N-demethylation to yield anabasine[2]. This metabolic conversion suggests that N-methyl-anabasine can act as a prodrug, with its in vivo effects potentially mediated, at least in part, by its conversion to the more extensively characterized anabasine.
Furthermore, N-methylation of the piperidine nitrogen in anabasine is expected to alter its physicochemical properties, such as its pKa and lipophilicity. These changes can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intrinsic affinity and efficacy at nAChR subtypes. Generally, N-methylation of secondary amines in pharmacologically active compounds can lead to varied effects, including altered receptor affinity and efficacy, and changes in metabolic stability.
Experimental Protocols for Pharmacological Characterization
To facilitate further research and a direct comparison of these two alkaloids, detailed protocols for key experimental assays are provided below.
Experimental Workflow: From Compound to Data
A systematic approach is crucial for the pharmacological characterization of novel ligands. The following workflow outlines the key stages of this process.
Caption: A typical workflow for characterizing nAChR ligands.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest, or homogenized brain tissue[4].
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]cytisine)[4][7].
-
Test Compounds: Anabasine and N-methyl-anabasine.
-
Non-specific Binding Control: A high concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine)[4].
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4[4].
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4[4].
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) and a vacuum filtration manifold[4].
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare membranes through differential centrifugation[4]. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competition (membranes + radioligand + varying concentrations of test compound)[4].
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium[4].
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique measures the functional activity (potency and efficacy) of a compound by recording the ion currents elicited by its application to cells expressing nAChRs.
1. Materials and Reagents:
-
Cells: A cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells) plated on glass coverslips[8].
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH[8].
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2 with KOH[8].
-
Agonist Stock Solutions: Anabasine and N-methyl-anabasine in deionized water.
-
Patch-clamp Electrophysiology Rig.
2. Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution[8].
-
Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ). Rupture the cell membrane to achieve the whole-cell configuration[8].
-
Current Recording: Clamp the membrane potential at a holding potential of -60 mV. Apply the agonist at various concentrations using a rapid solution exchange system and record the evoked currents.
-
Data Analysis: Measure the peak amplitude of the evoked currents for each agonist concentration. Normalize the responses to a maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
Concluding Remarks and Future Directions
Anabasine demonstrates a distinct pharmacological profile as a potent α7 nAChR agonist and a partial agonist at α4β2 nAChRs. The lack of comprehensive pharmacological data for N-methyl-anabasine presents a significant knowledge gap. However, its metabolic conversion to anabasine suggests that it may function as a prodrug, with its in vivo activity profile likely reflecting a combination of the parent compound and its primary metabolite.
Future research should prioritize the direct pharmacological characterization of N-methyl-anabasine using the detailed protocols provided herein. A thorough understanding of its binding affinity, functional potency, and efficacy at a range of nAChR subtypes is essential. Furthermore, comparative studies on the ADME properties of both anabasine and N-methyl-anabasine will provide a more complete picture of their respective therapeutic and toxicological potentials. This knowledge will be invaluable for the rational design of novel nAChR ligands with improved selectivity and therapeutic indices for the treatment of various neurological disorders.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (±)-anabasine, 13078-04-1 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Anabasine: A High-Fidelity Biomarker for Distinguishing Tobacco Use from Nicotine Replacement Therapy
A Senior Application Scientist's Guide to Validation and Comparison
In the landscape of tobacco cessation research and clinical trials, the accurate biochemical verification of smoking status is paramount. While cotinine, the primary metabolite of nicotine, has long served as the gold standard for detecting nicotine exposure, its utility is blunted in studies involving Nicotine Replacement Therapy (NRT). Participants using patches, gum, or lozenges will test positive for cotinine, making it impossible to distinguish therapeutic nicotine use from a lapse to tobacco consumption. This guide provides an in-depth validation of anabasine as a highly specific biomarker for active tobacco use, offering a robust solution to this critical challenge. We will compare anabasine directly with other biomarkers, provide detailed experimental protocols, and explain the scientific rationale behind its application.
The Specificity Challenge: Why Cotinine Falls Short
Nicotine, regardless of its source, is metabolized by the body into cotinine. This fundamental biochemical pathway means that both a cigarette smoker and a compliant NRT user will have quantifiable levels of cotinine in their system. This creates a significant confounding variable in clinical trials for smoking cessation, where researchers need to definitively identify participants who have returned to smoking. Without a specific biomarker, studies must rely on self-reporting, which can be unreliable.[1][2][3]
Anabasine, a minor alkaloid found in the Nicotiana plant species, provides a solution.[4][5] While present in tobacco products, it is virtually absent from pharmaceutical-grade nicotine used in NRT products.[6][7] This unique characteristic makes anabasine an excellent indicator of actual tobacco consumption, capable of discriminating between sources of nicotine exposure.
Comparative Analysis: Anabasine vs. Other Tobacco Alkaloids
The selection of a biomarker is a critical decision in study design, balancing factors like half-life, specificity, and sensitivity. Anabasine is not the only minor tobacco alkaloid, but its pharmacokinetic profile makes it particularly well-suited for monitoring recent tobacco use.
| Biomarker | Primary Source | Typical Half-Life | Primary Clinical Utility | Key Limitation(s) |
| Cotinine | Nicotine Metabolism | ~16-18 hours[8] | General nicotine exposure | Cannot distinguish tobacco use from NRT.[9] |
| Anabasine | Tobacco Plant | ~16 hours[10][11] | Specific indicator of tobacco use, ideal for NRT studies | Potential for very low-level dietary or environmental exposure (rarely clinically significant).[12][13] |
| Anatabine | Tobacco Plant | ~10 hours[6][10] | Also a specific indicator of tobacco use | Shorter half-life than anabasine may not capture use over a multi-day period as effectively. |
| Nornicotine | Tobacco Plant & Nicotine Metabolism | Variable | Can indicate tobacco use | As it is also a minor metabolite of nicotine, its presence is not as specific to tobacco consumption as anabasine.[7][14] |
| NNAL | Metabolite of TSNA | >10 days[10] | Long-term exposure to tobacco-specific nitrosamines (carcinogens) | Very long half-life makes it unsuitable for detecting recent lapses in abstinence.[9][10] |
As the data indicates, anabasine occupies a "sweet spot" for many clinical research applications. Its half-life of approximately 16 hours allows for the detection of tobacco use within the last few days, a common timeframe for assessing abstinence in cessation trials.[10][11]
Interpreting Biomarker Results: A Logic-Based Workflow
The power of using anabasine is most evident when its results are interpreted in conjunction with cotinine levels. This dual-biomarker approach allows for a nuanced and accurate classification of a participant's status.
Caption: Decision workflow for classifying tobacco use status.
This workflow demonstrates the logical process for sample interpretation. A positive cotinine result prompts the anabasine test. A subsequent positive anabasine result strongly indicates recent tobacco use, whereas a negative result suggests compliance with NRT.
Experimental Protocol: Quantification of Anabasine in Urine by LC-MS/MS
The gold standard for the quantification of anabasine in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology provides the necessary sensitivity and specificity to detect the low concentrations of anabasine typically found in urine.[7][15][16]
Principle and Rationale
This protocol employs a "dilute-and-shoot" method with enzymatic hydrolysis. The core principle is to use stable isotope-labeled internal standards to ensure accurate quantification, even with minimal sample cleanup.
-
Why Enzymatic Hydrolysis? Anabasine, like nicotine metabolites, can be present in urine as a glucuronide conjugate. The β-glucuronidase enzyme is used to cleave this conjugate, liberating free anabasine and ensuring the measurement of total anabasine concentration for a more accurate assessment of exposure.
-
Why a Stable Isotope Internal Standard (d4-anabasine)? Anabasine and d4-anabasine are chemically identical but have different masses due to the deuterium atoms. They co-elute chromatographically and experience identical ionization effects in the mass spectrometer. Any sample-specific matrix effects (e.g., ion suppression) that affect the anabasine signal will affect the d4-anabasine signal to the same degree. This allows the ratio of the two signals to be used for highly precise and accurate quantification, creating a self-validating system for each sample.
-
Why Minimal Sample Prep? Modern LC-MS/MS systems are highly robust. A simple precipitation and centrifugation step is often sufficient to remove proteins and particulates that could interfere with the analysis, making the method high-throughput and cost-effective.[16][17]
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 100 µL of each urine sample, calibrator, and quality control (QC) sample into a 96-well deep-well plate.
-
Add 25 µL of the internal standard working solution (containing d4-anabasine) to each well.
-
Add 50 µL of β-glucuronidase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Seal the plate, vortex briefly, and incubate at 37°C for 2-4 hours.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Seal the plate, vortex thoroughly, and centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for injection.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini-NX, C18, 110A, 4.6 mm x 150 mm, 5 µm) is suitable for separating anabasine from other urine components.[17]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute anabasine and wash the column.
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Anabasine: Q1: 163.1 m/z → Q3: 134.1 m/z (quantifier), Q1: 163.1 m/z → Q3: 80.1 m/z (qualifier)
-
d4-Anabasine (IS): Q1: 167.1 m/z → Q3: 138.1 m/z
-
-
-
Data Analysis and Validation:
-
A calibration curve is constructed by plotting the peak area ratio (Anabasine/d4-Anabasine) against the known concentrations of the calibrators. A linear regression with 1/x weighting is typically used.
-
The concentration of anabasine in unknown samples is calculated from this curve.
-
QC samples must fall within pre-defined accuracy and precision limits (e.g., ±15% of the nominal value) for the run to be considered valid.
-
A common clinical cutoff to distinguish tobacco users from non-users is 2 ng/mL in urine.[1][2][3] However, some studies have proposed a slightly higher cutoff of 3 ng/mL to minimize false positives.[12]
-
The Analytical Workflow: From Sample to Result
The entire process, from receiving a sample to delivering a validated result, follows a structured and quality-controlled path.
Caption: High-level workflow for anabasine quantification.
Conclusion
Anabasine has been robustly validated as a specific and reliable biomarker for distinguishing active tobacco use from the use of nicotine replacement therapies.[1][2][3][18] Its pharmacokinetic profile and absence in NRT products make it an indispensable tool for researchers and clinicians in smoking cessation programs. By employing a sensitive and specific analytical method like LC-MS/MS, and interpreting the results within a logical framework that includes cotinine, anabasine provides clear, actionable data, thereby enhancing the integrity and accuracy of clinical research in the field of tobacco dependence.
References
- 1. Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anabasine - Wikipedia [en.wikipedia.org]
- 5. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Verification of Tobacco Use and Abstinence: 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 11. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reference interval determination for anabasine: a biomarker of active tobacco use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajph.aphapublications.org [ajph.aphapublications.org]
- 15. academic.oup.com [academic.oup.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. [PDF] Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. | Semantic Scholar [semanticscholar.org]
A Comparative In Vivo Analysis of Anabasine and Anatabine on Memory Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents to combat cognitive decline and memory impairments has led to a renewed interest in minor tobacco alkaloids, moving beyond the well-characterized effects of nicotine. Among these, anabasine and anatabine have emerged as compounds of significant interest due to their interactions with nicotinic acetylcholine receptors (nAChRs), which are critically involved in learning and memory processes.[1][2][3][4][5] This guide provides a comprehensive, in-depth comparison of the in vivo effects of anabasine and anatabine on memory, synthesizing key experimental findings to inform future research and drug development endeavors. We will delve into their distinct pharmacological profiles, their efficacy in preclinical models of memory impairment, and the underlying mechanistic pathways.
Pharmacological Profiles: A Tale of Two Alkaloids
While structurally related, anabasine and anatabine exhibit distinct affinities for nAChR subtypes, which likely underpins their differential effects on cognitive functions.
Anabasine is recognized as a partial agonist at α4β2 nAChRs, demonstrating a lower affinity than nicotine.[6] However, its pharmacological significance is highlighted by its greater affinity for the α7 nAChR subtype, where it acts as a full agonist.[1][6] The α7 nAChR is densely expressed in the hippocampus, a brain region pivotal for memory formation, making it a key target for cognitive enhancement.[1]
Anatabine , in contrast, has been identified as a ligand for the α3β4 nAChR subtype.[1] More recent research has also characterized it as a full agonist of both α7 and α4β2 nAChRs, with a higher potency for the α7 subtype compared to nicotine.[7] This dual agonism suggests a broader mechanism of action that could contribute to its observed cognitive effects.
Comparative Efficacy in Preclinical Memory Models
Direct comparative studies have revealed a fascinating divergence in the mnemonic effects of anabasine and anatabine. The most definitive evidence comes from a study utilizing a dizocilpine (MK-801)-induced memory impairment model in female Sprague-Dawley rats.[1][2][3] Dizocilpine, an NMDA receptor antagonist, is known to induce cognitive deficits relevant to neuropsychiatric disorders.[1][8]
Radial-Arm Maze Performance
In the 16-arm radial maze, a task assessing spatial working and reference memory, anabasine demonstrated a significant ability to reverse the memory impairment induced by dizocilpine.[1][2][3] Specifically, doses of 0.2 mg/kg and 2 mg/kg of anabasine significantly reduced working memory errors.[1] In stark contrast, anatabine did not produce a significant attenuation of the dizocilpine-induced memory deficit in this paradigm.[1][2][3]
| Compound | Dosage | Animal Model | Memory Task | Key Finding | Reference |
| Anabasine | 0.2 mg/kg, 2 mg/kg | Female Sprague-Dawley Rats | 16-Arm Radial Maze (Dizocilpine-induced impairment) | Significantly reversed working memory impairment. | [1] |
| Anatabine | Not specified as effective | Female Sprague-Dawley Rats | 16-Arm Radial Maze (Dizocilpine-induced impairment) | Did not significantly reverse working memory impairment. | [1] |
| Anatabine | Chronic oral treatment | Tg PS1/APPswe Mice (Alzheimer's Model) | Social Interaction & Memory Tests | Alleviated social interaction and social memory deficits. | [7][9] |
| Anatabine | Not specified | Rodents | Y-Maze (Scopolamine-induced impairment) | Suppressed spatial memory deficit. | [4] |
| Anatabine | Not specified | Rodents | Novel Object Recognition | No significant effect on short-term object memory deficit. | [4] |
| Anatabine | Continuous in drinking water | Mice (Repetitive Mild Traumatic Brain Injury) | Not specified | Improved spatial memory. | [10] |
Table 1: Summary of In Vivo Memory Effects of Anabasine and Anatabine
Differential Effects on Memory Domains
Further research has highlighted that the cognitive-enhancing properties of these alkaloids may be domain-specific. A 2021 study demonstrated that while both nicotine and anatabine could suppress scopolamine-induced spatial memory deficits in the Y-maze, only nicotine was effective in the novel object recognition task, which assesses short-term object memory.[4] This suggests that anatabine's pro-cognitive effects may be more pronounced in tasks with a significant spatial component.
Neuroprotective and Anti-inflammatory Mechanisms of Anatabine
Beyond direct nAChR agonism, a substantial body of evidence points to the potent anti-inflammatory and neuroprotective properties of anatabine, particularly in the context of neurodegenerative disease models.
In a transgenic mouse model of Alzheimer's disease (AD), chronic oral treatment with anatabine was shown to:
-
Reduce β-amyloidosis: Anatabine significantly decreased the pathological deposition of Aβ plaques in the brain.[7][9]
-
Mitigate Neuroinflammation: The treatment reduced the activation of key inflammatory signaling pathways, including STAT3 and NFκB, in the vicinity of Aβ deposits.[7][9][11] This led to a downstream reduction in the expression of pro-inflammatory genes such as Bace1, iNOS, and Cox-2.[7][9]
-
Alleviate Behavioral Deficits: Tg PS1/APPswe mice treated with anatabine showed improvements in social interaction and social memory deficits.[7][9]
These findings suggest that anatabine's beneficial effects on memory in neurodegenerative contexts may be, at least in part, mediated by its ability to quell the chronic neuroinflammation that contributes to neuronal dysfunction and cognitive decline.[7][11]
Experimental Methodologies
To facilitate the replication and extension of these findings, detailed protocols for key behavioral assays are provided below.
Radial-Arm Maze for Spatial Working and Reference Memory
The radial-arm maze is a classic apparatus for assessing spatial learning and memory in rodents. The protocol described here is based on the methodology used in the comparative study of anabasine and anatabine.[1]
Apparatus: A 16-arm radial maze elevated from the floor, with automated guillotine doors and food pellet dispensers at the end of each arm.
Procedure:
-
Habituation: Rats are habituated to the maze and trained to retrieve food pellets from the arms.
-
Training: A "win-shift" spatial working and reference memory task is employed. In each trial, a subset of arms is baited with a food pellet.
-
Working Memory: Entering a previously visited baited arm within the same trial is recorded as a working memory error.
-
Reference Memory: Entering an arm that is never baited is recorded as a reference memory error.
-
-
Drug Administration: Anabasine, anatabine, or a vehicle control is administered prior to the introduction of a cognitive impairing agent like dizocilpine.
-
Testing: The number of working and reference memory errors is recorded and analyzed to determine the effects of the compounds on memory performance.
Caption: Workflow for assessing the effects of anabasine and anatabine on spatial memory using the radial-arm maze.
Novel Object Recognition for Non-Spatial Memory
The novel object recognition (NOR) test is a widely used assay to evaluate non-spatial memory in rodents.[12][13]
Apparatus: An open-field arena.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.[12]
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.[12]
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel versus the familiar object. A higher index indicates better recognition memory.
Caption: Experimental workflow for the Novel Object Recognition test.
Signaling Pathways and Mechanistic Insights
The differential effects of anabasine and anatabine can be traced back to their interactions with distinct nAChR-mediated signaling pathways.
Anabasine's preferential agonism at α7 nAChRs is thought to be a primary driver of its pro-mnemonic effects.[1] Activation of α7 nAChRs in the hippocampus can enhance glutamatergic neurotransmission and modulate synaptic plasticity, processes fundamental to learning and memory.
Anatabine's engagement with multiple nAChR subtypes, including α7 and α4β2 , suggests a more complex mechanism.[7] Furthermore, its potent anti-inflammatory actions, mediated through the inhibition of STAT3 and NFκB signaling , provide an additional and potentially synergistic pathway for cognitive enhancement, especially in disease states characterized by neuroinflammation.[7][9][11]
References
- 1. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of alkaloids on memory in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute or Delayed Treatment with Anatabine Improves Spatial Memory and Reduces Pathological Sequelae at Late Time-Points after Repetitive Mild Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Effects of Anabasine and Anatabine on Weight Gain and Physical Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring the Therapeutic Potential of Minor Tobacco Alkaloids
While nicotine is the most widely recognized alkaloid in tobacco, a host of "minor" tobacco alkaloids (MTAs) are gaining attention for their distinct pharmacological profiles and potential therapeutic applications.[1][2][3] Among these, anabasine and anatabine, both structural analogs of nicotine, have emerged as compounds of interest for their effects on metabolic processes, including weight management.[1][2][3] This guide provides a comparative analysis of the experimental data on the effects of anabasine and anatabine on weight gain and physical activity, offering insights for researchers in the fields of pharmacology and drug development.
Both anabasine and anatabine exert their effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs), which are widely distributed throughout the central and peripheral nervous systems.[4][5][6][7] The activation of these receptors can modulate the release of various neurotransmitters, influencing a range of physiological processes including appetite and metabolism.[7] While structurally similar, subtle differences in their chemical makeup lead to distinct interactions with nAChR subtypes, resulting in varied physiological outcomes.[4][5]
Comparative Analysis of Effects on Weight Gain and Body Composition
Recent preclinical studies have elucidated the differential impacts of anabasine and anatabine on body weight and composition. A key study involving daily administration of these compounds to male Sprague Dawley rats over a one-week period revealed significant differences in their effects compared to a saline control group.[1][2][3][8]
Anatabine demonstrated a more potent effect on preventing weight gain.[1][2][3] Rats treated with anatabine showed no significant additional weight gain over the treatment period and experienced a reduction in body fat.[1][2][3] In contrast, anabasine did not halt weight gain but slowed its rate compared to the control group, with no significant change in body fat.[1][2][3] These findings suggest that while both compounds influence energy balance, anatabine may have a more pronounced effect on preventing fat accumulation.
Quantitative Data Summary
The following table summarizes the key findings from a comparative study on the effects of anabasine and anatabine on weight gain and body composition.
| Parameter | Saline (Control) | Anabasine | Anatabine |
| Change in Body Weight | Gained weight | Slower rate of weight gain | Prevented additional weight gain |
| Change in Body Fat | Increased | Unchanged | Reduced |
| Change in Lean Mass | Increased | Unchanged | Increased |
Data synthesized from Grebenstein et al. (2022).[1][2][3]
Impact on Physical Activity and Food Intake
The observed effects on weight gain are closely linked to the influence of these alkaloids on physical activity and food intake. Both anabasine and anatabine were found to reduce the intake of chow pellets, indicating an anorectic effect.[1][2][3]
However, their impact on physical activity differed in duration. While both compounds led to increases in physical activity, these effects were more transient for both anabasine and anatabine compared to the more sustained increases observed with nicotine.[1][2][3][8] This suggests that the primary mechanism for weight control by anabasine and anatabine may be more heavily reliant on reducing food intake rather than a prolonged increase in energy expenditure through physical activity.
Mechanism of Action: A Look at Nicotinic Acetylcholine Receptors
The observed effects of anabasine and anatabine on weight gain and physical activity are mediated through their interaction with nAChRs. These ligand-gated ion channels are composed of various subunits, and the specific subunit composition determines the receptor's pharmacological properties.
Anabasine and anatabine are known to be agonists at different nAChR subtypes, including α4β2 and α7 receptors.[4][5] The differential activation of these receptor subtypes in brain regions that regulate appetite and metabolism, such as the hypothalamus, likely underlies the distinct effects of these two alkaloids. For instance, activation of α7 nAChRs has been implicated in anti-inflammatory pathways, which may also play a role in metabolic regulation.[6] Further research is needed to fully elucidate the specific nAChR-mediated signaling pathways responsible for the observed metabolic effects of anabasine and anatabine.
Experimental Protocols
The following is a detailed, step-by-step methodology for a comparative study of the effects of anabasine and anatabine on weight gain and physical activity, based on established preclinical research.[1][2][3]
Animal Model and Housing
-
Subjects: Male Sprague Dawley rats are used for the study.
-
Housing: Animals are individually housed in metabolic phenotyping chambers to allow for continuous monitoring of food intake and physical activity.
-
Acclimation: A period of acclimation to the metabolic chambers and to subcutaneous saline injections is necessary to minimize stress-related effects on the experimental outcomes.
Drug Administration
-
Compounds: Anabasine, anatabine, a positive control (e.g., nicotine), and a saline control are used.
-
Administration: The compounds are administered daily via subcutaneous injections for a period of one week.
-
Dosage: The specific doses should be determined based on previous dose-response studies.
Data Collection and Analysis
-
Body Weight and Composition: Body weight is measured daily. Body composition (fat and lean mass) is determined at the beginning and end of the treatment period using techniques such as quantitative magnetic resonance (qMR).
-
Food Intake: The amount of chow consumed by each animal is measured daily.
-
Physical Activity: Spontaneous physical activity is continuously monitored using the metabolic phenotyping chambers.
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to compare the effects of the different treatments on the measured parameters.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative analysis of anabasine and anatabine.
Conclusion and Future Directions
The available evidence indicates that both anabasine and anatabine have the potential to influence weight gain, primarily by reducing food intake.[1][2][3] Anatabine appears to be more effective at preventing weight gain and reducing body fat compared to anabasine, which primarily slows the rate of weight gain.[1][2][3] The effects of both compounds on physical activity are present but appear to be more transient than those of nicotine.[1][2][3]
These findings highlight the potential of these minor tobacco alkaloids as templates for the development of novel therapeutics for obesity and metabolic disorders. Future research should focus on elucidating the precise molecular mechanisms underlying their differential effects, including their interactions with specific nAChR subtypes and downstream signaling pathways. Further investigation into the long-term efficacy and safety of these compounds is also warranted.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. mdpi.com [mdpi.com]
- 3. Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Urinary Anabasine for Differentiating Tobacco Users from Individuals on Nicotine Replacement Therapy
In the landscape of clinical research and drug development, particularly in smoking cessation trials and occupational health assessments, the accurate differentiation between active tobacco use and adherence to nicotine replacement therapy (NRT) is paramount. While cotinine, a primary metabolite of nicotine, is a reliable indicator of nicotine exposure, it cannot distinguish between nicotine derived from tobacco products and that from therapeutic formulations. This guide provides a comprehensive comparison and validation protocol for urinary anabasine, a minor tobacco alkaloid, as a specific biomarker for active tobacco consumption.
The Rationale for Anabasine: A Superior Biomarker for Tobacco Use
Nicotine replacement therapies, such as patches, gums, and lozenges, are designed to deliver nicotine to alleviate withdrawal symptoms during smoking cessation.[1][2] Consequently, individuals using NRT will test positive for nicotine and its metabolites, including cotinine, making it impossible to determine their compliance with a no-smoking regimen based on these markers alone.[2][3][4]
Anabasine, an alkaloid naturally present in the tobacco plant (Nicotiana tabacum), is absent from commercial NRT preparations.[4][5] Its presence in a biological sample, such as urine, is therefore a strong indicator of recent tobacco use.[2][6][7] This makes anabasine a critical tool for objectively monitoring abstinence in smoking cessation programs and for accurately assessing exposure to tobacco smoke in various research and clinical settings.[2][3][4][6]
While some studies have raised questions about the clinical utility of anabasine due to potential false negatives in self-reported smokers, the consensus in the scientific community leans towards its value when measured with highly sensitive and specific methods.[8] It is crucial to employ a well-validated analytical method to ensure the reliability of the results.
Comparative Analysis: Anabasine vs. Cotinine
| Feature | Urinary Cotinine | Urinary Anabasine |
| Source | Major metabolite of nicotine from any source (tobacco, NRT, etc.). | Minor alkaloid found almost exclusively in tobacco.[4][5] |
| Specificity for Tobacco Use | Low. Cannot differentiate between tobacco and NRT. | High. Its presence indicates recent tobacco consumption.[6][7] |
| Clinical Utility | General indicator of nicotine exposure. | Specific indicator of compliance with smoking cessation (in conjunction with NRT).[2][3][4][6] |
| Typical Cut-off for Smokers | >50 ng/mL | >2-3 ng/mL[4][6][9] |
| Analytical Method of Choice | Immunoassay, LC-MS/MS | LC-MS/MS is essential for specificity and sensitivity.[1][10][11] |
Workflow for Assay Validation
The validation of a urinary anabasine assay should be a rigorous process to ensure its accuracy, precision, and reliability for clinical and research applications. The following workflow, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a framework for a comprehensive validation.[12][13][14]
References
- 1. ovid.com [ovid.com]
- 2. Reference interval determination for anabasine: a biomarker of active tobacco use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. librarysearch.colby.edu [librarysearch.colby.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tdxedge.com [tdxedge.com]
- 13. Guidelines on Clinical Method Validation & Verfication | CLSI [clsi.org]
- 14. scribd.com [scribd.com]
A Comparative Guide to Anabasine and Anatabine Stability in Wastewater for Epidemiological Studies
Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health trends at a community level. For assessing tobacco consumption, the analysis of nicotine and its primary metabolite, cotinine, has been a standard approach. However, the increasing prevalence of nicotine replacement therapies (NRTs) and e-cigarettes complicates these measurements, as they also contribute to the nicotine load in wastewater.[1][2] This guide focuses on two minor tobacco alkaloids, anabasine and anatabine, which are specific to tobacco products and thus serve as crucial biomarkers to distinguish between tobacco consumption and the use of other nicotine-containing products.[1][2][3][4]
The accuracy of WBE heavily relies on the stability of these chemical biomarkers within the sewer network.[5] Degradation of anabasine and anatabine between excretion and sample collection at a wastewater treatment plant can lead to significant underestimation of tobacco use. This document provides a detailed comparison of the stability of anabasine and anatabine in wastewater, offers field-proven insights into experimental design, and presents a comprehensive protocol for biomarker stability assessment.
Comparative In-Sewer Stability: Anabasine vs. Anatabine
The journey through a sewer system is a harsh one. Biomarkers are exposed to a complex, biofilm-rich environment with fluctuating temperature, pH, and redox conditions. Both anabasine and anatabine are susceptible to degradation under these conditions, and studies show they are generally less stable than traditional nicotine metabolites like cotinine and hydroxycotinine.[1][2][6]
The primary mechanism for in-sewer degradation is microbial activity within biofilms lining the sewer pipes.[7][8] Consequently, the type of sewer system plays a critical role in biomarker stability. Sewer networks are broadly categorized into two types:
-
Gravity Sewers: These systems allow for aerobic conditions where wastewater flows by gravity.
-
Rising Main (or Force Main) Sewers: In these systems, wastewater is pumped under pressure, creating anaerobic conditions that can foster different microbial communities and degradation pathways.
Experimental data from laboratory-scale sewer reactors, designed to mimic these real-world conditions, demonstrate a clear difference in the stability of both alkaloids depending on the sewer environment.
Data Summary: Stability in Sewer Reactors
The following table summarizes key findings on the stability of anabasine and anatabine from peer-reviewed literature.
| Biomarker | Sewer Reactor Type | Time Period | Observed Loss / Half-life | Key Finding | Source(s) |
| Anabasine | Rising Main (Anaerobic) | 12 hours | ~30% loss | Less stable in anaerobic, pressurized conditions. | [1][2] |
| Anatabine | Rising Main (Anaerobic) | 12 hours | ~30% loss | Similar instability to anabasine in this environment. | [1][2] |
| Anabasine | Gravity Sewer (Aerobic) | 12 hours | <20% loss | More stable in aerobic, gravity-fed conditions. | [1][2] |
| Anatabine | Gravity Sewer (Aerobic) | 12 hours | <20% loss | Similar, higher stability to anabasine in this environment. | [1][2] |
| Anabasine | Rising Main | - | ~16 hours (Half-life) | Demonstrates significant potential for degradation. | [1] |
| Anabasine | Gravity Sewer | - | 40-60 hours (Half-life) | Significantly more persistent than in rising mains. | [1] |
| Anatabine | Rising Main | - | ~16 hours (Half-life) | Similar degradation kinetics to anabasine. | [1] |
| Anatabine | Gravity Sewer | - | 40-60 hours (Half-life) | Similar persistence to anabasine. | [1] |
While both compounds exhibit similar degradation patterns, other evidence suggests anabasine may be the more reliable biomarker for WBE studies . One study found that the per capita load of anabasine in wastewater (2.3 ± 0.3 μ g/day/person ) closely matched its load in pooled urine samples (2.2 ± 0.3 μ g/day/person ).[4][9][10] In contrast, the per capita load of anatabine in wastewater was 50% higher than in urine, suggesting potential sources or metabolic pathways that are not fully accounted for.[4][9][10] Furthermore, the ratio of anabasine-to-nicotine in cigarettes has been reported to be less variable than the anatabine-to-nicotine ratio, strengthening the case for anabasine as a more consistent quantitative marker.[1][11]
Experimental Protocol: Assessing Biomarker Stability in Wastewater
To ensure the reliability of WBE data, it is imperative to conduct site-specific stability assessments. The following protocol provides a robust framework for evaluating the stability of anabasine and anatabine using laboratory-scale sewer reactors. This self-validating system includes controls to differentiate between biotic (microbial) and abiotic degradation.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing biomarker stability in sewer reactors.
Step-by-Step Methodology
Objective: To determine the degradation kinetics of anabasine and anatabine in simulated sewer conditions.
Materials:
-
Raw wastewater influent (24-hour composite sample)
-
Anabasine and anatabine analytical standards
-
Laboratory-scale sewer reactors (e.g., rotating drum or stirred-tank reactors) with biofilm carriers
-
Autoclave
-
Sodium azide (NaN₃)
-
Syringe filters (e.g., 0.2 µm RC)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[1][3]
Procedure:
-
Wastewater Collection & Preparation:
-
Collect a 24-hour composite sample of raw wastewater influent from the target treatment plant to ensure it is representative.
-
Homogenize the sample by stirring.
-
Causality Check: A composite sample averages out diurnal variations in wastewater composition, providing a more stable and representative matrix for the experiment.
-
-
Reactor Setup:
-
Biotic Reactor: Fill a sewer reactor, which has been pre-colonized with wastewater biofilms on carrier media, with fresh raw wastewater. This reactor simulates real-world biotic degradation.
-
Abiotic Control Reactor: To a second, identical reactor, add an equal volume of the raw wastewater that has been autoclaved to sterilize it. Add sodium azide (~0.05% w/v) as a microbial inhibitor. This control is crucial to distinguish microbial degradation from purely chemical (abiotic) degradation.
-
Causality Check: The abiotic control isolates physical or chemical degradation processes (e.g., hydrolysis, sorption to solids) from biological ones. Without it, all observed loss would be attributed to microbes, which may be inaccurate.
-
-
Spiking and Initial Sampling (T=0):
-
Prepare a stock solution of anabasine and anatabine. Spike both reactors to achieve a final concentration that is easily quantifiable above the background level (e.g., 100-500 ng/L).
-
Allow the reactors to mix for 15 minutes to ensure homogeneity.
-
Immediately collect the first sample (T=0) from each reactor. Filter the sample promptly through a 0.2 µm syringe filter to remove suspended solids and bacteria. Store the filtrate at -20°C or below pending analysis.
-
-
Time-Series Sampling:
-
Incubate the reactors under controlled temperature conditions that mimic the average sewer temperature of the study area (e.g., 20°C).
-
Collect subsequent samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Process and store each sample identically to the T=0 sample.
-
Causality Check: A time-series analysis is essential for calculating degradation kinetics (e.g., a half-life). A single endpoint measurement would only show total loss, not the rate at which it occurred.
-
-
Sample Analysis:
-
Data Interpretation:
-
Plot the concentration of each alkaloid against time for both the biotic and abiotic reactors.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each compound under biotic conditions.
-
Compare the loss in the biotic reactor to the (expectedly minimal) loss in the abiotic control to confirm that biodegradation is the primary transformation process.
-
Conclusion and Recommendations
The stability of biomarkers is a cornerstone of accurate wastewater-based epidemiology. This guide demonstrates that while both anabasine and anatabine are valuable for distinguishing tobacco use from NRTs, their in-sewer stability is a critical variable that must be considered.
Key Takeaways:
-
Stability is Environment-Dependent: Both anabasine and anatabine are less stable than cotinine and show significant degradation in rising main sewers (~30% loss in 12h) compared to gravity sewers (<20% loss in 12h).[1][2]
-
Anabasine is the Preferred Biomarker: Based on current evidence, anabasine appears to be a more robust biomarker than anatabine due to its consistent ratio to nicotine in tobacco products and better correlation between urinary and wastewater loads.[1][9][10][11]
-
Site-Specific Validation is Crucial: Given the variability in sewer networks, researchers must perform stability experiments that reflect their specific catchment conditions to accurately correct for in-sewer losses and avoid underestimating tobacco consumption.
By implementing rigorous, self-validating stability studies as outlined here, the scientific community can enhance the precision and reliability of WBE, providing public health officials with more accurate data to inform and evaluate tobacco control policies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimates of tobacco use by wastewater analysis of anabasine and anatabine. | Semantic Scholar [semanticscholar.org]
- 4. Improving Wastewater-Based Tobacco Use Estimates Using Anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarker selection strategies based on compound stability in wastewater-based epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Considerations for assessing stability of wastewater-based epidemiology biomarkers using biofilm-free and sewer reactor tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anabasine-based measurement of cigarette consumption using wastewater analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing Anabasine from Anabaseine in Biological Assays
For researchers in neuropharmacology and drug development, the structural similarity between the alkaloids anabasine and anabaseine presents a significant analytical challenge. Both molecules are potent ligands for nicotinic acetylcholine receptors (nAChRs), yet their subtle structural differences lead to distinct pharmacological profiles.[1][2] This guide provides an in-depth comparison, offering field-proven insights and detailed protocols to empower researchers to confidently distinguish between these two compounds in biological assays.
Part 1: The Core Structural Distinction and Its Pharmacological Implications
At first glance, anabasine and anabaseine are nearly identical, each featuring a pyridine ring linked to a six-membered nitrogen-containing ring. The critical difference lies in a single double bond: anabasine contains a piperidine ring (a saturated ring), while anabaseine contains a tetrahydropyridine ring, which includes an imine (C=N) functional group.[2]
This seemingly minor variation has profound consequences:
-
Conformational Rigidity: The imine in anabaseine introduces a degree of conformational rigidity not present in the more flexible anabasine.[3]
-
Electronic Properties: The electron distribution and basicity of the nitrogen atoms differ, influencing how each molecule interacts with the orthosteric binding site of nAChRs.[3]
These differences are the key to their experimental separation. Anabaseine's structure grants it a significantly higher affinity and agonist activity at the α7 nAChR subtype compared to anabasine.[4][5] Conversely, anabasine shows a preference for α4β2 nAChRs over α7 nAChRs.[6][7] This differential affinity is the central principle we will exploit.
Caption: Structural comparison of Anabasine and Anabaseine.
Part 2: Pharmacological Differentiation Using nAChR Subtype Selectivity
The most robust method for distinguishing anabasine and anabaseine in a biological context is to measure their activity at specific nAChR subtypes where their potencies diverge the most. The α7 and α4β2 subtypes are ideal targets for this purpose.
Comparative Receptor Affinity
A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. By using a radiolabeled ligand known to bind to a specific nAChR subtype, we can measure how effectively anabasine or anabaseine competes for that binding site.
| Compound | Target Receptor | Binding Affinity (Ki) | Efficacy | Reference |
| Anabasine | Rat α7 nAChR | 58 nM | Full Agonist | [6][7] |
| Rat α4β2 nAChR | 260 nM | Partial Agonist | [6][7] | |
| Anabaseine | Rat Brain (α-BGT sites, primarily α7) | ~10-20 nM (rank order) | Full Agonist | [4] |
| α4β2 nAChR | Much less than nicotine | Weak Partial Agonist | [3][4] |
Table 1: Comparative binding affinities and efficacies of anabasine and anabaseine at key nAChR subtypes. Note that anabaseine's affinity for α7 is significantly higher than anabasine's.
The data clearly shows that anabaseine is a more potent agonist at α7 nAChRs.[4] An experiment designed around cells expressing only or predominantly α7 nAChRs will yield a much stronger signal from anabaseine than anabasine at the same concentration.
Part 3: Protocol Deep Dive: Two Key Methodologies
Here, we provide detailed, self-validating protocols for both a binding and a functional assay. The causality behind key steps is explained to ensure experimental integrity.
Methodology 1: Competitive Radioligand Binding Assay
This assay quantifies the ability of the test compounds (anabasine/anabaseine) to displace a subtype-selective radioligand from nAChRs.
Principle of Causality: The amount of radioligand displaced is directly proportional to the affinity of the test compound for the receptor. By selecting an α7-selective radioligand, we create an assay where anabaseine will appear significantly more potent (i.e., have a lower IC50) than anabasine.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Preparation:
-
Culture and harvest cells stably expressing the human α7 nAChR (e.g., GH4C1 or SH-EP1-hα7 cells).[8]
-
Prepare cell membranes via homogenization and centrifugation in a cold lysis buffer.[9]
-
Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.[9]
-
Rationale: Using a homogenous membrane preparation from a cell line expressing a single nAChR subtype ensures that the observed binding is specific to the target of interest.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add receptor membranes, a fixed concentration of an α7-selective radioligand (e.g., 1-3 nM of [¹²⁵I]-α-Bungarotoxin), and buffer.[8]
-
Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a known non-labeled ligand (e.g., 10 µM nicotine) to saturate all specific binding sites.[10][11]
-
Competition: Add receptor membranes, radioligand, and serial dilutions of your test compound (anabasine or anabaseine, e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[10]
-
Rationale (Self-Validation): The Total and NSB wells are critical controls. The difference between them defines the specific binding window. If this window is too small, the assay is not valid.
-
-
Incubation & Separation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[9]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes (and bound radioligand) while allowing the unbound radioligand to pass through.[9][10]
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound ligand.
-
-
Quantification & Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Subtract the NSB counts from all other wells to determine specific binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Expected Outcome: The Ki value for anabaseine will be significantly lower than that for anabasine, confirming its higher affinity for the α7 nAChR.
-
Methodology 2: Functional Calcium Flux Assay
This assay measures the functional consequence of receptor activation—ion influx. The α7 nAChR is highly permeable to calcium ions (Ca²⁺).[5][12]
Principle of Causality: A more potent agonist will elicit a greater influx of Ca²⁺ at a lower concentration, resulting in a stronger fluorescent signal. This allows for the determination of functional potency (EC50).
Caption: Signaling pathway for an α7 nAChR-mediated calcium flux assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing the α7 nAChR (as in the binding assay) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Rationale: Black walls minimize well-to-well light scatter, improving the signal-to-noise ratio in fluorescence measurements.
-
-
Dye Loading:
-
Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.[13][14]
-
The "AM" ester group makes the dye cell-permeable. Inside the cell, esterases cleave this group, trapping the fluorescent indicator in the cytoplasm.
-
-
Assay Execution (using a fluorescence plate reader, e.g., FLIPR or FlexStation):
-
Wash the cells gently with a physiological buffer (e.g., HBSS) to remove extracellular dye.
-
Place the plate in the reader and establish a stable baseline fluorescence reading for each well.
-
The instrument's integrated liquid handler adds serial dilutions of the test compounds (anabasine or anabaseine) to the wells while simultaneously reading the fluorescence.
-
Rationale (Self-Validation): Include a positive control (a known α7 agonist like choline) to confirm cell and receptor health, and a negative control (buffer only) to establish the baseline.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
Calculate the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).
-
Expected Outcome: Anabaseine will exhibit a significantly lower EC50 value than anabasine, demonstrating its superior functional potency at the α7 nAChR.[4]
-
Conclusion
Distinguishing between anabasine and anabaseine is not merely an academic exercise; it is critical for accurately interpreting pharmacological data and advancing drug discovery programs targeting the nicotinic acetylcholine receptor system. While their structures are deceptively similar, their pharmacological profiles are distinct. By leveraging their differential affinities and efficacies at the α7 nAChR subtype, researchers can employ targeted binding and functional assays to clearly and reliably tell them apart. The protocols and principles outlined in this guide provide a robust framework for achieving this experimental differentiation with confidence and scientific rigor.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. Anabaseine - Wikipedia [en.wikipedia.org]
- 3. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-Anabasine hydrochloride | Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Anabasine Hydrochloride
This document provides essential, in-depth guidance for the safe handling and disposal of anabasine hydrochloride. As a potent alkaloid with significant toxicity, adherence to strict protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this compound, offering a framework built on expertise and validated safety principles.
Foundational Principles: Understanding the Hazard
Anabasine is a pyridine and piperidine alkaloid, structurally isomeric to nicotine, and is found in various plants of the Nicotiana species.[1][2] Its hydrochloride salt is a potent agonist of nicotinic acetylcholine receptors (nAChRs).[3][4] This mechanism of action, while valuable in research, is also the source of its significant hazard profile.
1.1. Hazard Classification and Immediate Implications
This compound is classified as acutely toxic and hazardous.[5][6][7] Understanding this classification is the first step in appreciating the necessary rigor of its disposal procedures.
-
Acute Toxicity (Oral): The compound is designated as H301 or H302: Toxic or Harmful if swallowed.[5][6][8]
-
Skin and Eye Irritation: It is classified as H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[5][6][8]
-
Respiratory Irritation: It may cause respiratory irritation (H335).[5][6][8]
-
Transport Regulation: For transportation, it is classified as a Dangerous Good, UN Number 1544, Class 6.1 (Toxic Substance).[3][8]
1.2. The Critical Factor: EPA P-List Classification
Due to its high acute toxicity, this compound waste falls under the same regulatory framework as nicotine (EPA Hazardous Waste Code P075), classifying it as a P-listed hazardous waste .[9][10][11][12] This is the single most important factor governing its disposal. P-listed wastes are subject to the most stringent handling requirements by the Environmental Protection Agency (EPA).[9]
The causality for these strict regulations is clear: even small quantities of P-listed chemicals can pose a severe threat to human health and the environment if improperly discarded. Therefore, every step of the disposal process, from the benchtop to the final waste handler, must be executed with precision.
Core Disposal Protocol: From Benchtop to Pickup
The disposal of this compound is not a single action but a systematic workflow. This protocol ensures that the waste is contained, identified, and stored in a manner that is safe, compliant, and self-validating.
2.1. Waste Segregation and Containerization
Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible chemicals and to ensure proper disposal routing.
-
Primary Waste Container: All waste containing this compound (pure solid, solutions, and rinsates) must be collected in a designated hazardous waste container.
-
Container Compatibility: Use only sturdy, leak-proof containers compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for corrosive solutions.[13][14]
-
P-List Volume Restriction: In accordance with P-list regulations, the total volume of accumulated this compound waste in a single container must not exceed one quart (approximately one liter) .[9]
-
Secure Closure: The container must be kept securely closed at all times, except when actively adding waste.[10][13] This is a common point of failure in regulatory inspections and a significant safety risk, as open containers can lead to spills and vapor exposure.
2.2. Labeling Requirements: An Unambiguous Declaration
Proper labeling is a non-negotiable step that communicates the hazard to all personnel.
-
Mandatory Wording: From the moment the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" .[9][15]
-
Full Chemical Identification: The label must clearly list the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9][15]
-
Hazard Characteristics: The associated hazards (e.g., "Toxic") must be clearly indicated on the label.[9][16]
2.3. On-site Accumulation and Storage
Designate a specific, secure area within the laboratory for waste accumulation.
-
Segregation: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents and acids.[17]
-
Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray.[18] This provides a crucial barrier in the event of a primary container leak.
-
Controlled Access: The storage area should be under the control of the generator and away from general traffic areas.[13]
Managing Contaminated Materials: The P-List Mandate
The P-list designation extends beyond the chemical itself to everything it touches. This is a critical distinction from standard hazardous waste.
3.1. Disposal of "Empty" Containers
A container that once held a P-listed chemical is never considered truly empty in a regulatory sense until it has been properly decontaminated.
-
Procedure: Any "empty" stock bottle or container that held pure this compound must be disposed of as hazardous waste.[9] It should be sealed and placed in the designated waste accumulation area. It is not permitted to be washed for reuse or discarded in the regular or glass trash.[9]
3.2. Handling Contaminated PPE and Consumables
Disposable materials that come into contact with this compound are also considered P-listed hazardous waste.
-
Collection: All contaminated items—including gloves, weigh boats, pipette tips, absorbent pads, and paper towels—must be collected for disposal as hazardous waste.[9]
-
Dedicated Container: It is best practice to collect these solid waste items in a separate, clearly labeled, sealable bag or container (not to exceed one quart) marked as "Hazardous Waste" and listing "this compound-Contaminated Debris".[9]
3.3. Decontamination of Reusable Equipment (Triple-Rinse Protocol)
For non-disposable items like glassware or spatulas, a specific decontamination procedure is required before they can be considered clean.
-
First Rinse: Rinse the item with a suitable solvent (e.g., water or ethanol, depending on the procedure). This first rinsate is considered acutely hazardous waste and must be collected in your designated this compound waste container.[18]
-
Second Rinse: Perform a second rinse with fresh solvent. This rinsate must also be collected as hazardous waste.[18]
-
Third Rinse: Perform a final rinse with fresh solvent. This third rinsate must also be collected as hazardous waste.[9][18]
-
Verification: After the triple rinse, the equipment can be washed and reused. The causality here is that the triple-rinse procedure is designed to reduce the chemical residue to a negligible level, rendering the item safe for standard laboratory cleaning.
Emergency Procedures: Spill and Exposure Management
Preparedness is a key component of safety. All personnel handling this compound must be familiar with these procedures.
4.1. Spill Containment and Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[19]
-
Don PPE: Before re-entering the area, don appropriate personal protective equipment: chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[20] For large spills or powders, respiratory protection may be necessary.[17]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or clay.[19] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container. Use spark-proof tools if a flammable solvent is involved.[19]
-
Final Decontamination: Clean the spill area with a cloth or sponge and soapy water. All cleanup materials, including the absorbent, cloths, and contaminated PPE, must be disposed of as P-listed hazardous waste.[13]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
4.2. First Aid for Personnel Exposure
Immediate action is critical to mitigate the toxic effects of this compound.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][19] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][19]
-
Ingestion: Do NOT induce vomiting. [19] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[8][19] Provide the Safety Data Sheet (SDS) to emergency responders.
Summary of Key Disposal Parameters and Workflow
To facilitate quick reference and decision-making, the critical data and procedural flow are summarized below.
Table 1: this compound Disposal and Safety Data
| Parameter | Specification | Rationale & Reference |
| EPA Waste Classification | P-Listed Acute Hazardous Waste | High acute toxicity, similar to nicotine (P075).[9][10] |
| GHS Hazard Codes | H301/H302 (Toxic/Harmful if Swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) | Defines the primary health risks associated with exposure.[5][6][8] |
| UN Transport Number | UN 1544, Class 6.1 | Standardized classification for transport of toxic alkaloid salts.[8] |
| Required PPE | Nitrile gloves, safety goggles/face shield, lab coat. Respirator as needed. | Protects against primary exposure routes (skin, eyes, inhalation).[8][17] |
| Waste Container Limit | 1 Quart (approx. 1 Liter) | A strict regulatory requirement for P-listed waste accumulation.[9] |
| "Empty" Container Disposal | Must be disposed of as hazardous waste. | P-list regulations consider residual amounts to be acutely hazardous.[9] |
| Contaminated Debris | Must be disposed of as hazardous waste. | Any item contacting the chemical is considered hazardous.[9] |
| Final Disposal Method | Licensed Professional Hazardous Waste Disposal Service | Ensures compliant and environmentally sound destruction (e.g., incineration).[8][20] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for managing different types of waste generated from work with this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste streams.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Anabasine - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C10H15ClN2 | CID 3041330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 10. pfw.edu [pfw.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. epa.gov [epa.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. wku.edu [wku.edu]
- 16. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 17. fishersci.com [fishersci.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
